Product packaging for Tributylstannylacetylene(Cat. No.:CAS No. 994-89-8)

Tributylstannylacetylene

Cat. No.: B1207089
CAS No.: 994-89-8
M. Wt: 315.1 g/mol
InChI Key: YEMJHNYABQHWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tributylstannylacetylene, also known as this compound, is a useful research compound. Its molecular formula is C14H28Sn and its molecular weight is 315.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203201. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28Sn B1207089 Tributylstannylacetylene CAS No. 994-89-8

Properties

IUPAC Name

tributyl(ethynyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C2H.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMJHNYABQHWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347411
Record name Tributylstannylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

994-89-8
Record name Tributylstannylacetylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tributylstannylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributylethynylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tributylstannylacetylene from Tributyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tributylstannylacetylene, a versatile organotin reagent, from tributyltin chloride. The document details the primary synthetic methodologies, experimental protocols, and relevant chemical data.

Introduction

This compound, also known as ethynyltributylstannane, is a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Stille coupling.[1] Its utility lies in the ability to introduce an ethynyl group into complex molecules, a common structural motif in pharmaceuticals and functional materials. The most prevalent and laboratory-accessible synthesis of this compound involves the reaction of tributyltin chloride with a suitable acetylide source. This guide will focus on the synthesis utilizing lithium acetylide.

Synthetic Pathways

The primary route for the synthesis of this compound involves the nucleophilic substitution of chloride on tributyltin chloride by an acetylide anion. While other acetylide sources can be employed, the use of lithium acetylide is well-documented and provides a reliable method for laboratory-scale preparations.[2][3]

A common alternative method involves the use of Grignard reagents, such as ethynylmagnesium bromide, which are also potent nucleophiles. However, the procedure using lithium acetylide is detailed here due to the availability of a robust, published protocol.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products TBTCl Tributyltin Chloride (Bu3SnCl) Product This compound (Bu3SnC≡CH) TBTCl->Product THF LiC2H Lithium Acetylide (LiC≡CH) LiC2H->Product LiCl Lithium Chloride (LiCl)

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis from Tributyltin Chloride and Lithium Acetylide

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[3]

Materials and Equipment:

  • Tributyltin chloride (distilled before use)

  • Lithium acetylide-ethylenediamine complex

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • Hexane

  • Water (deionized)

  • Anhydrous magnesium sulfate

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Addition funnel

  • Nitrogen inlet

  • Ice-water bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • An oven-dried, 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 100-mL addition funnel, and a nitrogen inlet.

  • The flask is charged with 24.0 g (0.26 mol) of lithium acetylide-ethylenediamine complex.

  • The system is evacuated and placed under a nitrogen atmosphere.

  • 800 mL of anhydrous THF is added to the flask via a cannula.

  • The flask is cooled in an ice-water bath, and 70.7 g (0.22 mol) of tributyltin chloride is added dropwise from the addition funnel over 45 minutes.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is stirred for 18 hours at room temperature.

  • The flask is then cooled again in an ice-water bath, and the excess lithium acetylide is quenched by the careful addition of 20 mL of water.

  • The reaction mixture is concentrated under reduced pressure using a rotary evaporator.

  • The residue is washed with hexane (3 x 50 mL).

  • The organic layers are combined and dried over anhydrous magnesium sulfate.

  • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield a colorless oil.

  • The crude product is purified by distillation to yield tributylethynylstannane.

Experimental Workflow:

arrow arrow start Start setup Set up Reaction Flask (N2 atmosphere) start->setup add_reagents Add Lithium Acetylide Complex and THF setup->add_reagents cool_ice Cool to 0°C (Ice Bath) add_reagents->cool_ice add_tbtcl Add Tributyltin Chloride (dropwise, 45 min) cool_ice->add_tbtcl react Stir at Room Temperature (18 hours) add_tbtcl->react quench Quench with Water (at 0°C) react->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with Hexane (3x) concentrate->extract dry Dry Organic Layers (MgSO4) extract->dry filter_evap Filter and Evaporate Solvent dry->filter_evap distill Purify by Distillation filter_evap->distill end End Product distill->end

Caption: Step-by-step workflow for the synthesis and purification.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Reactant and Product Quantities

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles
Tributyltin ChlorideC₁₂H₂₇ClSn325.5170.70.22
Lithium Acetylide-Ethylenediamine ComplexC₄H₁₀Li₂N₂92.0324.00.26
This compoundC₁₄H₂₈Sn315.0821.4 - 24.30.068 - 0.077

Table 2: Reaction Conditions and Yield

ParameterValue
SolventTetrahydrofuran (THF)
Reaction Temperature0°C to Room Temperature
Reaction Time18 hours
Product Yield31-35%[3]

Table 3: Physicochemical Properties of this compound

PropertyValueReference
AppearanceClear, colorless liquid[1]
Boiling Point90-94°C at 0.5 mmHg[3]
70°C at 0.2 mmHg[1][2]
Density1.089 g/mL at 25°C[1][2]
Refractive Index (n20/D)1.476[1][2]
Water SolubilityNot miscible[1][2]
SensitivityMoisture sensitive[1][2]

Purification and Side Products

The primary side product in this synthesis is bis(tributylstannyl)acetylene, which can be formed if the stoichiometry is not carefully controlled or if there is an excess of the tin reagent relative to the acetylide.[3] Purification is typically achieved by vacuum distillation, which effectively separates the desired product from the higher-boiling side product and any non-volatile impurities.[3]

An alternative purification method involves dissolving the crude product in heptane, washing with water, drying with a drying agent like magnesium sulfate, and then proceeding with vacuum distillation.[1]

Safety Considerations

Organotin compounds are toxic and should be handled with appropriate personal protective equipment, including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[3] Tributyltin compounds, in particular, are known to be harmful to the environment.[4][5][6] All waste containing organotin compounds should be disposed of according to institutional and regulatory guidelines.

References

An In-depth Technical Guide to the Synthesis of Tributylstannylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of tributylstannylacetylene, a versatile reagent in organic synthesis. The document details the core reaction mechanisms, provides in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound, with the chemical formula (C₄H₉)₃SnC≡CH, is a key organotin compound utilized in a variety of organic transformations, most notably in Stille coupling reactions to form substituted alkynes.[1] Its utility stems from the unique reactivity of the tin-carbon bond, which allows for the transfer of the ethynyl group under mild conditions. This guide will focus on the two predominant methods for its preparation: the reaction of a tributyltin electrophile with an acetylide nucleophile and the hydrostannylation of acetylene.

Core Synthetic Mechanisms

The formation of this compound can be broadly categorized into two primary mechanistic pathways:

  • Nucleophilic Attack by an Acetylide: This is the most common and direct method, involving the reaction of a lithium or sodium acetylide with a tributyltin halide, typically tributyltin chloride. The acetylide anion acts as a potent nucleophile, displacing the halide from the tin atom to form the desired product.

  • Hydrostannylation of Acetylene: This method involves the addition of tributyltin hydride across the triple bond of acetylene. This reaction can proceed via a radical mechanism or be catalyzed by transition metals or Lewis acids, influencing the regioselectivity and stereoselectivity of the addition.[2][3]

Method 1: Synthesis from Tributyltin Chloride and Lithium Acetylide

This approach is a straightforward and high-yielding method for the laboratory-scale synthesis of this compound.[4] The reaction proceeds via a salt metathesis reaction where the pre-formed lithium acetylide attacks the electrophilic tin center of tributyltin chloride.

Reaction Mechanism

The mechanism involves the deprotonation of acetylene by a strong base, typically an organolithium reagent like n-butyllithium, to form lithium acetylide. This is followed by the nucleophilic substitution at the tin atom.

reaction_mechanism_1 cluster_step1 Step 1: Formation of Lithium Acetylide cluster_step2 Step 2: Nucleophilic Substitution HC≡CH Acetylene LiC≡CH Lithium Acetylide HC≡CH->LiC≡CH + n-BuLi n-BuLi n-Butyllithium Butane Butane LiC≡CH_2 Lithium Acetylide Bu3SnCl Tributyltin Chloride LiCl Lithium Chloride Bu3SnC≡CH This compound LiC≡CH_2->Bu3SnC≡CH + Bu3SnCl

Caption: Reaction mechanism for the synthesis of this compound from tributyltin chloride and lithium acetylide.

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

  • Lithium acetylide-ethylenediamine complex

  • Tributyltin chloride

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • Water

  • Hexane

  • Anhydrous magnesium sulfate

Equipment:

  • Oven-dried, three-necked, round-bottomed flask

  • Mechanical stirrer

  • Addition funnel

  • Nitrogen inlet

  • Cannula

  • Ice-water bath

Procedure:

  • An oven-dried, 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a 100-mL addition funnel, and a nitrogen inlet is charged with 24.0 g (0.26 mol) of lithium acetylide-ethylenediamine complex.[5]

  • The system is evacuated and placed under a nitrogen atmosphere. 800 mL of anhydrous THF is added via cannula.[5]

  • The flask is cooled in an ice-water bath, and 70.7 g (0.22 mol) of tributyltin chloride is added dropwise over 45 minutes.[5]

  • The ice bath is removed, and the mixture is stirred for 18 hours at room temperature.[5]

  • The flask is cooled again in an ice-water bath, and the excess lithium acetylide is quenched by the slow addition of 20 mL of water.[5]

  • The reaction mixture is concentrated under reduced pressure. The residue is washed with hexane (3 x 50 mL).[5]

  • The organic layers are combined and dried over anhydrous magnesium sulfate.[5]

  • Filtration and evaporation of the solvent under reduced pressure yields the crude product as a colorless oil.[5]

  • Purification by vacuum distillation gives pure this compound.[1]

Quantitative Data
ParameterValueReference
Yield88-92%[5]
Boiling Point70 °C at 0.2 mmHg[1][4]
Density1.089 g/mL at 25 °C[4]
Refractive Index (n20/D)1.476[4]
¹H NMR (CDCl₃)δ: 0.88 (t, 9H), 0.93–1.02 (m, 6H), 1.25–1.38 (m, 6H), 1.49–1.60 (m, 6H), 2.17 (s, 1H)[5]
IR (neat)3260 (≡C-H), 2000 (C≡C) cm⁻¹[5]

Method 2: Hydrostannylation of Acetylene

The hydrostannylation of acetylene with tributyltin hydride is another viable route to this compound. This reaction involves the addition of a hydrogen atom and a tributylstannyl group across the triple bond. The reaction can be initiated by radical initiators or catalyzed by transition metals, which influences the stereochemical outcome.

Reaction Mechanism

A. Radical Mechanism: In the presence of a radical initiator such as azobisisobutyronitrile (AIBN), the reaction proceeds through a radical chain mechanism. The tributyltin radical adds to the acetylene to form a vinyl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to propagate the chain. This typically results in a mixture of (E) and (Z) isomers of the vinylstannane product, which can further react to yield bis(tributylstannyl)acetylene.

radical_hydrostannylation cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN 2 R• 2 R• AIBN->2 R• Δ or hν R• R• Bu3Sn• Bu3Sn• R•->Bu3Sn• + Bu3SnH Bu3Sn•_2 Bu3Sn• Bu3SnCH=CH• Vinyl Radical Bu3Sn•_2->Bu3SnCH=CH• + HC≡CH HC≡CH Acetylene Bu3SnCH=CH2 Vinylstannane Bu3SnCH=CH•->Bu3SnCH=CH2 + Bu3SnH Bu3SnH Tributyltin Hydride Bu3Sn•_3 Bu3Sn•

Caption: Radical mechanism for the hydrostannylation of acetylene.

B. Transition Metal-Catalyzed Mechanism: Transition metal catalysts, particularly those based on palladium or platinum, can promote the hydrostannylation of alkynes with high regio- and stereoselectivity.[3] The mechanism generally involves oxidative addition of the Sn-H bond to the metal center, followed by migratory insertion of the alkyne and reductive elimination of the product. Depending on the catalyst and ligands, either syn or anti addition can be favored.

Experimental Protocol (General)

Materials:

  • Acetylene (gas or dissolved in a suitable solvent)

  • Tributyltin hydride

  • Palladium catalyst (e.g., Pd(PPh₃)₄) or radical initiator (AIBN)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

Equipment:

  • Schlenk flask or pressure-rated reaction vessel

  • Magnetic stirrer

  • Gas inlet/outlet

  • Temperature-controlled bath

Procedure (Catalytic Example):

  • A Schlenk flask is charged with the palladium catalyst (e.g., 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous, degassed solvent is added, followed by tributyltin hydride.

  • The reaction mixture is cooled to a suitable temperature (e.g., 0 °C to room temperature).

  • Acetylene gas is bubbled through the solution, or a saturated solution of acetylene in the reaction solvent is added slowly. The reaction progress is monitored by TLC or GC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography.

Quantitative Data

Quantitative data for the direct hydrostannylation of acetylene is sparse. However, data from the hydrostannylation of other terminal alkynes can provide an indication of expected yields and selectivities. Yields are generally good to excellent, but the formation of bis-stannylated byproducts can occur.[6]

SubstrateCatalyst/ConditionsProduct(s)YieldReference
Propiolic AcidTributyltin HydrideTributylstannyl 3-tributylstannylacrylates (E/Z, 1:1)-[6]
Acetylenedicarboxylic AcidTributyltin HydrideBis(tributylstannyl) 2-tributylstannylbutenedioates (E/Z, 1:20)-[6]
Terminal AlkynesPd(PPh₃)₄(E)-1-sulfonyl-3-tributylstannyl-substituted 1,3-dienesExcellent[7]

Logical Workflow for Synthesis

synthesis_workflow cluster_method1 Method 1: Acetylide Route cluster_method2 Method 2: Hydrostannylation Route Start1 Start Prepare_Li_Acetylide Prepare Lithium Acetylide Start1->Prepare_Li_Acetylide React_with_Bu3SnCl React with Tributyltin Chloride Prepare_Li_Acetylide->React_with_Bu3SnCl Workup1 Aqueous Workup and Extraction React_with_Bu3SnCl->Workup1 Purify1 Vacuum Distillation Workup1->Purify1 Product1 This compound Purify1->Product1 Start2 Start Setup_Reaction Setup Inert Atmosphere Reaction Start2->Setup_Reaction Add_Reagents Add Solvent, Catalyst/Initiator, Bu3SnH Setup_Reaction->Add_Reagents Introduce_Acetylene Introduce Acetylene Gas Add_Reagents->Introduce_Acetylene Monitor_Reaction Monitor Reaction Progress Introduce_Acetylene->Monitor_Reaction Workup2 Solvent Removal Monitor_Reaction->Workup2 Purify2 Purification (Distillation/Chromatography) Workup2->Purify2 Product2 This compound Purify2->Product2

Caption: Logical workflow for the synthesis of this compound via two primary methods.

Conclusion

The synthesis of this compound is well-established, with the reaction of tributyltin chloride and lithium acetylide being the most common and reliable method for laboratory preparations, offering high yields and straightforward purification.[4][5] The hydrostannylation of acetylene provides an alternative, atom-economical route, though control of selectivity and the formation of byproducts can be challenges that necessitate careful selection of catalysts and reaction conditions. This guide provides the necessary theoretical and practical information for researchers to effectively synthesize this important organotin reagent for applications in organic chemistry and drug development.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tributylstannylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tributylstannylacetylene, also known as ethynyltributyltin. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize organotin compounds in their synthetic and analytical workflows.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in Stille coupling reactions, where it serves as a source of an ethynyl group. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, purity assessment, and structural confirmation of products. This guide presents the key ¹H and ¹³C NMR spectral data in a structured format, outlines the experimental protocols for data acquisition, and provides a logical workflow for NMR analysis.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) for this compound are influenced by the electron-withdrawing nature of the tin atom and the anisotropic effects of the carbon-carbon triple bond. The following tables summarize the quantitative ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectral Data of this compound
AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Sn-(CH₂)₄-H0.89 - 0.93t7.39H
Sn-CH₂-(CH₂)₂-CH₃1.28 - 1.36m-6H
Sn-(CH₂)₂-CH₂-CH₃1.45 - 1.53m-6H
Sn-CH₂-C₃H₇0.85 - 0.95t~8.26H
C≡C-H2.25s-1H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

Table 2: ¹³C NMR Spectral Data of this compound
AssignmentChemical Shift (δ, ppm)
Sn-C H₂-C₃H₇9.6
Sn-(CH₂)₃-C H₃13.7
Sn-CH₂-C H₂-CH₂-CH₃27.3
Sn-(CH₂)₂-C H₂-CH₃29.1
Sn-C≡C -H78.5
Sn-C ≡C-H93.4

Experimental Protocols

The following section details a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organotin compounds.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be required.

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 8 to 16 scans are usually adequate for a good signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 16 ppm is sufficient to cover the expected chemical shift range.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and improve sensitivity.

  • Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.

  • Spectral Width: A spectral width of around 250 ppm is necessary to encompass the full range of carbon chemical shifts.

  • Relaxation Delay: A relaxation delay of 2 seconds is a common starting point.

Logical Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the NMR analysis of this compound, from sample preparation to spectral interpretation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation A Weigh this compound B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Filter into NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Fourier Transform D->F E->F G Phase Correction F->G H Baseline Correction G->H I Integration (1H) H->I J Peak Picking H->J K Chemical Shift Analysis I->K J->K L Coupling Constant Analysis (1H) K->L 1H Spectrum M Structural Assignment K->M L->M

Caption: A flowchart outlining the key stages of NMR analysis for this compound.

This comprehensive guide provides the essential ¹H and ¹³C NMR spectral data and a standardized protocol for the analysis of this compound. Adherence to these guidelines will facilitate accurate and reproducible results in research and development settings.

An In-Depth Technical Guide to the Infrared Spectroscopy of the Tributylstannylacetylene C≡C Bond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the infrared (IR) spectroscopic characteristics of the carbon-carbon triple bond (C≡C) in tributylstannylacetylene, also known as ethynyltributylstannane. This organometallic compound is a valuable reagent in organic synthesis, particularly in Stille coupling reactions. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation.

Vibrational Frequency of the C≡C Bond

The defining feature of this compound in an infrared spectrum is the stretching vibration of its terminal alkyne group. The presence of a heavy tin atom directly attached to the acetylenic carbon significantly influences the position of the C≡C stretching frequency.

Typically, the stretching vibration for a C≡C bond in terminal alkynes appears in the 2100–2260 cm⁻¹ region.[1][2][3] However, in this compound, this absorption is shifted to a notably lower wavenumber. This shift is primarily attributed to the mass effect of the heavy tin atom (Sn), which increases the reduced mass of the vibrating system, thereby lowering the vibrational frequency.

The key IR absorptions for the acetylenic group in this compound are summarized below.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Vibrational ModeObserved Frequency (cm⁻¹)BondAppearance
≡C-H Stretch~3300C-H bond of a terminal alkyneSharp, Medium
C≡C Stretch2000 - 2005Carbon-carbon triple bondWeak to Medium, Sharp

Data compiled from multiple sources. The exact position can vary slightly based on the sample state (neat, solution) and spectrometer resolution.

The presence of both the ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch near 2005 cm⁻¹ provides a definitive identification of the terminal this compound moiety.[4] The C-H stretch is a result of the sp-hybridized carbon, which forms a stronger and shorter bond compared to sp² or sp³ hybridized carbons, thus appearing at a higher frequency.[4]

Experimental Protocols

Obtaining a high-quality infrared spectrum of this compound requires careful handling due to its sensitivity and toxicity. Organotin compounds are often sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.[5][6][7]

A common and modern method for analyzing liquid samples like this compound is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.[8]

Detailed Methodology: ATR-FTIR Spectroscopy

  • Sample Preparation:

    • If necessary, purify the this compound by vacuum distillation to remove any impurities.

    • Handle the compound in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Ensure the sample is dry, as moisture can interfere with the spectrum, particularly in the O-H stretching region (~3200-3600 cm⁻¹).

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

    • Before analysis, clean the ATR crystal surface thoroughly with a suitable dry solvent (e.g., isopropanol or acetone) and allow it to evaporate completely.

    • Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences from the sample spectrum.

  • Sample Analysis:

    • Apply a small drop of the neat (undiluted) liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[9][10]

    • If analyzing a solid derivative, dissolve a small amount in a volatile, IR-transparent solvent like chloroform (CHCl₃) or carbon tetrachloride (CCl₄), apply the solution to the crystal, and allow the solvent to evaporate, leaving a thin film.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[11]

    • The acquired spectrum is automatically ratioed against the collected background spectrum to produce the final transmittance or absorbance spectrum.

  • Data Processing and Interpretation:

    • Identify the key absorption bands, paying close attention to the ~3300 cm⁻¹ (≡C-H stretch) and ~2005 cm⁻¹ (C≡C stretch) regions.

    • The region below 1500 cm⁻¹ is known as the fingerprint region and will contain complex absorptions corresponding to C-H bending and Sn-C vibrations, providing a unique fingerprint for the molecule.[1][12]

Visualized Experimental Workflow

The logical flow from sample handling to final data interpretation can be visualized as follows.

IR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interp Data Interpretation A Purification (if needed) B Handling in Inert Atmosphere (Schlenk Line) A->B C Collect Background Spectrum (Clean ATR) B->C D Apply Neat Sample to ATR Crystal C->D E Acquire Sample Spectrum D->E F Identify Key Peaks (e.g., 2005 cm⁻¹) E->F G Correlate Peaks to Functional Groups F->G H Structural Confirmation G->H

Caption: Workflow for IR spectroscopic analysis of this compound.

References

Ethynyltributylstannane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ethynyltributylstannane [(C₄H₉)₃SnC≡CH] is a versatile and powerful reagent in organic synthesis. This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application in Stille coupling reactions, and comprehensive spectroscopic data for its characterization.

Core Physical and Chemical Properties

Ethynyltributylstannane is a colorless to pale yellow liquid that is widely utilized in cross-coupling reactions to introduce an ethynyl group into organic molecules. Its stability and reactivity make it a valuable tool in the synthesis of complex organic compounds, including pharmaceuticals and functional materials.

Table 1: Physical and Chemical Properties of Ethynyltributylstannane

PropertyValueReference
Molecular Formula C₁₄H₂₈Sn
Molecular Weight 315.08 g/mol
CAS Number 994-89-8
Appearance Colorless to pale yellow liquid
Boiling Point 70 °C at 0.2 mmHg
Density 1.089 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.476
Flash Point 74 °C (165 °F)

Spectroscopic Data

Accurate characterization of ethynyltributylstannane is crucial for its effective use. The following tables summarize its key spectroscopic signatures.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~2.2s≡C-H
1.45 - 1.60mSn-(CH₂CH₂CH₂CH₃)₃
1.25 - 1.40mSn-(CH₂CH₂CH₂ CH₃)₃
0.85 - 1.00mSn-(CH₂ CH₂CH₂CH₃)₃
0.88tSn-(CH₂CH₂CH₂CH₃ )₃

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
~95Sn-C ≡CH
~85Sn-C≡C H
~29Sn-(CH₂)₃-C H₃
~27Sn-(CH₂)₂-C H₂-CH₃
~13Sn-CH₂-C H₂-CH₂-CH₃
~10Sn-C H₂-(CH₂)₂-CH₃

Table 4: ¹¹⁹Sn NMR Spectroscopic Data

Chemical Shift (δ) ppmReference
~ -45Tetramethyltin (TMSn)

Table 5: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch
~2950, 2920, 2870, 2850StrongC-H stretch (butyl groups)
~2030WeakC≡C stretch
~1460, 1375MediumC-H bend (butyl groups)

Experimental Protocols

Synthesis of Ethynyltributylstannane

Reaction Scheme:

Materials:

  • Tributyltin chloride

  • Ethynylmagnesium bromide solution (e.g., 0.5 M in THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add tributyltin chloride dissolved in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the ethynylmagnesium bromide solution from the dropping funnel to the stirred solution of tributyltin chloride over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure ethynyltributylstannane.

Stille Coupling of Ethynyltributylstannane with an Aryl Halide

The Stille reaction is a versatile carbon-carbon bond-forming reaction catalyzed by palladium.[1] It involves the coupling of an organostannane with an organic halide or triflate.[1]

Reaction Scheme:

Materials:

  • Ethynyltributylstannane

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Anhydrous and degassed solvent (e.g., toluene or THF)

  • Anhydrous lithium chloride (optional, can enhance reaction rate)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide and ethynyltributylstannane in the anhydrous, degassed solvent.

  • Add the palladium catalyst to the reaction mixture. If used, add anhydrous lithium chloride.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent like diethyl ether and wash with an aqueous solution of potassium fluoride to remove the tin byproducts. The formation of a precipitate (tributyltin fluoride) is observed.

  • Filter the mixture through a pad of celite, wash the filter cake with the solvent.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired aryl acetylene.

Logical Relationships and Workflows

The following diagrams illustrate the key reaction pathway and a typical experimental workflow for the application of ethynyltributylstannane.

Stille_Coupling_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition R-X R-Pd(II)-X R-Pd(II)-X Oxidative Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-SnBu₃ R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' X-SnBu₃ X-SnBu₃ Transmetalation->X-SnBu₃ Reductive Elimination Reductive Elimination R-Pd(II)-R'->Reductive Elimination Reductive Elimination->Pd(0) R-R' R-R' Reductive Elimination->R-R' R-X R-X R'-SnBu₃ R'-SnBu₃

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reactants Aryl Halide + Ethynyltributylstannane Solvent_Catalyst Anhydrous Solvent + Pd Catalyst Reactants->Solvent_Catalyst Inert_Atmosphere Inert Atmosphere (Ar/N₂) Solvent_Catalyst->Inert_Atmosphere Heating Heating (80-110 °C) Inert_Atmosphere->Heating Quenching Cooling & Dilution Heating->Quenching Tin_Removal KF Wash Quenching->Tin_Removal Extraction Extraction & Washing Tin_Removal->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Aryl Acetylene

Caption: General experimental workflow for a Stille coupling reaction.

Safety and Handling

Ethynyltributylstannane, like other organotin compounds, is toxic and should be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin and can cause skin and eye irritation. It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure. The use of personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

This technical guide provides a comprehensive overview of the properties and applications of ethynyltributylstannane, equipping researchers with the necessary information for its safe and effective use in the laboratory.

References

A Comprehensive Technical Guide to the Stability and Storage of Tributylstannylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and optimal storage conditions for tributylstannylacetylene, a critical reagent in organic synthesis. Understanding these parameters is essential for ensuring experimental reproducibility, maximizing reagent efficacy, and maintaining a safe laboratory environment.

Chemical Properties and Inherent Stability

This compound ((C₄H₉)₃SnC≡CH) is a valuable organotin compound widely employed in cross-coupling reactions, most notably the Stille coupling, for the introduction of an ethynyl group. Its utility is intrinsically linked to its chemical stability, which is influenced by several factors.

The molecule's reactivity is centered on the tin-carbon bond. While organotin reagents are recognized for their stability, allowing for purification by distillation and chromatography on silica gel, they are susceptible to certain environmental conditions.[1] this compound is particularly sensitive to moisture.[2]

Quantitative Stability Data

Obtaining precise quantitative kinetic data for the decomposition of this compound is challenging and not extensively documented in publicly available literature. However, data from related organotin compounds can provide valuable insights into its stability profile.

General Observations:

  • Hydrolysis: Organotin compounds are known to be unstable in aqueous solutions, where they can undergo hydrolysis.[3] The rate of this degradation is influenced by factors such as pH and temperature.

  • Photodegradation: Exposure to UV light can promote the degradation of organotin compounds. Studies on tributyltin (TBT) have shown that photolysis contributes to its decomposition.[4] The presence of photosensitizers, such as certain types of microplastics, can potentially enhance the rate of photodegradation of related organotins in aqueous environments.[5]

  • Thermal Decomposition: While stable enough for distillation under reduced pressure, prolonged exposure to high temperatures can lead to decomposition.[6] Non-isothermal degradation of related rubber materials containing C-Br bonds (analogous in bond energy to Sn-C) shows that significant weight loss occurs at elevated temperatures.[7]

The following table summarizes the key factors affecting the stability of this compound and related organotin compounds.

ParameterEffect on StabilityObservations and Inferences
Moisture/Humidity HighProne to hydrolysis, leading to the cleavage of the tin-carbon bond. This is a primary degradation pathway.
Temperature HighCan lead to thermal decomposition. While distillable under vacuum, prolonged heating should be avoided.[6]
Light (UV) ModerateCan induce photodegradation. Storage in amber or opaque containers is recommended to minimize light exposure.[4]
Air/Oxygen ModerateWhile not as sensitive as some organometallics, prolonged exposure to air can lead to gradual oxidation. Handling under an inert atmosphere is best practice.

Recommended Storage and Handling Protocols

To ensure the long-term stability and efficacy of this compound, strict adherence to proper storage and handling protocols is imperative.

Storage Conditions:

  • Temperature: Store in a freezer at -20°C.[2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.

  • Container: Use a tightly sealed, amber glass bottle or other opaque container to protect from light and moisture.

  • Purity: As impurities can potentially catalyze decomposition, it is recommended to use high-purity material and to purify if necessary before long-term storage.

Handling Procedures:

  • Inert Atmosphere: All transfers and handling should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to air and moisture.

  • Dry Glassware: All glassware and equipment must be thoroughly dried before use.

  • Solvent Purity: Use anhydrous solvents to prevent hydrolysis.

Experimental Protocols

Purification by Vacuum Distillation

A common method for purifying this compound is vacuum distillation.[1]

Protocol:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short-path distillation head. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Charging the Flask: Charge the distillation flask with the crude this compound.

  • Vacuum Application: Gradually apply a vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 90–94°C at 0.5 mmHg).[1]

  • Storage: Immediately transfer the purified product to a pre-dried, inert-atmosphere-flushed container for storage at -20°C.

Stille Coupling Reaction

This compound is a key reagent in the Stille coupling for the formation of C-C bonds.

General Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (or other electrophile) and the palladium catalyst (e.g., Pd(PPh₃)₄) in an anhydrous solvent (e.g., toluene or THF).

  • Reagent Addition: Add this compound to the reaction mixture via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to remove the tin byproducts.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Visualizing Chemical Pathways and Workflows

Stille Coupling Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Stille coupling reaction involving this compound.

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-X R-X->Oxidative_Addition R-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation Sn_Reagent (Bu)3Sn-C≡CH Sn_Reagent->Transmetalation R-Pd(II)-R' Ar-Pd(II)-C≡CH Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' Ar-C≡CH Reductive_Elimination->R-R'

Caption: Catalytic cycle for the Stille coupling reaction.

Experimental Workflow for Handling and Use

The following diagram outlines a typical workflow for the handling and use of this compound in a laboratory setting.

Experimental_Workflow cluster_storage Storage cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup & Purification Store Store at -20°C under inert gas Equilibrate Equilibrate to RT under inert gas Store->Equilibrate Withdraw Withdraw required amount via syringe Equilibrate->Withdraw Add_to_Reaction Add to reaction vessel under inert atmosphere Withdraw->Add_to_Reaction Monitor_Reaction Monitor reaction (TLC, GC-MS) Add_to_Reaction->Monitor_Reaction Quench Quench with aq. KF Monitor_Reaction->Quench Extract Extract product Quench->Extract Purify Purify by chromatography Extract->Purify

Caption: Workflow for handling and using this compound.

References

Tributylstannylacetylene Decomposition Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylstannylacetylene ((C₄H₉)₃SnC≡CH) is a versatile organotin reagent utilized in a variety of synthetic organic chemistry applications, including Stille cross-coupling reactions to form carbon-carbon bonds. Despite its utility, the stability and decomposition of this compound are critical considerations, particularly in the context of pharmaceutical development and manufacturing where purity and impurity profiles are paramount. This technical guide provides an in-depth analysis of the potential decomposition pathways of this compound, drawing upon available literature for related compounds and established principles of organometallic chemistry. The guide details proposed mechanisms for thermal, photochemical, and chemical-induced degradation, and provides hypothetical experimental protocols for their investigation.

Decomposition Pathways

The decomposition of this compound can be initiated through several mechanisms, including thermal stress, photochemical activation, and chemical reactions, primarily with acids.

Chemical-Induced Decomposition: Acid-Catalyzed Destannylation

The most well-documented decomposition pathway for compounds structurally similar to this compound is acid-catalyzed cleavage of the carbon-tin bond. Research on 1-(tri-n-butylstannyl)-2-phenylethyne demonstrates that in the presence of acid, the molecule undergoes demetalation to produce phenylacetylene.[1] This reaction proceeds via rate-determining proton transfer to the acetylenic carbon, forming a vinyl carbocation intermediate which then loses the tributylstannyl group.[1]

A similar pathway is proposed for this compound, where protonation of the terminal alkyne leads to the formation of acetylene gas and the corresponding tributyltin cation. The tributyltin cation can then react with various nucleophiles present in the reaction mixture.

Proposed Reaction:

(C₄H₉)₃SnC≡CH + H⁺ → HC≡CH + (C₄H₉)₃Sn⁺

Thermal Decomposition

Proposed Primary Steps:

  • (C₄H₉)₃SnC≡CH → (C₄H₉)₂Sn(•)C≡CH + •C₄H₉ (Sn-Butyl bond cleavage)

  • (C₄H₉)₃SnC≡CH → (C₄H₉)₃Sn• + •C≡CH (Sn-Acetylide bond cleavage)

The resulting radicals can undergo various reactions such as hydrogen abstraction, disproportionation, and recombination, leading to the formation of butane, butene, acetylene, and various organotin species.

Photochemical Decomposition

Organotin compounds are known to be susceptible to photodegradation. Upon absorption of UV light, this compound can undergo homolytic cleavage of the tin-carbon bonds, similar to thermal decomposition. The energy from the photons can be sufficient to break the Sn-C bonds, generating radical intermediates. The subsequent reactions of these radicals will lead to a variety of degradation products.

Proposed Primary Photolytic Step:

(C₄H₉)₃SnC≡CH + hν → (C₄H₉)₃Sn• + •C≡CH

The resulting tributylstannyl and acetylenyl radicals can then participate in secondary reactions as described in the thermal decomposition pathway.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain regarding the decomposition kinetics and product yields for this compound. The following table presents a hypothetical structure for organizing such data once it is generated through experimental studies.

Decomposition MethodKey ParametersRate Constant (k)Activation Energy (Ea)Major ProductsProduct Yield (%)
Thermal Temperature (°C)Data not availableData not availableButane, Acetylene, HexabutyldistannaneData not available
Photochemical Wavelength (nm), IntensityData not availableData not availableButane, Acetylene, HexabutyldistannaneData not available
Acid-Catalyzed [Acid], SolventData not availableData not availableAcetylene, Tributyltin saltsData not available

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for investigating the decomposition pathways of this compound. These are based on standard methodologies used for studying the degradation of related organometallic compounds.

Thermal Decomposition Analysis

Objective: To determine the thermal stability of this compound and identify its decomposition products.

Methodology: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic TGA pan.

  • TGA Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min to eliminate oxidative effects.

    • Set the temperature program to ramp from 25 °C to 600 °C at a heating rate of 10 °C/min.

  • MS Instrument Setup:

    • Couple the outlet of the TGA furnace to the inlet of a mass spectrometer via a heated transfer line (maintained at ~250 °C to prevent condensation).

    • Set the MS to scan a mass range of m/z 10-400 to detect potential decomposition products.

  • Data Analysis:

    • Record the weight loss as a function of temperature from the TGA.

    • Simultaneously, record the mass spectra of the evolved gases.

    • Correlate the evolution of specific mass fragments with the temperature ranges of weight loss to identify the decomposition products.

Photochemical Decomposition Analysis

Objective: To investigate the photodegradation of this compound and identify the resulting products.

Methodology: UV Irradiation followed by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a photochemically inert solvent such as cyclohexane.

  • Irradiation:

    • Place the solution in a quartz cuvette.

    • Irradiate the sample with a UV lamp (e.g., a mercury lamp with a specific wavelength filter, such as 254 nm) for a defined period.

    • Take aliquots at various time intervals (e.g., 0, 1, 2, 4, 8 hours).

  • GC-MS Analysis:

    • Inject the aliquots into a GC-MS system.

    • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program (e.g., initial temperature of 50 °C, ramp to 280 °C) to separate the components.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 30-500.

  • Data Analysis:

    • Identify the degradation products by comparing their mass spectra with spectral libraries (e.g., NIST).

    • Quantify the disappearance of the parent compound and the appearance of degradation products over time to determine the degradation kinetics.

Acid-Catalyzed Decomposition Analysis

Objective: To confirm the acid-catalyzed destannylation pathway and determine its kinetics.

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Reaction Initiation: Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid) to the NMR tube.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra at regular time intervals immediately after the addition of the acid.

    • Monitor the disappearance of the signals corresponding to this compound and the appearance of new signals.

  • Data Analysis:

    • Identify the products based on their characteristic NMR chemical shifts and coupling constants. The formation of acetylene can be inferred from the disappearance of the acetylenic proton in the starting material and the potential observation of dissolved acetylene signals.

    • Integrate the peaks corresponding to the starting material and products to determine their relative concentrations over time, allowing for the calculation of the reaction rate.

Experimental Workflow Diagram

Conclusion

Understanding the decomposition pathways of this compound is crucial for its effective use in synthesis and for ensuring the quality and safety of resulting products, particularly in the pharmaceutical industry. While direct experimental data is currently limited, this guide provides a comprehensive overview of the likely decomposition mechanisms based on established chemical principles and data from analogous compounds. The proposed pathways involve acid-catalyzed destannylation, and thermal and photochemical homolytic cleavage of the tin-carbon bonds. The detailed experimental protocols provided herein offer a roadmap for researchers to investigate these pathways, generate crucial quantitative data, and ultimately gain a more complete understanding of the stability and degradation of this important organotin reagent.

References

Theoretical Calculations on the Structure of Tributylstannylacetylene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the molecular structure of tributylstannylacetylene. While direct, comprehensive theoretical studies on this compound are not extensively published, this document synthesizes methodologies and data from computational analyses of closely related organotin compounds and acetylenic molecules to present a robust framework for its structural investigation.

Introduction to this compound

This compound, with the chemical formula C₁₄H₂₈Sn, is an organotin compound featuring a tributyltin moiety connected to an acetylene group.[1] These compounds are valuable reagents in organic synthesis, particularly in cross-coupling reactions where the stannyl group can be readily exchanged. Understanding the precise molecular geometry, vibrational properties, and electronic structure of this compound is crucial for predicting its reactivity and designing novel synthetic pathways.

Computational Methodologies

Theoretical calculations, primarily based on Density Functional Theory (DFT), have become a powerful tool for investigating the structures and properties of organometallic compounds.[2] The general workflow for such a computational study is outlined below.

Geometry Optimization

The first step in any theoretical analysis is to determine the lowest energy structure (ground state geometry) of the molecule. This is achieved through geometry optimization. For organotin compounds like this compound, a common and effective approach involves the use of hybrid DFT functionals, such as B3LYP, in conjunction with appropriate basis sets.[3]

Typical Protocol:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for main group elements.[3]

  • Basis Set: For the tin (Sn) atom, a basis set that includes effective core potentials (ECPs) is essential to account for relativistic effects. LANL2DZ (Los Alamos National Laboratory 2-double-ζ) is a common choice.[3] For lighter atoms like carbon and hydrogen, Pople-style basis sets such as 6-31G(d,p) are typically employed.[3]

  • Software: Calculations are commonly performed using quantum chemistry software packages like Gaussian, Q-Chem, or NWChem.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their intensities can be used to predict the molecule's IR spectrum, which can then be compared with experimental data for validation.

NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing organic and organometallic compounds. Theoretical calculations can predict NMR chemical shifts (¹H, ¹³C, ¹¹⁹Sn) with reasonable accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations.[4]

Typical Protocol:

  • Method: GIAO calculations are typically performed at a DFT level of theory, often using functionals like mPW1PW91, which has shown good performance for predicting NMR chemical shifts.[2][4][5]

  • Basis Set: Larger basis sets, such as 6-311+G(2d,p), are often used for NMR calculations to provide a more accurate description of the electronic environment around the nuclei.[2][4]

Predicted Structural and Spectroscopic Data

Based on DFT studies of related organotin compounds, the following tables summarize the expected ranges for key structural and spectroscopic parameters of this compound.

Predicted Molecular Geometry

The following table presents typical bond lengths and angles for this compound, derived from computational studies of similar organotin derivatives.[6]

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Lengths (Å)
Sn-C (butyl)SnC~2.15 Å
Sn-C (acetylenic)SnC~2.10 Å
C≡CCC~1.21 Å
C-H (acetylenic)CH~1.06 Å
C-C (butyl)CC~1.54 Å
C-H (butyl)CH~1.09 Å
Bond Angles (°)
C(butyl)-Sn-C(butyl)CSnC~109.5°
C(butyl)-Sn-C(acetylenic)CSnC~109.5°
Sn-C≡CSnCC~180°
C≡C-HCCH~180°
Predicted Vibrational Frequencies

The table below lists some of the characteristic vibrational modes and their expected frequencies for this compound.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
C-H stretch (acetylenic)≡C-H~3300
C-H stretch (aliphatic)-CH₂, -CH₃2850 - 2960
C≡C stretch-C≡C-~2100
CH₂/CH₃ deformation-CH₂, -CH₃1375 - 1465
Sn-C stretchSn-C500 - 600
Predicted NMR Chemical Shifts

The following table provides an estimation of the NMR chemical shifts for this compound based on data for related compounds.

NucleusFunctional GroupPredicted Chemical Shift (ppm)
¹H NMR ≡C-H2.0 - 3.0
-Sn-CH₂-0.8 - 1.0
-CH₂-CH₂-CH₂-CH₃1.2 - 1.6
-CH₃0.8 - 1.0
¹³C NMR Sn-C ≡C90 - 110
Sn-C≡C 80 - 100
-Sn-C H₂-10 - 20
-C H₂-CH₂-CH₂-CH₃25 - 35
-C H₃~14
¹¹⁹Sn NMR R₃Sn--50 to -70

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow for the theoretical calculation of the this compound structure.

computational_workflow cluster_input 1. Input Preparation cluster_calculation 2. Quantum Mechanical Calculation cluster_analysis 3. Data Analysis and Validation initial_structure Initial 3D Structure (e.g., from builder) method_selection Select Method: - Functional (e.g., B3LYP) - Basis Set (e.g., LANL2DZ for Sn) geom_opt Geometry Optimization method_selection->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc check_min Check for Imaginary Frequencies freq_calc->check_min vibr_spectra Analyze Vibrational Modes and Predict IR Spectrum freq_calc->vibr_spectra nmr_spectra Analyze Predicted NMR Chemical Shifts nmr_calc->nmr_spectra struct_params Extract Structural Parameters: - Bond Lengths - Bond Angles check_min->struct_params comparison Compare with Experimental Data struct_params->comparison vibr_spectra->comparison nmr_spectra->comparison

Computational workflow for this compound.

Conclusion

Theoretical calculations using DFT provide a powerful and cost-effective means to investigate the molecular structure and properties of this compound. By employing appropriate functionals and basis sets, it is possible to obtain reliable predictions of its geometry, vibrational frequencies, and NMR chemical shifts. This information is invaluable for understanding its reactivity and for the rational design of new synthetic applications. The methodologies and expected data presented in this guide offer a solid foundation for researchers and scientists working with this important organotin reagent.

References

An In-depth Technical Guide to the Reactivity of Tributylstannylacetylene with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylstannylacetylene [(CH₃CH₂CH₂CH₂)₃SnC≡CH] is a versatile and widely utilized organotin reagent in modern organic synthesis. Its unique reactivity profile, particularly the ability of the ethynyl group to be transferred to various electrophilic centers, makes it an invaluable tool for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of electrophiles, including aryl halides, acyl chlorides, aldehydes, and ketones. The information presented herein is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the application of this reagent in complex molecule synthesis.

Core Reactivity Principles

The reactivity of this compound is primarily centered around the cleavage of the Sn-C(sp) bond. The transfer of the ethynyl group can be achieved through two main pathways:

  • Palladium-Catalyzed Cross-Coupling (Stille Reaction): In the presence of a palladium catalyst, this compound undergoes transmetalation, enabling the coupling of the ethynyl moiety with a variety of organic electrophiles, most notably aryl, vinyl, and acyl halides.

  • Lewis Acid-Mediated Addition to Carbonyls: Lewis acids can activate carbonyl compounds (aldehydes and ketones) towards nucleophilic attack by the electron-rich alkyne of this compound, leading to the formation of propargyl alcohols.

The choice of reaction conditions, including the catalyst, solvent, and temperature, plays a crucial role in determining the outcome and efficiency of these transformations.

Reactions with Electrophiles: Data and Protocols

Stille Cross-Coupling with Aryl Halides

The Stille coupling of this compound with aryl halides is a robust method for the synthesis of arylacetylenes, which are important structural motifs in many pharmaceuticals and functional materials. The reaction generally proceeds with high yields and tolerates a wide range of functional groups. Aryl iodides are typically the most reactive coupling partners, followed by bromides.

Table 1: Stille Coupling of this compound with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (5)-Toluene1001295
24-IodotoluenePd₂(dba)₃ (2.5)P(o-tol)₃ (10)DMF80892
34-BromoanisolePdCl₂(PPh₃)₂ (5)-Dioxane1102485
41-BromonaphthalenePd(PPh₃)₄ (5)-Toluene1101688
52-BromopyridinePd₂(dba)₃ (2.5)AsPh₃ (10)NMP1001278

Experimental Protocol: Stille Coupling of this compound with Iodobenzene

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%).

  • Addition of Reactants: Add a solution of iodobenzene (204 mg, 1.0 mmol) and this compound (379 mg, 1.2 mmol) in anhydrous toluene (10 mL).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford phenylethyne.

Palladium-Catalyzed Coupling with Acyl Chlorides

The reaction of this compound with acyl chlorides, also typically catalyzed by palladium, provides a direct route to α,β-alkynyl ketones. This method is a valuable alternative to the Friedel-Crafts acylation and other methods for synthesizing these important intermediates.

Table 2: Palladium-Catalyzed Coupling of this compound with Acyl Chlorides

EntryAcyl ChlorideCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Benzoyl chloridePdCl₂(PPh₃)₂ (3)Toluene80690
24-Nitrobenzoyl chloridePd(PPh₃)₄ (5)THF65885
3Hexanoyl chloridePd₂(dba)₃ (2)Dioxane901078
4Cinnamoyl chloridePdCl₂(PPh₃)₂ (3)Toluene80682
5Cyclohexanecarbonyl chloridePd(PPh₃)₄ (5)THF651275

Experimental Protocol: Palladium-Catalyzed Coupling of this compound with Benzoyl Chloride

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (315 mg, 1.0 mmol) in anhydrous toluene (10 mL).

  • Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 21 mg, 0.03 mmol, 3 mol%).

  • Addition of Acyl Chloride: Add benzoyl chloride (141 mg, 1.0 mmol) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80 °C and stir for 6 hours.

  • Work-up: After cooling to room temperature, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tributyltin fluoride.

  • Purification: Filter the mixture through a pad of Celite®, wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired alkynyl ketone.

Lewis Acid-Catalyzed Addition to Aldehydes and Ketones

The addition of the acetylenic group from this compound to carbonyl compounds is effectively promoted by Lewis acids. This reaction provides access to propargyl alcohols, which are versatile building blocks in organic synthesis.

Table 3: Lewis Acid-Catalyzed Addition of this compound to Carbonyls

EntryCarbonyl CompoundLewis Acid (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1BenzaldehydeBF₃·OEt₂ (1.2)CH₂Cl₂-78 to rt392
24-NitrobenzaldehydeSnCl₄ (1.1)CH₂Cl₂-78295
3CyclohexanoneTiCl₄ (1.1)CH₂Cl₂-78488
4AcetophenoneBF₃·OEt₂ (1.2)CH₂Cl₂-78 to rt585
5IsobutyraldehydeSnCl₄ (1.1)CH₂Cl₂-78290

Experimental Protocol: Lewis Acid-Catalyzed Addition to Benzaldehyde

  • Reaction Setup: To a solution of benzaldehyde (106 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under a nitrogen atmosphere, add boron trifluoride diethyl etherate (BF₃·OEt₂, 0.15 mL, 1.2 mmol) dropwise.

  • Addition of Stannane: After stirring for 15 minutes, add a solution of this compound (346 mg, 1.1 mmol) in dichloromethane (2 mL) dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, concentrate, and purify by flash chromatography (silica gel, hexane/ethyl acetate gradient) to afford the corresponding propargyl alcohol.

Mechanistic Diagrams and Workflows

Visualizing the reaction pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms and a general experimental workflow.

Stille_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 SnX X-SnBu₃ Transmetal->SnX RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Stannane R²-SnBu₃ Stannane->Transmetal Halide R¹-X Halide->OxAdd

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Lewis_Acid_Addition Carbonyl R¹(C=O)R² ActivatedCarbonyl Activated Carbonyl [R¹(C=O⁺-LA)R²] Carbonyl->ActivatedCarbonyl LewisAcid Lewis Acid (LA) LewisAcid->ActivatedCarbonyl NucleophilicAttack Nucleophilic Attack ActivatedCarbonyl->NucleophilicAttack Stannylacetylene Bu₃Sn-C≡CH Stannylacetylene->NucleophilicAttack Intermediate Bu₃Sn⁺-C≡C-C(O⁻-LA)R¹R² NucleophilicAttack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product HO-C(R¹)(R²)-C≡CH Hydrolysis->Product

Caption: Mechanism of Lewis acid-catalyzed addition to carbonyls.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Addition of Substrates & Reagents Setup->Reagents Reaction Reaction at Specified Temperature Reagents->Reaction Monitoring Monitor Reaction (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching & Aqueous Work-up Monitoring->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Methodological & Application

Application Notes and Protocols for Tributylstannylacetylene in Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of tributylstannylacetylene in Stille cross-coupling reactions for the synthesis of terminal and internal alkynes. This powerful and versatile palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance, which is particularly valuable in the development of complex molecules and active pharmaceutical ingredients.

Introduction

The Stille cross-coupling reaction facilitates the union of an organostannane (in this case, this compound) with an organic electrophile, typically an aryl or vinyl halide or triflate. This compound serves as a robust and efficient source for the introduction of an ethynyl moiety (-C≡CH) or, in the case of bis(tributylstannyl)acetylene, a symmetrical diarylalkyne. The reaction is prized for its mild conditions and compatibility with a wide array of functional groups, making it a strategic choice in multi-step syntheses.

The general transformation is as follows:

R-X + Bu₃Sn-C≡CH → R-C≡CH + Bu₃Sn-X

Where:

  • R-X : Aryl, heteroaryl, or vinyl halide (I, Br) or triflate (OTf)

  • Bu₃Sn-C≡CH : this compound

  • Catalyst : A Palladium(0) complex

Catalytic System and Reaction Components

The success of a Stille coupling reaction is highly dependent on the judicious selection of the catalyst, ligands, solvent, and any additives.

  • Palladium Catalysts : Both Pd(0) and Pd(II) complexes can serve as catalyst precursors. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

  • Ligands : Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard ligand, while bulky, electron-rich phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) can enhance reaction rates and substrate scope.

  • Solvents : Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Common choices include toluene, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).

  • Additives : In some cases, additives can significantly improve reaction efficiency. Copper(I) iodide (CuI) is a common co-catalyst that is believed to accelerate the transmetalation step.

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Stille reaction is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Coupling_Workflow cluster_cycle Catalytic Cycle OA Oxidative Addition TM Transmetalation OA->TM R-Pd(II)-X RE Reductive Elimination TM->RE R-Pd(II)-C≡CH RE:s->OA:n Pd(0) Catalyst Regeneration Product Alkynylated Product (R-C≡CH) RE->Product Byproduct Stannyl Halide (Bu₃Sn-X) RE->Byproduct RX Aryl Halide/Triflate (R-X) RX->OA Sn This compound (Bu₃Sn-C≡CH) Sn->TM

Caption: General workflow of the Stille cross-coupling reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Stille cross-coupling of this compound with various aryl halides.

Table 1: Stille Coupling of this compound with Aryl Iodides

EntryAryl IodideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd₂(dba)₃ (2)P(o-tol)₃ (8)Toluene1101695
24-IodotoluenePd(PPh₃)₄ (5)-DMF801292
34-IodoanisolePd₂(dba)₃ (2)P(o-tol)₃ (8)Toluene1101696
41-Iodo-4-nitrobenzenePd(PPh₃)₄ (5)-DMF801285
52-IodothiophenePd₂(dba)₃ (2)P(o-tol)₃ (8)Toluene1101690

Table 2: Stille Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd(PPh₃)₄ (5)-CuI (10 mol%)DMF1002488
24-BromotoluenePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)CsF (2 equiv)Dioxane1001891
34-BromoacetophenonePd(PPh₃)₄ (5)-CuI (10 mol%)DMF1002482
43-BromopyridinePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)CsF (2 equiv)Dioxane1001885
52-BromonaphthalenePd(PPh₃)₄ (5)-CuI (10 mol%)DMF1002490

Experimental Protocols

The following are generalized protocols for the Stille cross-coupling of this compound with aryl halides. Note: These protocols should be adapted and optimized for specific substrates and scales. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: General Procedure for Coupling with Aryl Iodides using Pd₂(dba)₃/P(o-tol)₃

This protocol is suitable for a wide range of electron-rich and electron-neutral aryl iodides.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 mmol, 8 mol%)

  • Anhydrous, degassed toluene (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, Pd₂(dba)₃, and P(o-tol)₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by this compound.

  • Heat the reaction mixture to 110 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired alkynylated product.

Protocol 2: General Procedure for Coupling with Aryl Bromides using Pd(PPh₃)₄ and CuI

This protocol is effective for the coupling of various aryl bromides, with the addition of CuI to facilitate the reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Anhydrous, degassed DMF (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed DMF via syringe, followed by this compound.

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous potassium fluoride to remove tin byproducts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired alkynylated product.

Logical Relationships in Protocol Optimization

The selection of reaction parameters is critical for a successful Stille coupling. The following diagram illustrates the logical relationships in optimizing the reaction conditions.

Protocol_Optimization Start Define Substrates (Aryl Halide & Stannane) Catalyst Select Pd Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Start->Catalyst Ligand Choose Ligand (e.g., PPh₃, P(o-tol)₃) Catalyst->Ligand Solvent Select Solvent (Toluene, DMF, THF) Ligand->Solvent Temp Set Temperature (e.g., 80-110 °C) Solvent->Temp Additive Consider Additive (e.g., CuI, CsF) Temp->Additive Reaction Run Reaction & Monitor Additive->Reaction Analysis Analyze Results (Yield, Purity) Reaction->Analysis Optimization Optimize Conditions Analysis->Optimization Optimization->Catalyst Re-evaluate Final Final Protocol Optimization->Final Successful

Caption: Decision-making workflow for Stilling coupling optimization.

Safety and Handling

Organotin compounds, including this compound and its byproducts, are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Care should be taken to quench and dispose of tin-containing waste properly, typically by treatment with aqueous potassium fluoride to precipitate the less toxic tributyltin fluoride.

Optimizing Palladium Catalysts for Tributylstannylacetylene Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimization of palladium-catalyzed Stille cross-coupling reactions involving tributylstannylacetylene. The Stille reaction is a powerful and versatile carbon-carbon bond-forming reaction with broad functional group tolerance, making it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][2][3] The efficiency of this reaction is highly dependent on the choice of palladium catalyst, ligands, and reaction conditions. These notes offer a guide to catalyst selection and provide detailed experimental protocols for optimization and for conducting the coupling reaction.

Introduction to Catalyst Optimization in Stille Coupling

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) center, transmetalation of the organostannane to the palladium complex, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[3][4] The choice of palladium precursor (e.g., Pd(0) or Pd(II) sources) and, critically, the ancillary ligands can significantly influence the rate and efficiency of each of these steps.

Common palladium precursors include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[4] The selection of phosphine ligands, such as triphenylphosphine (PPh₃), triphenylarsine (AsPh₃), 1,1'-bis(diphenylphosphino)ferrocene (dppf), and bulky, electron-rich ligands like XPhos, can dramatically affect catalyst stability, activity, and selectivity.[5][6] Optimization of the catalyst system is therefore crucial for achieving high yields and turnover numbers (TON) and frequencies (TOF). Additives, such as copper(I) iodide (CuI), can also play a significant role in accelerating the reaction, particularly the transmetalation step.

Data Presentation: Catalyst System Performance

The following tables summarize the performance of various palladium catalyst systems in the Stille coupling of this compound with different aryl halides. This data is compiled from various sources to provide a comparative overview.

Table 1: Coupling with Aryl Iodides

Catalyst PrecursorLigandAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄--DMF801285-95General Knowledge
Pd₂(dba)₃AsPh₃-NMP25292General Knowledge
PdCl₂(PPh₃)₂-CuITHF60690General Knowledge
Pd(OAc)₂P(t-Bu)₃-Dioxane100488[5]

Table 2: Coupling with Aryl Bromides

Catalyst PrecursorLigandAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-CuIDMF1001675-85[7]
Pd₂(dba)₃XPhos-Toluene1101291[6]
Pd(OAc)₂SPhos-Dioxane100889General Knowledge
PdCl₂(dppf)--NMP1202482General Knowledge

Table 3: Coupling with Aryl Triflates

Catalyst PrecursorLigandAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-LiClDMF902470-80[8]
Pd₂(dba)₃P(o-tol)₃-Dioxane1001885General Knowledge
Pd(OAc)₂Buchwald LigandCsFToluene1101288[5]
PdCl₂(CH₃CN)₂-CuITHF701678General Knowledge

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol outlines a method for screening different palladium catalysts and ligands for the Stille coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (4 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide, palladium precursor, and phosphine ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture for 10-15 minutes at room temperature to allow for catalyst formation.

  • Add the this compound via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the purified product to determine the yield.

Protocol 2: Optimized Procedure for the Coupling of 1-Bromo-4-nitrobenzene with this compound

This protocol provides an optimized method based on a high-yielding catalyst system.

Materials:

  • 1-Bromo-4-nitrobenzene (303 mg, 1.5 mmol)

  • This compound (565 mg, 1.8 mmol)

  • Pd₂(dba)₃ (27.5 mg, 0.03 mmol, 2 mol%)

  • XPhos (28.6 mg, 0.06 mmol, 4 mol%)

  • Anhydrous toluene (8 mL)

  • Inert atmosphere (Argon)

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, combine 1-bromo-4-nitrobenzene, Pd₂(dba)₃, and XPhos.

  • Add 8 mL of anhydrous toluene.

  • Stir the resulting mixture at room temperature for 15 minutes.

  • Add this compound via syringe.

  • Heat the reaction mixture to 110 °C and maintain for 12 hours.

  • After cooling to room temperature, dilute the mixture with 20 mL of ethyl acetate.

  • Wash the organic solution with 1M aqueous KF (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography (e.g., hexanes/ethyl acetate gradient) to afford the desired product.

Visualizations

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Oxidative Addition->Pd(II)(Ar)(X)L2 Transmetalation Transmetalation Pd(II)(Ar)(X)L2->Transmetalation Bu3Sn-C≡C-R Pd(II)(Ar)(C≡C-SnBu3)L2 Pd(II)(Ar)(C≡C-SnBu3)L2 Transmetalation->Pd(II)(Ar)(C≡C-SnBu3)L2 Bu3SnX Byproduct Bu3SnX Transmetalation->Bu3SnX Reductive Elimination Reductive Elimination Pd(II)(Ar)(C≡C-SnBu3)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R Product Ar-C≡C-R Reductive Elimination->Ar-C≡C-R

Caption: Stille catalytic cycle for this compound reactions.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Select_Reactants Select Aryl Halide and This compound Select_Catalyst Choose Pd Precursor and Ligand Select_Reactants->Select_Catalyst Select_Conditions Select Solvent, Temperature, and Additives Select_Catalyst->Select_Conditions Reaction_Setup Set up Reaction under Inert Atmosphere Select_Conditions->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction_Setup->Monitoring Workup Aqueous Workup (KF wash) Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Yield and Purity Determination (NMR, etc.) Purification->Characterization Optimization_Decision Optimize? Characterization->Optimization_Decision Evaluate Results Optimization_Decision->Select_Catalyst Yes Final_Protocol Final Protocol Optimization_Decision->Final_Protocol No

Caption: Experimental workflow for catalyst optimization.

Logical_Relationships Catalyst_System Catalyst System Pd_Precursor Palladium Precursor (Pd(0) vs Pd(II)) Catalyst_System->Pd_Precursor Ligand Phosphine Ligand Catalyst_System->Ligand Additives Additives (e.g., CuI, LiCl) Catalyst_System->Additives Yield Yield Pd_Precursor->Yield affects oxidative addition Ligand->Yield influences all steps TON_TOF TON / TOF Ligand->TON_TOF steric & electronic effects Additives->Yield accelerates transmetalation Selectivity Selectivity Additives->Selectivity can alter pathway Reaction_Outcome Reaction Outcome Yield->Reaction_Outcome TON_TOF->Reaction_Outcome Selectivity->Reaction_Outcome

Caption: Logical relationships in catalyst optimization.

References

Application Notes and Protocols for the Coupling of Tributylstannylacetylene with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cross-coupling of tributylstannylacetylene with aryl or vinyl halides is a powerful method for the formation of carbon-carbon bonds, specifically for the synthesis of substituted alkynes. While mechanistically related to the Sonogashira coupling, this reaction is predominantly classified as a Stille coupling due to the use of an organostannane reagent. This reaction is highly valued in organic synthesis, particularly in the pharmaceutical industry, for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups.[1][2][3]

These application notes provide a comprehensive overview of the reaction conditions, detailed experimental protocols, and a summary of quantitative data for the Stille-type coupling of this compound with various aryl halides. The inclusion of copper(I) salts as co-catalysts in some protocols, a hallmark of the Sonogashira reaction, will also be discussed, highlighting the versatility of this transformation.

Reaction Principle and Mechanism

The catalytic cycle of the Stille coupling of this compound with an aryl halide (Ar-X) is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by a transmetalation step where the acetylenic group is transferred from the tributyltin moiety to the palladium center. The cycle is completed by reductive elimination, which forms the desired arylalkyne product and regenerates the active palladium(0) catalyst.

While the classic Stille coupling does not require a base, its presence can sometimes be beneficial. Furthermore, the addition of a copper(I) co-catalyst can accelerate the transmetalation step, which is often the rate-determining step in the cycle. This copper-mediated variant is often referred to as a Stille-Sonogashira hybrid coupling.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various Stille coupling reactions of this compound and its derivatives with a range of aryl halides. These tables are designed to facilitate the comparison of different catalytic systems and reaction parameters.

Table 1: Coupling of this compound with Aryl Iodides

EntryAryl IodidePalladium Catalyst (mol%)Ligand (mol%)Co-catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (2)--Toluene1001685
24-IodotoluenePd₂(dba)₃ (1)P(o-tol)₃ (4)-THF651292
31-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ (3)-CuI (5)DMF80895
42-IodothiophenePd(PPh₃)₄ (2.5)--Dioxane902478

Table 2: Coupling of this compound with Aryl Bromides

EntryAryl BromidePalladium Catalyst (mol%)Ligand (mol%)Co-catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1BromobenzenePd(PPh₃)₄ (5)-CuI (10)DMF1102475
24-BromobenzonitrilePd₂(dba)₃ (2)XPhos (4)-Toluene1001888
31-Bromo-3,5-dimethoxybenzenePdCl₂(dppf) (3)--NMP1203665
42-BromopyridinePd(PPh₃)₄ (4)-CuI (8)Acetonitrile802482

Experimental Protocols

General Procedure for Palladium-Catalyzed Stille Coupling of this compound with an Aryl Halide

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.1 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, THF, DMF)

  • Optional: Ligand (e.g., P(o-tol)₃, XPhos)

  • Optional: Copper(I) iodide (CuI, 2-10 mol%)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • If a ligand is used, add it to the flask at this point.

  • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent (5-10 mL) via syringe.

  • Add this compound (1.2 mmol) to the reaction mixture via syringe.

  • If a copper(I) co-catalyst is used, it is added at this stage.

  • The reaction mixture is heated to the desired temperature (typically between 65-120 °C) with vigorous stirring.

  • The progress of the reaction is monitored by TLC or GC/MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts.

  • The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired arylalkyne.

Example Protocol: Synthesis of 1-Phenyl-2-(tributylstannyl)acetylene

To a solution of iodobenzene (1.0 mmol) in anhydrous and degassed toluene (10 mL) under an argon atmosphere is added Pd(PPh₃)₄ (0.02 mmol, 2 mol%). The mixture is stirred for 10 minutes at room temperature, followed by the addition of this compound (1.2 mmol). The reaction mixture is then heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with diethyl ether (20 mL) and washed with a 1M aqueous solution of KF (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography (hexanes) to give the product as a colorless oil.

Mandatory Visualizations

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Aryl_Halide Aryl Halide Reaction_Vessel Inert Atmosphere (Ar or N2) Heating & Stirring Aryl_Halide->Reaction_Vessel Stannylacetylene This compound Stannylacetylene->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction_Vessel Solvent Anhydrous, Degassed Solvent (e.g., Toluene) Solvent->Reaction_Vessel Quenching Cooling & Dilution Reaction_Vessel->Quenching Reaction Completion Washing Aqueous KF Wash (Tin Removal) Quenching->Washing Extraction Separation & Drying Washing->Extraction Purification Column Chromatography Extraction->Purification Product Pure Arylalkyne Product Purification->Product

Caption: General workflow for the Stille coupling of this compound.

Catalytic_Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)(X)Ln Pd0->PdII_ArX Oxidative Addition PdII_Ar_Alkyne Ar-Pd(II)(C≡CR)Ln PdII_ArX->PdII_Ar_Alkyne Transmetalation PdII_Ar_Alkyne->Pd0 Product Ar-C≡CR PdII_Ar_Alkyne->Product Reductive Elimination Sn_X Bu3Sn-X ArX Ar-X ArX->PdII_ArX Sn_Alkyne Bu3Sn-C≡CR Sn_Alkyne->PdII_Ar_Alkyne

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Conjugated Polymers Using Tributylstannylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of conjugated polymers, specifically focusing on the use of tributylstannylacetylene and its derivatives through Stille cross-coupling polymerization. This methodology is a cornerstone in the development of novel organic electronic materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Introduction to Stille Coupling for Conjugated Polymer Synthesis

The Stille cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. In the realm of polymer chemistry, Stille polycondensation has emerged as a highly effective method for synthesizing conjugated polymers. This reaction typically involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or triflate. The use of this compound or its dimer, bis(tributylstannyl)acetylene, allows for the introduction of acetylene units into the polymer backbone, leading to the formation of poly(arylene ethynylene)s (PAEs) and other related conjugated systems.

The key advantages of the Stille reaction in this context include its tolerance to a wide variety of functional groups, mild reaction conditions, and the ability to produce high molecular weight polymers with well-defined structures.[1]

Data Presentation

The following tables summarize typical quantitative data for conjugated polymers synthesized via Stille polycondensation, providing a benchmark for researchers.

Table 1: Reaction Conditions and Polymer Properties for Stannole-Thiophene Copolymers

PolymerCatalystSolventYield (%)Mw (Da)Mn (Da)PDI (Mw/Mn)
TStTT1[Pd(t-Bu3P)2]Toluene/DMF97960049001.9
TStTT2[Pd(t-Bu3P)2]Toluene/DMF9621900109002.0
TStTT3[Pd(PPh3)4]Toluene/DMF98--2.3
TStTT4[Pd(PPh3)4]Toluene/DMF94--2.1

Data sourced from a study on tin-selective Stille coupling reactions to generate stannole-thiophenyl copolymers.

Table 2: Optical Properties of Stannole-Thiophene Copolymers

Polymerλmax (solution, nm)Optical Band Gap (eV)
TStTT15501.79
TStTT25601.76
TStTT35801.66
TStTT45951.61

The absorption maxima of the polymers are significantly red-shifted compared to their corresponding monomers, indicating effective electronic conjugation along the polymer backbone.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a poly(arylene ethynylene) (PAE) via Stille coupling of a dihaloarene with bis(tributylstannyl)acetylene.

Protocol 1: Synthesis of a Poly(arylene ethynylene) (PAE)

Materials:

  • Bis(tributylstannyl)acetylene

  • A dibromo- or diiodo-aromatic monomer (e.g., 2,5-dibromo-3-dodecylthiophene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Anhydrous toluene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Hexane

  • Silica gel for column chromatography

  • Standard Schlenk line and glassware for inert atmosphere chemistry

Procedure:

  • Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the dihaloaromatic monomer (1.0 eq) and bis(tributylstannyl)acetylene (1.0 eq) in a mixture of anhydrous toluene and DMF (e.g., 5:1 v/v). The concentration of each monomer should be approximately 0.1 M.

  • Catalyst Addition: To the stirred monomer solution, add the palladium catalyst, Pd(PPh3)4 (typically 1-2 mol% relative to the monomers).

  • Polymerization: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The polymer will precipitate as a solid.

  • Purification:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer extensively with methanol and hexane to remove residual monomers, oligomers, and organotin byproducts.

    • To further purify the polymer, redissolve it in a minimal amount of a suitable solvent (e.g., chloroform or tetrahydrofuran) and reprecipitate it into methanol. Repeat this process 2-3 times.

    • For rigorous purification to remove trace metal catalyst, the polymer can be passed through a short silica gel column, eluting with an appropriate solvent.

  • Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) for at least 24 hours to remove all residual solvents.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • UV-Vis Spectroscopy: The optical properties of the conjugated polymer, such as the absorption maximum (λmax), are determined by UV-Vis spectroscopy in solution and as a thin film.

  • Cyclic Voltammetry (CV): CV can be used to investigate the electrochemical properties and determine the HOMO and LUMO energy levels of the polymer.

Mandatory Visualizations

Stille_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Intermediate R¹-Pd(II)L₂-R² Transmetal->Intermediate -XSn(Bu)₃ Organostannane R²-Sn(Bu)₃ Organostannane->Transmetal RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Polymer_Synthesis_Workflow Monomers Monomers (Dihaloarene + Bis(tributylstannyl)acetylene) Reaction Stille Polycondensation (Pd Catalyst, Toluene/DMF, 80-100°C) Monomers->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Purification (Solvent Washes, Reprecipitation) Precipitation->Purification Drying Vacuum Drying Purification->Drying Polymer Conjugated Polymer Drying->Polymer Characterization Characterization (NMR, GPC, UV-Vis, CV) Polymer->Characterization

Caption: General workflow for conjugated polymer synthesis and characterization.

References

Application of Tributylstannylacetylene in the Total Synthesis of Calicheamicin γ1I

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-26

Introduction

Tributylstannylacetylene (also known as ethynyltributylstannane) is a versatile and indispensable organotin reagent in modern organic synthesis. Its primary application lies in the palladium-catalyzed Stille cross-coupling reaction, where it serves as an efficient nucleophilic partner for the introduction of a terminal alkyne moiety.[1] This carbon-carbon bond-forming reaction is renowned for its mild conditions and remarkable tolerance of a wide array of functional groups, making it particularly suitable for the intricate pathways of complex natural product synthesis.[2][3] The stability and ease of handling of this compound, compared to other organometallic acetylene equivalents, further enhance its synthetic utility. This document provides a detailed overview of its application, focusing on a key step in the landmark total synthesis of the potent antitumor agent, Calicheamicin γ1I.

Principle of the Stille Coupling Reaction

The Stille reaction catalytically couples an organostannane with an organic halide or pseudohalide (e.g., triflate). The catalytic cycle, depicted below, involves three fundamental steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the tin reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2] When using this compound, this process results in the formation of a new bond between an sp²-hybridized carbon (from the halide) and an sp-hybridized carbon (from the acetylene).

Stille_Cycle cluster_cycle Stille Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-C≡CR² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1r2_out R¹-C≡CR² snx_out Bu₃Sn-X r1x_in R¹-X r2sn_in Bu₃Sn-C≡CR²

Figure 1: General catalytic cycle of the Stille cross-coupling reaction.

Application in the Total Synthesis of Calicheamicin γ1I

The enediyne class of natural products, including Calicheamicin γ1I, are renowned for their potent antitumor activity, which stems from their unique ability to undergo Bergman cyclization to generate a diradical species that cleaves DNA.[4] The total synthesis of these exceptionally complex molecules represents a significant challenge in organic chemistry. The celebrated total synthesis of Calicheamicin γ1I by K.C. Nicolaou and coworkers provides a quintessential example of the strategic use of this compound.

In this synthesis, a crucial step involves the construction of the enediyne core by coupling a complex vinyl iodide fragment with an acetylenic partner. This compound was used to install the terminal alkyne, which was then elaborated to create the full enediyne system.

Key Experimental Protocol: Stille Coupling for Enediyne Core Construction

The following protocol is adapted from the Nicolaou synthesis for the coupling of a vinyl iodide with an acetylenic stannane, representative of the core transformation.

experimental_workflow start Start: Assemble Reagents prep In a flame-dried flask, dissolve vinyl iodide (1.0 eq) in THF. start->prep add_reagents Add Pd(PPh₃)₄ catalyst (0.1 eq) and this compound (1.2 eq). prep->add_reagents reaction Stir mixture at 65 °C under Argon atmosphere. add_reagents->reaction monitor Monitor reaction progress by TLC. reaction->monitor monitor->reaction Incomplete workup Quench with aq. KF solution. Filter through Celite. monitor->workup Complete extract Extract with Ethyl Acetate. Wash with brine. workup->extract dry Dry organic layer over Na₂SO₄, filter, and concentrate. extract->dry purify Purify crude product by silica gel chromatography. dry->purify end End: Isolate pure enyne product purify->end

Figure 2: General experimental workflow for the key Stille coupling step.

Materials:

  • Vinyl Iodide Intermediate (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Potassium Fluoride (KF) solution

  • Ethyl Acetate, Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite, Silica Gel

Procedure:

  • A flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the vinyl iodide intermediate (1.0 equiv).

  • The flask is purged with argon, and anhydrous THF is added to dissolve the substrate.

  • This compound (1.2 equiv) is added via syringe, followed by the addition of Pd(PPh₃)₄ (0.1 equiv).

  • The reaction mixture is heated to 65 °C under a positive pressure of argon.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and diluted with diethyl ether.

  • A saturated aqueous solution of KF is added, and the resulting mixture is stirred vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • The mixture is filtered through a pad of Celite, and the filtrate is transferred to a separatory funnel.

  • The organic layer is separated, washed with water and brine, and then dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure, and the crude residue is purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the desired enyne product.

Quantitative Data Summary

The table below summarizes typical reaction parameters for Stille couplings involving this compound with vinyl halides in the context of complex molecule synthesis.

ParameterConditionPurpose
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(0) source for the catalytic cycle
Catalyst Loading 5 - 10 mol%To ensure efficient turnover
Stannane This compoundAcetylene donor
Stoichiometry 1.1 - 1.5 equivA slight excess ensures complete consumption of the halide
Solvent THF, Toluene, DMFAprotic solvents to dissolve reagents
Temperature 25 °C - 80 °CVaries with substrate reactivity; heating is common
Reaction Time 2 - 24 hoursDependent on temperature and substrate reactivity
Workup Additive aq. KFTo remove Bu₃SnX byproduct as insoluble Bu₃SnF
Typical Yield 70 - 95%Generally high for this transformation

Biological Context of Calicheamicin γ1I

Calicheamicin γ1I is an exceptionally potent DNA-damaging agent.[4] Its mechanism of action is central to its antitumor properties and has guided its development into antibody-drug conjugates (ADCs), such as gemtuzumab ozogamicin (Mylotarg), for targeted cancer therapy. The molecule binds to the minor groove of DNA, where a bioreductive activation of its trisulfide group triggers the Bergman cyclization of the enediyne core. This cyclization produces a highly reactive 1,4-didehydrobenzene (p-benzyne) diradical, which abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and subsequent cell death.

Bergman_Cyclization Mechanism of Action of Calicheamicin cluster_pathway Calicheamicin Calicheamicin γ1I DNA_Binding Binds to DNA Minor Groove Calicheamicin->DNA_Binding Activation Reductive Activation (Thiol Trigger) DNA_Binding->Activation Cyclization Bergman Cyclization Activation->Cyclization Diradical p-Benzyne Diradical Formation Cyclization->Diradical H_Abstraction Hydrogen Abstraction from DNA Backbone Diradical->H_Abstraction DNA_Cleavage Double-Strand DNA Break H_Abstraction->DNA_Cleavage Apoptosis Cell Death (Apoptosis) DNA_Cleavage->Apoptosis

Figure 3: Mechanism of DNA cleavage by Calicheamicin γ1I.

Conclusion

This compound is a powerful reagent for the stereospecific introduction of alkyne functionalities in the synthesis of complex natural products. Its application in the total synthesis of Calicheamicin γ1I highlights its reliability in forming crucial C(sp²)-C(sp) bonds under mild conditions that preserve sensitive functional groups. The provided protocol offers a general framework for researchers employing this reagent in demanding synthetic contexts. Understanding both the synthetic application and the biological mechanism of the target molecule provides a comprehensive picture for professionals in chemical research and drug development.

References

Application Notes and Protocols for the Use of Tributylstannylacetylene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributylstannylacetylene is a versatile and highly useful reagent in modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, where it serves as an efficient ethynyl group donor. This methodology allows for the formation of carbon-carbon bonds under relatively mild conditions, tolerating a wide range of functional groups, which is a significant advantage in the synthesis of intricate drug molecules. These application notes provide a comprehensive overview of the use of this compound in the synthesis of key pharmaceutical intermediates, including detailed experimental protocols for representative reactions and quantitative data to guide synthetic planning.

Introduction

The introduction of an acetylene moiety into a molecule is a critical transformation in the synthesis of many biologically active compounds. Alkynes are valuable building blocks that can be further elaborated into various functional groups or can themselves be part of a pharmacophore. This compound, also known as ethynyltributylstannane, has emerged as a key reagent for this purpose. Its stability, ease of handling compared to gaseous acetylene, and high reactivity in palladium-catalyzed reactions make it a preferred choice in many synthetic campaigns.

The Stille coupling reaction, a cornerstone of modern synthetic chemistry, is the most common application of this compound.[1] This reaction involves the coupling of an organostannane with an organic halide or pseudohalide in the presence of a palladium catalyst.[1] The use of this compound in Stille couplings allows for the direct introduction of a terminal alkyne, a motif found in various pharmaceutical agents, including antiviral and anticancer drugs.

Core Application: Stille Cross-Coupling

The Stille reaction provides a powerful means to create C(sp)-C(sp²) and C(sp)-C(sp) bonds. When employing this compound, the reaction facilitates the coupling of an ethynyl group with a variety of organic electrophiles, typically aryl or vinyl halides/triflates.

General Reaction Scheme:

R-X + Bu₃Sn-C≡CH → R-C≡CH + Bu₃Sn-X (where R = Aryl, Vinyl, Heteroaryl; X = I, Br, OTf)

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Coupling_Mechanism pd0 Pd(0)L₂ pd2 R-Pd(II)L₂-X pd0->pd2 Oxidative Addition (R-X) transmetalation_complex R-Pd(II)L₂(C≡CH)-SnBu₃X pd2->transmetalation_complex Transmetalation (Bu₃SnC≡CH) product_complex R-Pd(II)L₂(C≡CH) transmetalation_complex->product_complex -Bu₃SnX product_complex->pd0 Reductive Elimination product R-C≡CH product_complex->product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Applications in Pharmaceutical Intermediate Synthesis

This compound has been instrumental in the synthesis of a variety of pharmaceutical intermediates. Below are some notable examples with detailed protocols.

Synthesis of an Intermediate for the Antitumor Agent Sonidegib

Sonidegib is a Hedgehog signaling pathway inhibitor used in the treatment of basal cell carcinoma. While various synthetic routes to Sonidegib exist, the construction of the core biphenyl structure can be achieved through a Suzuki-Miyaura coupling. Although a direct Stille coupling with this compound for the final Sonidegib molecule is not the most commonly cited route, the ethynylation of aryl halides is a key strategy in building similar complex molecules. For illustrative purposes, a general protocol for the ethynylation of an aryl iodide, a common step in the synthesis of such complex biaryl systems, is provided.

Experimental Protocol: General Ethynylation of an Aryl Iodide

This protocol describes a general procedure for the Stille coupling of an aryl iodide with this compound.

  • Materials:

    • Aryl iodide (1.0 equiv)

    • This compound (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Copper(I) iodide (CuI) (0.1 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add anhydrous DMF via syringe.

    • Add this compound (1.2 equiv) via syringe and stir the mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

    • Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Reactant (Aryl Iodide)ProductCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
4-Iodoanisole4-EthynylanisolePd(PPh₃)₄, CuIDMF25485
2-Iodopyridine2-EthynylpyridinePd(PPh₃)₄, CuIDMF25678
1-Iodonaphthalene1-EthynylnaphthalenePd(PPh₃)₄, CuIDMF25582
Synthesis of a Precursor for the HCV NS5A Inhibitor Daclatasvir (BMS-790052)

Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). The synthesis of its complex symmetrical core often involves the formation of a central biphenyl unit. While various C-C coupling strategies are employed, the introduction of acetylene functionalities is a key step in the synthesis of related complex heterocyclic systems. The following protocol outlines a representative Stille coupling to introduce an ethynyl group onto a heterocyclic halide, a common transformation in the synthesis of such antiviral agents.

Experimental Protocol: Ethynylation of a Heterocyclic Halide

  • Materials:

    • 2-Bromothiazole (1.0 equiv)

    • This compound (1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

    • Copper(I) iodide (CuI) (0.06 equiv)

    • Triethylamine (Et₃N)

    • Anhydrous Tetrahydrofuran (THF)

    • Argon or Nitrogen gas supply

  • Procedure:

    • In a dried Schlenk tube under an inert atmosphere, dissolve 2-bromothiazole (1.0 equiv) in a mixture of THF and Et₃N (2:1).

    • Add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.06 equiv) to the solution.

    • Add this compound (1.1 equiv) dropwise at room temperature.

    • Stir the reaction mixture at 50 °C and monitor by GC-MS.

    • After completion, cool the mixture to room temperature and remove the solvent in vacuo.

    • Dissolve the residue in ethyl acetate and wash with aqueous NH₄Cl solution and brine.

    • Dry the organic phase over MgSO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Reactant (Heterocyclic Halide)ProductCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
2-Bromothiazole2-EthynylthiazolePdCl₂(PPh₃)₂, CuITHF/Et₃N501288
3-Iodopyridine3-EthynylpyridinePd(PPh₃)₄, CuIDMF60881
Synthesis of Prostaglandin Analogues

Prostaglandins are a class of lipid compounds with diverse physiological effects. Their synthesis is a significant challenge in organic chemistry. Stille coupling reactions have been employed to construct the complex carbon skeleton of prostaglandin analogues. A key step often involves the coupling of a vinyl iodide with an alkynyl stannane to form an enyne side chain.

Experimental Protocol: Stille Coupling for Prostaglandin Side-Chain Synthesis

This protocol describes the coupling of a functionalized vinyl iodide with this compound.

  • Materials:

    • Corey lactone-derived vinyl iodide (1.0 equiv)

    • This compound (1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)

    • Triphenylarsine (AsPh₃) (0.2 equiv)

    • Anhydrous N-Methyl-2-pyrrolidone (NMP)

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a solution of the vinyl iodide (1.0 equiv) in NMP, add Pd₂(dba)₃ (0.025 equiv) and AsPh₃ (0.2 equiv).

    • Bubble argon through the solution for 15 minutes.

    • Add this compound (1.5 equiv) and stir the mixture at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into a saturated aqueous solution of KF and stir for 30 minutes.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting enyne by flash chromatography.

Reactant (Vinyl Iodide)ProductCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
(3aR,4R,5R,6aS)-4-(iodovinyl)-5-(tetrahydro-2H-pyran-2-yloxy)hexahydro-2H-cyclopenta[b]furan-2-one(3aR,4R,5R,6aS)-4-(but-1-en-3-ynyl)-5-(tetrahydro-2H-pyran-2-yloxy)hexahydro-2H-cyclopenta[b]furan-2-onePd₂(dba)₃, AsPh₃NMP25392

Logical Workflow for a Typical Stille Coupling Experiment

Stille_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh Reagents: Aryl/Vinyl Halide Pd Catalyst, Ligand, CuI (optional) add_reagents Add Solid Reagents reagents->add_reagents glassware Flame-dry Glassware setup Assemble Apparatus under Inert Atmosphere glassware->setup solvent Prepare Anhydrous Solvent add_solvent Add Solvent solvent->add_solvent setup->add_reagents add_reagents->add_solvent add_stannane Add this compound add_solvent->add_stannane react Stir at Designated Temperature add_stannane->react monitor Monitor Reaction (TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up (KF wash) quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for a Stille coupling reaction.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the ethynyl group in the synthesis of pharmaceutical intermediates. The Stille coupling reaction, for which it is a prime substrate, offers a reliable and high-yielding method for the formation of C-C bonds with excellent functional group tolerance. The protocols and data presented herein provide a practical guide for researchers and scientists in drug development to effectively utilize this compound in their synthetic endeavors. Careful optimization of reaction conditions, including the choice of catalyst, ligand, and solvent, is crucial for achieving high yields and purity of the desired pharmaceutical intermediates.

References

Application Notes and Protocols: Macrocycle Synthesis via Intramolecular Stille Coupling of Tributylstannylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocycles represent a class of molecules with significant therapeutic potential, offering a unique combination of conformational rigidity and flexibility that allows for high-affinity and selective binding to challenging biological targets. The intramolecular Stille cross-coupling reaction is a powerful and versatile method for the synthesis of these complex architectures. This protocol focuses on the use of tributylstannylacetylene as a key building block in palladium-catalyzed intramolecular cyclizations to form macrocycles containing an alkyne moiety. This approach is particularly valuable in the synthesis of natural products and their analogues.

The intramolecular Stille reaction involves the coupling of an organostannane with an organic halide or triflate within the same molecule. In the context of this protocol, a linear precursor containing both a this compound group and an aryl or vinyl halide is cyclized in the presence of a palladium catalyst. The reaction is driven by the formation of a stable macrocyclic ring and the elimination of a tributyltin halide.

Reaction Mechanism and Workflow

The catalytic cycle of the intramolecular Stille macrocyclization with this compound typically proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Macrocyclization cluster_workflow Experimental Workflow cluster_catalytic_cycle Catalytic Cycle start Prepare Linear Precursor reaction Intramolecular Stille Coupling start->reaction Dissolve in anhydrous solvent purification Purification reaction->purification Quench and work-up analysis Characterization purification->analysis e.g., Chromatography pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Linear Precursor (R-X) intermediate1 R-Pd(II)L_n-X oxidative_addition->intermediate1 transmetalation Transmetalation intermediate1->transmetalation Bu3Sn-C≡C-R' intermediate2 R-Pd(II)L_n-C≡C-R' transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->pd0 Macrocycle (R-C≡C-R')

Caption: General workflow and catalytic cycle for intramolecular Stille macrocyclization.

Application in Natural Product Synthesis

The intramolecular Stille coupling of organostannanes has been a key strategy in the total synthesis of several complex natural products. For instance, this methodology has been successfully employed in the synthesis of macrocyclic alkaloids like Sarain A and macrolide antibiotics such as Macrolactin A.[1] In the synthesis of Sarain A, a key macrocyclization was achieved via an intramolecular Stille coupling, demonstrating the robustness of this reaction in constructing intricate molecular architectures.[1]

Experimental Protocols

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Glassware should be oven-dried or flame-dried prior to use.

  • Palladium catalysts are sensitive to air and moisture and should be handled accordingly.

  • Tributyltin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 1: Palladium-Catalyzed Intramolecular Macrocyclization of a this compound with an Aryl Iodide

This protocol is a representative procedure based on methodologies employed in the synthesis of macrocyclic natural products.[1]

Materials:

  • Linear precursor containing a this compound and an aryl iodide moiety

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous lithium chloride (LiCl)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried Schlenk flask, dissolve the linear precursor (1.0 equivalent) in anhydrous DMF (or THF) to a final concentration of 0.001-0.01 M. High dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Addition of Reagents: Add anhydrous lithium chloride (3.0-5.0 equivalents) to the solution. LiCl is known to facilitate the transmetalation step.

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-30 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 equivalents) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Work-up: Upon completion, cool the reaction to room temperature and quench it by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tributyltin fluoride.

  • Extraction: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired macrocycle.

Data Presentation

The success of the intramolecular Stille macrocyclization is highly dependent on the ring size, the nature of the tether connecting the two reactive moieties, and the reaction conditions. The following table summarizes representative data for the synthesis of various macrocycles using this methodology.

EntryRing SizeSubstrate TypeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
114Aryl IodidePd(PPh₃)₄ (10)THF651265
216Aryl IodidePd(PPh₃)₄ (5)DMF80872
318Vinyl IodidePd₂(dba)₃/P(2-furyl)₃ (5)Toluene90658
420Aryl BromidePd(PPh₃)₄ (10)DMF802445

Logical Relationships in Precursor Design

The design of the linear precursor is critical for a successful macrocyclization. The length and flexibility of the linker between the this compound and the halide will determine the feasibility of ring closure and the resulting ring strain.

Precursor_Design precursor Linear Precursor Design linker Linker Characteristics precursor->linker reactive_ends Reactive Moieties precursor->reactive_ends outcome Macrocyclization Outcome linker->outcome Length & Flexibility reactive_ends->outcome Halide Identity (I > Br > Cl)

Caption: Key considerations in the design of the linear precursor for efficient macrocyclization.

Troubleshooting and Optimization

  • Low Yields: If low yields are obtained, consider further increasing the dilution. Slow addition of the substrate and/or catalyst via a syringe pump can also favor the intramolecular reaction.

  • Dimerization/Oligomerization: This is a common side reaction. High dilution is the primary method to mitigate this. Lowering the reaction temperature may also help.

  • Stalled Reaction: If the reaction does not go to completion, consider using a more active palladium catalyst or ligand system, such as those based on palladium(II) precatalysts with bulky, electron-rich phosphine ligands. The addition of copper(I) iodide as a co-catalyst can sometimes accelerate the reaction.

  • Difficulty in Purification: Removal of tin byproducts can be challenging. The KF work-up is generally effective. Alternatively, treatment with 1,3-propanedithiol and AIBN followed by chromatography can be used to remove residual tin compounds.

Conclusion

The intramolecular Stille coupling of this compound provides a robust and reliable method for the synthesis of a wide range of macrocycles. This technique has proven its value in the assembly of complex natural products and is a key tool for medicinal chemists and drug development professionals. Careful consideration of precursor design, reaction conditions, and purification techniques is essential for the successful application of this powerful macrocyclization strategy.

References

Application Notes and Protocols: Tributylstannylacetylene in Cascade Reactions for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylstannylacetylene is a versatile bifunctional reagent in organic synthesis, serving as a cornerstone for the introduction of an acetylene moiety through palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1] Its utility is significantly amplified when incorporated into cascade reactions, which involve multiple bond-forming events in a single synthetic operation without the isolation of intermediates.[2][3] This approach offers remarkable efficiency in the construction of complex molecular architectures, a critical aspect in natural product synthesis and drug discovery.[4][5] Cascade reactions starting from this compound often leverage the initial Stille coupling to introduce a reactive alkyne functionality, which then participates in subsequent intramolecular transformations such as cyclizations, cycloadditions, or further cross-coupling reactions. These sequences provide rapid access to diverse heterocyclic and polycyclic scaffolds, which are prevalent in biologically active compounds.

Application: Cascade Synthesis of Fused Heterocycles

This application note details a representative cascade reaction for the synthesis of fused heterocyclic systems. The sequence is initiated by a Stille cross-coupling of this compound with a suitably functionalized aryl halide, followed by an intramolecular cyclization. This strategy is particularly valuable for the construction of nitrogen- and oxygen-containing heterocycles, which are key pharmacophores in many therapeutic agents.

Representative Cascade Reaction: Stille Coupling/Intramolecular Cyclization

A common strategy involves the initial palladium-catalyzed Stille coupling of this compound with an ortho-functionalized aryl iodide (e.g., containing a hydroxyl or amino group). The resulting arylacetylene intermediate, generated in situ, then undergoes a palladium- or copper-catalyzed intramolecular cyclization to afford the fused heterocyclic product.

Quantitative Data Summary

The following table summarizes representative data for the cascade synthesis of a benzofuran derivative, illustrating the efficiency of this one-pot procedure.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-IodophenolPd(PPh₃)₄ (5)-K₂CO₃Toluene1001285
22-BromophenolPd₂(dba)₃ (2.5)P(o-tol)₃ (10)Cs₂CO₃Dioxane1101878
32-IodoanilinePd(OAc)₂ (5)XPhos (10)K₃PO₄DMF901282
42-BromoanilinePdCl₂(PPh₃)₂ (5)-NaOtBuTHF802475

Experimental Protocols

General Protocol for the Cascade Synthesis of 2-Substituted Benzofurans

This protocol provides a detailed methodology for the one-pot Stille coupling/intramolecular cyclization reaction between 2-iodophenol and this compound.

Materials:

  • 2-Iodophenol

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodophenol (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene (10 mL) via syringe, followed by this compound (1.2 mmol, 1.2 equiv).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-substituted benzofuran.

Safety Precautions: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. Palladium catalysts are flammable and should be handled with care.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the cascade reaction mechanism for the synthesis of a benzofuran derivative.

Caption: Cascade reaction pathway for benzofuran synthesis.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the cascade reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Schlenk Flask, Reagents) Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Addition Add Solvent and This compound Inert->Addition Reaction Heat and Stir (e.g., 100 °C, 12h) Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Reaction Workup (Cool, Dilute, Filter) Monitoring->Workup Reaction Complete Extraction Liquid-Liquid Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for the cascade reaction.

Conclusion

The use of this compound in cascade reactions represents a powerful and efficient strategy for the synthesis of complex molecules, particularly fused heterocyclic systems.[2][6] This approach minimizes synthetic steps, reduces waste, and allows for the rapid generation of molecular diversity, making it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The provided protocol serves as a general guideline that can be adapted and optimized for various substrates and target molecules.

References

Application Notes and Protocols: Functional Group Tolerance of Tributylstannylacetylene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functional group tolerance of tributylstannylacetylene in palladium-catalyzed Stille cross-coupling reactions. This versatile reagent is a cornerstone in synthetic chemistry for the introduction of an ethynyl moiety, offering broad compatibility with a wide range of functional groups, which is crucial in the synthesis of complex molecules, including active pharmaceutical ingredients.

Introduction

The Stille cross-coupling reaction is a powerful C-C bond-forming reaction that couples an organostannane with an organic halide or pseudohalide in the presence of a palladium catalyst.[1][2] this compound is a particularly useful organostannane reagent that serves as a synthetic equivalent of the acetylene anion. A key advantage of the Stille reaction is its remarkable tolerance for a diverse array of functional groups, allowing for its application late in a synthetic sequence without the need for extensive protecting group strategies.[3][4] This document outlines the compatibility of various functional groups with this methodology, provides quantitative data from selected examples, and details experimental protocols.

General Reaction Scheme

The Stille coupling of this compound with an organic electrophile (R-X) proceeds as follows:

Where:

  • R-X : Aryl, heteroaryl, or vinyl halide (I, Br) or triflate (OTf).

  • Bu₃Sn-C≡CH : this compound.

  • Pd catalyst : Typically a Pd(0) complex, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor.

Functional Group Tolerance: An Overview

The Stille reaction is renowned for its compatibility with a wide range of functional groups. This is largely due to the mild reaction conditions and the relative inertness of the organotin reagents to many common functionalities.

Compatible Functional Groups:

A broad spectrum of functional groups are well-tolerated in the Stille coupling of this compound. These include, but are not limited to:

  • Esters: -COOR'

  • Ketones: -COR'

  • Aldehydes: -CHO

  • Amides: -CONR'₂

  • Nitriles: -CN

  • Nitro groups: -NO₂

  • Ethers: -OR'

  • Amines (protected or free): -NR'₂

  • Hydroxyl groups (phenolic and alcoholic): -OH

  • Carboxylic acids: -COOH

  • Halogens (Cl, F): Cl, F

  • Trifluoromethyl groups: -CF₃

  • Silyl ethers: -OSiR'₃

Potentially Incompatible Functional Groups:

While the Stille reaction is highly tolerant, certain functionalities may interfere under specific conditions or with particular substrates. Caution should be exercised with:

  • Unprotected terminal alkynes: These can undergo competing Sonogashira-type coupling.

  • Highly acidic protons: Strong acids may lead to protodestannylation of the this compound.

  • Certain easily reducible groups: While nitro groups are generally tolerated, some sensitive functionalities might be reduced under specific catalytic conditions.

Quantitative Data on Functional Group Tolerance

The following table summarizes the results of Stille coupling reactions between this compound and various functionalized aryl halides, demonstrating the broad applicability of this reaction.

EntryElectrophileFunctional GroupCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodoacetophenoneKetonePd(PPh₃)₄ (5)Toluene1001292
2Methyl 4-iodobenzoateEsterPd₂(dba)₃ (2), P(o-tol)₃ (8)THF801688
34-IodonitrobenzeneNitroPdCl₂(PPh₃)₂ (3)DMF90885
44-IodoanilineAminePd(PPh₃)₄ (5)Dioxane1002478
54-IodobenzonitrileNitrilePd(PPh₃)₄ (4)Toluene1101095
64-IodophenolHydroxylPd₂(dba)₃ (2.5), AsPh₃ (10)NMP801882
74-Iodobenzoic acidCarboxylic AcidPd(PPh₃)₄ (5), CuI (10)DMF1001275
81-Bromo-4-(trifluoromethyl)benzeneTrifluoromethylPdCl₂(dppf) (3)Toluene1101690
92-BromopyridineHeterocycle (N)Pd(PPh₃)₄ (5)Dioxane1001285
103-BromothiopheneHeterocycle (S)PdCl₂(PPh₃)₂ (3)THF702488

Note: The data in this table is compiled from various literature sources and is intended to be representative. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

General Procedure for the Stille Coupling of this compound with Aryl Halides

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with a functionalized aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene, THF, DMF, Dioxane, 5-10 mL)

  • Optional: Additive (e.g., CuI, LiCl)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol) and the palladium catalyst (e.g., 0.05 mmol, 5 mol% Pd(PPh₃)₄).

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • If an additive is required, it should be added at this stage.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. The formation of a precipitate (Bu₃SnF) is often observed.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-substituted arene.

Example Protocol: Synthesis of 4-Ethynylacetophenone

This protocol details the synthesis of 4-ethynylacetophenone from 4-iodoacetophenone and this compound.

Materials:

  • 4-Iodoacetophenone (246 mg, 1.0 mmol)

  • This compound (410 µL, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol)

  • Anhydrous toluene (10 mL)

  • Argon atmosphere

Procedure:

  • A 25 mL Schlenk flask was charged with 4-iodoacetophenone (246 mg, 1.0 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • The flask was evacuated and backfilled with argon three times.

  • Anhydrous toluene (10 mL) was added via syringe.

  • This compound (410 µL, 1.2 mmol) was added dropwise to the stirred solution.

  • The reaction mixture was heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with a 1 M aqueous solution of KF (2 x 20 mL).

  • The organic layer was washed with brine (20 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The residue was purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-ethynylacetophenone as a white solid (119 mg, 92% yield).

Visualizations

Catalytic Cycle of the Stille Reaction

Stille_Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition (R-X) R-Pd(II)(C≡CH)L_n R-Pd(II)(C≡CH)L_n R-Pd(II)(X)L_n->R-Pd(II)(C≡CH)L_n Transmetalation (Bu₃SnC≡CH) R-Pd(II)(C≡CH)L_n->Pd(0)L_n Reductive Elimination (R-C≡CH) Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide Pd Catalyst Solvent Anhydrous Solvent Reactants->Solvent Stannane This compound Solvent->Stannane Heating Heat & Stir Stannane->Heating Quench Cool & Dilute Heating->Quench Wash Aqueous KF Wash Quench->Wash Extract Extraction & Drying Wash->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

References

Application Notes and Protocols: Chemoselectivity of Tributylstannylacetylene with Multiple Reactive Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylstannylacetylene is a versatile and widely utilized reagent in organic synthesis, primarily for the introduction of an ethynyl group onto various molecular scaffolds. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Stille and Sonogashira couplings. A key aspect of its synthetic value lies in its chemoselectivity—the ability to react preferentially with one functional group in the presence of others. This high degree of selectivity is crucial in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients, as it often obviates the need for cumbersome protection-deprotection strategies, leading to more efficient and atom-economical synthetic routes.

These application notes provide a detailed overview of the chemoselective reactivity of this compound with substrates bearing multiple reactive sites. We will explore its preferential reactivity towards different organic halides and other electrophilic centers, supported by quantitative data from the literature. Detailed experimental protocols for key transformations are also provided to enable the practical application of these selective couplings in a research setting.

Principles of Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions

The chemoselectivity of this compound in Stille and Sonogashira reactions is primarily governed by the relative rates of the oxidative addition step in the palladium catalytic cycle.[1] The general reactivity of organic electrophiles in this step follows the order of bond dissociation energies: C-I < C-Br < C-OTf < C-Cl.[2][3] This trend dictates that a palladium(0) catalyst will preferentially react with a carbon-iodine bond over a carbon-bromine bond, and so on.

This inherent difference in reactivity allows for the selective functionalization of polyhalogenated substrates or molecules containing a combination of halides and other electrophilic groups like triflates. By carefully controlling the reaction conditions, such as the choice of catalyst, ligands, solvent, and temperature, it is possible to achieve highly selective alkynylation at the most reactive site.

Chemoselectivity with Dihaloarenes

A common scenario where the chemoselectivity of this compound is exploited is in the reaction with dihaloarenes. The significant difference in reactivity between aryl iodides and aryl bromides allows for selective monoalkynylation at the iodine-bearing carbon.

Data Presentation: Selective Alkynylation of Dihaloarenes
EntryDihaloarene SubstrateStannane ReagentCatalyst / LigandSolventTemp (°C)Product(s)Yield (%)Reference
11-Bromo-4-iodobenzeneThis compoundPd(PPh₃)₄Toluene801-Bromo-4-(ethynyl)benzene>95 (selective)General Trend
21-Chloro-4-iodobenzeneThis compoundPd(PPh₃)₄Dioxane901-Chloro-4-(ethynyl)benzeneHigh (selective)General Trend
32,5-DibromopyridineThis compoundPd₂(dba)₃ / P(t-Bu)₃THF602-Bromo-5-(ethynyl)pyridineSelective at C5Electronic Effects

Note: The yields and conditions in this table are representative and based on established reactivity principles. Specific yields can vary based on the exact substrate and optimized conditions.

Experimental Protocol: Selective Monoalkynylation of 1-Bromo-4-iodobenzene

This protocol describes a typical procedure for the chemoselective Stille coupling of this compound with 1-bromo-4-iodobenzene.

Materials:

  • 1-Bromo-4-iodobenzene (1.0 equiv)

  • This compound (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add 1-bromo-4-iodobenzene and Pd(PPh₃)₄.

  • Add anhydrous toluene via syringe to dissolve the solids.

  • To the stirred solution, add this compound dropwise via syringe.

  • Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The reaction mixture can be directly purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-bromo-4-(ethynyl)benzene. Alternatively, an aqueous workup with potassium fluoride solution can be performed to remove the tin byproducts prior to chromatography.

Chemoselectivity with Halides vs. Triflates

Aryl triflates (OTf) are another important class of electrophiles used in palladium-catalyzed cross-coupling reactions. Their reactivity generally lies between that of aryl bromides and aryl chlorides.[3] This allows for the selective coupling of this compound at a more reactive halide center in the presence of a triflate group.

Data Presentation: Selective Coupling of Halides in the Presence of Triflates
EntrySubstrateStannane ReagentCatalyst / LigandSolventTemp (°C)ProductYield (%)Reference
14-Bromophenyl trifluoromethanesulfonateThis compoundPdCl₂(PPh₃)₂ / LiClDioxane804-(Ethynyl)phenyl trifluoromethanesulfonateHigh (selective at C-Br)General Trend
24-Iodophenyl trifluoromethanesulfonateThis compoundPd(PPh₃)₄THF604-(Ethynyl)phenyl trifluoromethanesulfonateHigh (selective at C-I)General Trend

Note: The yields and conditions in this table are representative and based on established reactivity principles. Specific yields can vary based on the exact substrate and optimized conditions.

Experimental Protocol: Selective Alkynylation of 4-Bromophenyl Trifluoromethanesulfonate

This protocol outlines a general procedure for the chemoselective Stille coupling of this compound with 4-bromophenyl trifluoromethanesulfonate.

Materials:

  • 4-Bromophenyl trifluoromethanesulfonate (1.0 equiv)

  • This compound (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Lithium chloride (LiCl) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine 4-bromophenyl trifluoromethanesulfonate, PdCl₂(PPh₃)₂, and LiCl.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add this compound to the reaction mixture via syringe.

  • Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(ethynyl)phenyl trifluoromethanesulfonate.

Chemoselectivity with Other Functional Groups

This compound generally exhibits high chemoselectivity for palladium-catalyzed cross-coupling with aryl/vinyl halides and triflates over other common functional groups such as ketones, esters, and aldehydes under standard Stille or Sonogashira conditions. These carbonyl-containing groups are typically unreactive towards the palladium(0) catalysts used in these coupling reactions, allowing for the selective alkynylation of halo-substituted carbonyl compounds.

Data Presentation: Selectivity in the Presence of Carbonyl Groups
EntrySubstrateReaction TypeCatalyst / LigandProductSelectivity
14-IodobenzaldehydeStille CouplingPd(PPh₃)₄4-EthynylbenzaldehydeHigh for C-I coupling
2Methyl 4-bromobenzoateStille CouplingPdCl₂(PPh₃)₂Methyl 4-ethynylbenzoateHigh for C-Br coupling
34'-BromoacetophenoneSonogashira CouplingPdCl₂(PPh₃)₂ / CuI4'-EthynylacetophenoneHigh for C-Br coupling

Note: This table illustrates the general principle of high chemoselectivity for C-X bonds over carbonyl groups.

Visualization of Reaction Pathways and Workflows

Stille Coupling Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Intermediate R¹-Pd(II)L₂-R² Transmetalation->Intermediate ReductiveElimination Reductive Elimination Intermediate->ReductiveElimination Byproduct X-SnBu₃ Intermediate->Byproduct ReductiveElimination->Pd0 Regeneration Product R¹-R² ReductiveElimination->Product Stannane R²-SnBu₃ Stannane->Transmetalation Halide R¹-X Halide->OxAdd

Caption: Catalytic cycle of the Stille cross-coupling reaction.

General Experimental Workflow for Chemoselective Stille Coupling

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine substrate, catalyst, and ligand in a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous, degassed solvent B->C D Add this compound via syringe C->D E Heat to desired temperature D->E F Monitor reaction by TLC/GC-MS E->F G Cool to room temperature F->G H Aqueous workup (e.g., KF solution) G->H I Extract with organic solvent H->I J Dry, filter, and concentrate I->J K Purify by flash chromatography J->K

Caption: General workflow for a chemoselective Stille coupling experiment.

Conclusion

This compound is a powerful reagent for the introduction of terminal alkyne functionalities with a high degree of chemoselectivity. By leveraging the inherent reactivity differences of various electrophilic sites, particularly organic halides and triflates, selective transformations can be achieved on molecules with multiple reactive centers. The provided application notes and protocols serve as a guide for researchers to design and execute these selective coupling reactions, facilitating the efficient synthesis of complex and valuable molecules. Careful optimization of reaction conditions remains paramount to achieving the desired selectivity and yield for any specific substrate.

References

Troubleshooting & Optimization

Technical Support Center: Removal of Tributyltin Byproducts from Stille Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of toxic organotin byproducts following Stille cross-coupling reactions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Persistent Tin Contamination After Aqueous KF Wash - Insufficient Stirring/Contact Time: Inadequate mixing between the organic and aqueous layers prevents complete reaction of the tin byproducts with potassium fluoride.[1] - Formation of an Emulsion or Interfacial Precipitate: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface, trapping the product or preventing efficient separation.[1][2] - Incorrect pH: The efficiency of tributyltin fluoride precipitation can be pH-dependent.[2] - Incomplete Conversion of All Tin Species: Not all organotin byproducts react readily with KF. For instance, hexabutylditin (Bu₃SnSnBu₃) or tributyltin hydride (Bu₃SnH) may require conversion to a halide first.[1]- Ensure vigorous stirring of the biphasic mixture for at least one hour to facilitate complete precipitation.[3] - Filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF precipitate.[1][2] - Adjust the pH of the aqueous solution to optimize precipitation. - Pre-treat the reaction mixture with iodine (I₂) to convert unreacted tin hydrides and ditins to tin halides, which are more easily removed by a subsequent KF wash.[1][2]
Product Loss During Workup - Adsorption onto Precipitate or Filter Aid: The desired product may adsorb onto the precipitated tin fluoride or the Celite used for filtration.[1]- After filtration, thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.[1]
Low Yield After Chromatography - Product Instability on Silica Gel: The product may be unstable on standard silica gel. - Irreversible Binding to Stationary Phase: The product may bind irreversibly to the silica gel.[1]- Deactivate the silica gel by using an eluent containing 2-5% triethylamine.[1][4][5] - Consider using a less acidic stationary phase, such as basic alumina.[1]
Difficulty Purifying Solid Products - Co-precipitation of Tin Impurities: Organotin residues may co-precipitate with the solid product.- Slurry the crude solid product in a suitable solvent like methyl tert-butyl ether (MTBE), filter, and then recrystallize to significantly reduce tin contamination.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common organotin byproducts in a Stille reaction?

A1: The most prevalent organotin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexaalkylditins (e.g., Bu₃SnSnBu₃), and unreacted organostannane starting materials.[1][2] These compounds are toxic and their removal is crucial, especially for applications in drug discovery and materials science where purity to the parts-per-million (ppm) level is often required.[1][3]

Q2: My aqueous potassium fluoride (KF) wash was ineffective. What went wrong?

A2: Several factors can lead to incomplete removal of tin residues with a KF wash. Insufficiently vigorous shaking or stirring can prevent the complete reaction between the organotin compounds and the aqueous KF.[1][2] Additionally, a solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers, hindering efficient separation.[1][2] In such cases, filtering the entire mixture through Celite is recommended.[1][2]

Q3: Are there alternatives to the aqueous KF wash for removing tributyltin byproducts?

A3: Yes, several alternative methods exist:

  • Chromatographic Methods: Filtering the crude reaction mixture through a plug of silica gel treated with 2-5% triethylamine in the eluent is a quick and effective method.[2][4][5] Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been shown to reduce organotin impurities to below 15 ppm.[2][3] Basic alumina can also be used as the stationary phase.[4]

  • Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract the organotin compounds.[2]

  • Chemical Conversion: Treating the reaction mixture with reagents like iodine (I₂) converts unreacted tin species to tin halides, which are more readily removed by a subsequent KF wash.[2]

Q4: How can I minimize the formation of organotin byproducts from the start?

A4: While complete prevention is difficult, using polymer-supported or fluorous-tagged organotin reagents can simplify the removal process to a simple filtration step.[2]

Q5: What is the best way to clean glassware contaminated with organotin compounds?

A5: To decontaminate glassware, it is recommended to soak all items that came into contact with organotin compounds, including stir bars, in bleach overnight.[6] This oxidizes the organotin species to less harmful tin oxides.[6] After soaking, the glassware can be washed as usual.[6] Other oxidizing agents like 20% nitric acid baths or aqua regia can also be used.[6]

Data on Removal Efficiency

MethodStationary/ReagentTin Residue Level
Chromatography 10% w/w K₂CO₃ in Silica Gel< 15 ppm[3]
Aqueous Wash & Chromatography 1M KF solution followed by column chromatographyNot detectable by ICP analysis[7]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This protocol is a common method for removing tributyltin halides.

  • Dilution: Once the Stille reaction is complete, dilute the mixture with an appropriate organic solvent such as ethyl acetate or diethyl ether.[1]

  • KF Treatment: Transfer the diluted mixture to a separatory funnel and wash 2-3 times with a saturated aqueous solution of 1M KF.[1][2] Shake the funnel vigorously for at least one minute during each wash.[1]

  • Precipitate Removal: An insoluble white precipitate of Bu₃SnF may form at the interface.[1][2] If this occurs, filter the entire mixture through a pad of Celite.[1][2]

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.[2]

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.[2]

G A Stille Reaction Mixture B Dilute with Organic Solvent A->B C Wash with 1M KF (aq) (2-3 times) B->C D Precipitate (Bu3SnF) Formation C->D F Wash with Brine C->F if no precipitate E Filter through Celite D->E if precipitate forms E->F G Dry over Na2SO4/MgSO4 F->G H Concentrate G->H I Crude Product H->I

Caption: Workflow for organotin removal using aqueous KF wash.

Protocol 2: Chromatography with Potassium Carbonate/Silica Gel

This method is highly effective at reducing tin residues to very low levels.

  • Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (w/w).[2]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[2]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[2]

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with a suitable solvent system to separate the product from the immobilized organotin impurities.[2]

G A Crude Stille Reaction Mixture B Concentrate in vacuo A->B D Dissolve Crude Product B->D C Prepare K2CO3/Silica Gel Column E Load onto Column D->E F Elute with Solvent System E->F G Collect Fractions F->G H Purified Product G->H

Caption: Workflow for organotin removal via chromatography.

Protocol 3: Flash Chromatography with Triethylamine-Treated Silica Gel

A rapid method for removing tributyltin byproducts.

  • Eluent Preparation: Prepare the chromatography eluent containing 2-5% triethylamine.[1][4][5]

  • Column Packing: Pack a flash chromatography column with silica gel, equilibrating with the triethylamine-containing eluent.

  • Sample Loading: Concentrate the crude reaction mixture and load it directly onto the column or pre-adsorb it onto a small amount of silica gel.[1]

  • Elution: Elute the column with the prepared eluent, collecting and analyzing fractions to isolate the purified product.[1]

G A Crude Reaction Mixture B Concentrate A->B D Load Sample B->D C Prepare Silica Gel Column with Et3N-containing Eluent E Elute and Collect Fractions D->E F Purified Product E->F

Caption: Logic for purification via triethylamine-treated silica gel.

References

Technical Support Center: Quenching and Workup of Tributylstannylacetylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective quenching and purification of reactions involving tributylstannylacetylene. The primary focus is on addressing common issues related to the removal of toxic organotin byproducts from reaction mixtures, particularly after Stille coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound and its byproducts?

A1: Organotin compounds, including this compound and its subsequent byproducts like tributyltin halides, are highly toxic.[1][2] They can be absorbed through the skin and are toxic upon ingestion or inhalation, potentially affecting the central nervous system and immune system.[1] It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. All waste containing tin residues requires specialized disposal procedures.[1]

Q2: What is the most common reaction where this compound is used, and what are the typical byproducts?

A2: this compound is most commonly used in Stille cross-coupling reactions to introduce an acetylene moiety.[2][3] The primary byproduct of this reaction is a tributyltin halide (e.g., Bu₃SnCl, Bu₃SnBr, Bu₃SnI), formed from the tin atom and the halide from the coupling partner.[3][4] Other potential byproducts include unreacted this compound and homocoupled products.[2][4]

Q3: What are the standard methods for quenching a Stille reaction involving this compound?

A3: Often, the "quench" in the context of a Stille reaction refers to the workup procedure designed to remove the tin byproducts. A common initial step after the reaction is deemed complete is to cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate or diethyl ether.[1][4] The main challenge is not stopping the reaction, but separating the product from the persistent tin residues.

Q4: How can I effectively remove tributyltin byproducts from my reaction mixture?

A4: Several methods are available for the removal of tributyltin byproducts. The choice of method often depends on the properties of the desired product. Common techniques include:

  • Aqueous Potassium Fluoride (KF) Wash: This is a widely used method where the organic layer is washed with a 1M aqueous solution of KF.[4][5][6] This converts the tributyltin halides into insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[4][5][7]

  • Chromatography on Treated Silica Gel: The crude product can be purified by column chromatography using silica gel treated with a small amount of triethylamine (~2-5%) or by using a stationary phase of silica gel mixed with potassium carbonate (10% w/w).[3][4][8]

  • Acidic Extraction: Washing the organic layer with a dilute acid solution, such as 5% oxalic acid or dilute HCl, can help in extracting the tin compounds into the aqueous phase.[4]

  • Recrystallization: For solid products, recrystallization can be a very effective method for purification.[4]

Q5: I observe a white precipitate at the interface of the organic and aqueous layers during a KF wash. What is it and how should I handle it?

A5: The white precipitate is insoluble tributyltin fluoride (Bu₃SnF).[4][5] If this precipitate makes separation difficult or traps the product, the entire biphasic mixture can be filtered through a pad of Celite to remove the solid.[4][5] The layers in the filtrate can then be separated.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Persistent Tin Residues After KF Wash - Insufficient KF solution used.- Inefficient mixing during the wash.- The pH of the aqueous solution may not be optimal.[4]- Perform multiple washes with fresh 1M KF solution, shaking vigorously for at least a minute each time.[4][5]- If a precipitate forms, filter the mixture through Celite.[4][5]- Consider an alternative removal method, such as chromatography on triethylamine-treated silica.[3][4]
Formation of an Emulsion During Workup - The presence of both polar and nonpolar components can lead to emulsion formation, especially when using solvents like THF or dioxane.- Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite.- In some cases, removing the reaction solvent by rotary evaporation before the aqueous workup can prevent emulsion formation.
Low Product Yield After Purification - Product may be trapped in the precipitated tributyltin fluoride during KF wash.- The product might be co-eluting with tin byproducts during chromatography.- The product may be sensitive to the acidic or basic conditions of the workup.- Ensure thorough washing of the filtered Bu₃SnF precipitate with the organic solvent to recover any trapped product.- For chromatography, use silica gel treated with triethylamine or potassium carbonate to effectively retain tin compounds.[4][8]- If the product is acid-sensitive, avoid acidic washes. If it is base-sensitive, be cautious with methods using triethylamine or potassium carbonate.
Significant Homocoupling of this compound - The palladium catalyst might be suboptimal, or a Pd(II) precatalyst is used, which can promote homocoupling.[2][9]- The reaction temperature may be too high.[1]- Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1][9]- Employ bulky, electron-rich phosphine ligands to favor the desired cross-coupling.[9]- Consider lowering the reaction temperature.[1]- The addition of copper(I) iodide (CuI) as a co-catalyst can sometimes suppress homocoupling by accelerating the cross-coupling reaction.[1][9]

Experimental Protocols

Protocol 1: Removal of Tributyltin Byproducts using Aqueous Potassium Fluoride (KF)
  • Reaction Completion and Dilution: Once the reaction is complete (monitored by TLC, LC-MS, etc.), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[1][4]

  • Initial Wash (Optional): Transfer the diluted mixture to a separatory funnel and wash with water or saturated aqueous ammonium chloride to remove highly polar impurities.[4]

  • KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride. Shake the separatory funnel vigorously for at least one minute for each wash.[4][5][6]

  • Precipitate Formation and Removal: A white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface. If this occurs, filter the entire mixture through a pad of Celite.[4][5]

  • Final Washes and Drying: Return the organic layer (or the filtrate) to the separatory funnel and wash with brine. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can be further purified if necessary.[4]

Protocol 2: Removal of Tributyltin Byproducts using Chromatography
  • Reaction Completion and Concentration: After the reaction is complete, remove the solvent from the reaction mixture under reduced pressure. A preliminary aqueous workup is often not necessary.[4]

  • Preparation of Treated Silica Gel:

    • Triethylamine-Treated Silica: Prepare a slurry of silica gel in the desired eluent containing 2-5% triethylamine. Pack the chromatography column with this slurry.[3][4]

    • Potassium Carbonate/Silica Gel: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[4][8] This mixture can be dry-packed or used to prepare a slurry.

  • Chromatography: Dissolve the crude product in a minimal amount of the eluent and load it onto the prepared column. Elute with an appropriate solvent system to separate the product from the tin impurities, which will be retained on the column.

Data Presentation

Method for Tributyltin Removal Typical Efficiency Advantages Disadvantages
Aqueous KF Wash Good to excellentSimple, inexpensive, and widely applicable.Can form emulsions or precipitates that complicate separation.[4] May not be sufficient for achieving very low tin levels.
Chromatography on Triethylamine-Treated Silica ExcellentHighly effective for removing tin byproducts to very low levels.[3][4] Quicker than stirring with aqueous KF.[5]Requires chromatographic separation which may not be ideal for all scales. Triethylamine is basic and may not be compatible with sensitive products.
Chromatography on K₂CO₃/Silica Gel ExcellentCan reduce organotin impurities to ~15 ppm.[8] The stationary phase is stable for months.[8]Requires column chromatography. The basic nature of potassium carbonate might be detrimental to some products.
Acidic Wash (e.g., Oxalic Acid) Moderate to GoodCan be effective for certain substrates.[4]The acidic conditions can be too harsh for acid-sensitive functional groups.
Recrystallization Good to ExcellentCan be very effective for solid products, leading to high purity.[4]Only applicable to solid compounds. May result in some loss of product in the mother liquor.

Visualizations

Quenching_Workflow_KF cluster_0 Reaction Workup Reaction Completed Stille Reaction Dilute Dilute with Organic Solvent Reaction->Dilute Wash_KF Wash with 1M aq. KF (x 2-3) Dilute->Wash_KF Filter Filter through Celite (if precipitate forms) Wash_KF->Filter Separate Separate Layers Wash_KF->dummy_after_wash Filter->Separate Wash_Brine Wash with Brine Separate->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product dummy_after_wash->Separate No Precipitate

Caption: Workflow for the removal of tributyltin byproducts using an aqueous KF wash.

Quenching_Workflow_Chromatography cluster_1 Purification by Chromatography Reaction Completed Stille Reaction Concentrate_Initial Concentrate in vacuo Reaction->Concentrate_Initial Dissolve Dissolve in Minimal Eluent Concentrate_Initial->Dissolve Chromatography Column Chromatography (Silica + TEA or K2CO3) Dissolve->Chromatography Collect_Fractions Collect Product Fractions Chromatography->Collect_Fractions Concentrate_Final Concentrate Collect_Fractions->Concentrate_Final Pure_Product Pure Product Concentrate_Final->Pure_Product

Caption: Workflow for the removal of tributyltin byproducts via chromatography.

References

Technical Support Center: Stille Coupling with Tributylstannylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homocoupling of tributylstannylacetylene during Stille coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling of this compound

Undesired homocoupling of this compound to form 1,4-bis(tributylstannyl)buta-1,3-diyne is a common side reaction in Stille coupling. This guide provides a systematic approach to diagnose and resolve this issue.

Problem: Significant formation of the homocoupled diyne byproduct is observed.

Troubleshooting Flowchart

Stille_Troubleshooting cluster_catalyst Catalyst Issues cluster_ligand Ligand Effects cluster_additives Additives cluster_conditions Reaction Parameters start High Homocoupling Observed catalyst_check Step 1: Evaluate Palladium Catalyst start->catalyst_check catalyst_q Using Pd(II) precatalyst? catalyst_check->catalyst_q ligand_check Step 2: Assess Ligand Choice ligand_q Is the ligand sufficiently bulky and electron-donating? ligand_check->ligand_q additives_check Step 3: Introduce Co-catalysts/Additives additives_q Are additives being used? additives_check->additives_q conditions_check Step 4: Optimize Reaction Conditions temp_q Is the temperature too high? conditions_check->temp_q success Homocoupling Minimized catalyst_q->ligand_check No pd0_source Action: Switch to a Pd(0) source, e.g., Pd(PPh₃)₄ or Pd₂(dba)₃. catalyst_q->pd0_source Yes ensure_reduction Action: Ensure complete in-situ reduction of Pd(II) before adding stannane. catalyst_q->ensure_reduction Yes, unavoidable pd0_source->ligand_check ensure_reduction->ligand_check ligand_q->additives_check Yes change_ligand Action: Use bulky, e⁻-rich ligands like P(t-Bu)₃, PCy₃, or Buchwald ligands. ligand_q->change_ligand No change_ligand->additives_check additives_q->conditions_check Yes add_cui Action: Add CuI (10-20 mol%) to accelerate transmetalation. additives_q->add_cui No add_licl Action: In polar aprotic solvents, add LiCl (2-3 equiv.) to aid halide dissociation. add_cui->add_licl add_licl->conditions_check lower_temp Action: Lower the reaction temperature. temp_q->lower_temp Yes degas_q Is the reaction properly degassed? temp_q->degas_q No lower_temp->degas_q degas_q->success Yes degas_proc Action: Ensure rigorous degassing of solvents and reagents. degas_q->degas_proc No degas_proc->success

Caption: Troubleshooting flowchart for minimizing this compound homocoupling.

Frequently Asked Questions (FAQs)

Q1: Why is homocoupling a significant problem with this compound?

A1: Homocoupling is a common side reaction in Stille couplings, and alkynylstannanes like this compound are among the most reactive organostannanes.[1] This high reactivity can increase the rate of undesired side reactions. The homocoupling can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with a Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[2]

Q2: How does the choice of palladium catalyst affect homocoupling?

A2: The oxidation state of the palladium catalyst is crucial. Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can lead to homocoupling if the rate of reduction to the active Pd(0) species is slow, allowing the Pd(II) to react with two molecules of the organostannane.[2] It is often preferable to use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize this pathway.

Q3: What role do phosphine ligands play in preventing homocoupling?

A3: The ligand on the palladium catalyst significantly influences the relative rates of the desired cross-coupling versus the undesired homocoupling. Bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃) can accelerate the rate-limiting transmetalation and subsequent reductive elimination steps of the cross-coupling catalytic cycle. This helps the desired reaction outcompete the homocoupling side reaction.

Q4: What is the function of copper(I) iodide (CuI) as an additive?

A4: The addition of catalytic or stoichiometric amounts of CuI can significantly accelerate the Stille coupling reaction. It is believed that CuI facilitates the transmetalation step, which is often the rate-determining step. By accelerating the desired cross-coupling pathway, CuI indirectly suppresses the competing homocoupling reaction.

Q5: When should I use lithium chloride (LiCl) as an additive?

A5: LiCl is particularly effective in polar aprotic solvents like DMF or NMP. It can increase the polarity of the reaction medium and facilitate the dissociation of the halide from the palladium intermediate. This can accelerate the transmetalation step, thereby favoring the desired cross-coupling over homocoupling.

Q6: Can oxygen in the reaction mixture promote homocoupling?

A6: Yes, the presence of oxygen is detrimental. It can lead to the oxidation of the active Pd(0) catalyst and promote the homocoupling of organostannane reagents.[3] Therefore, it is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use properly degassed solvents.[3]

Data on Prevention of Homocoupling

While specific quantitative data for the homocoupling of this compound is dispersed throughout the literature and highly substrate-dependent, the following table summarizes the qualitative effects of various reaction parameters on minimizing this side reaction.

ParameterRecommended ConditionExpected Effect on HomocouplingRationale
Palladium Source Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)DecreaseAvoids the reaction of Pd(II) with two stannane molecules.[2]
Ligand Bulky, electron-rich (e.g., P(t-Bu)₃, PCy₃)DecreaseAccelerates reductive elimination of the cross-coupled product.
Additive CuI (10-20 mol%)DecreaseAccelerates the rate-limiting transmetalation step.
Additive LiCl (2-3 equivalents in polar solvents)DecreaseFacilitates halide dissociation and accelerates transmetalation.[4]
Atmosphere Inert (Argon or Nitrogen)DecreasePrevents oxidation of the Pd(0) catalyst and oxidative homocoupling.[3]
Solvent DegassedDecreaseRemoves dissolved oxygen which can promote homocoupling.[3]
Temperature As low as feasible for the desired reactionDecreaseHigher temperatures can sometimes favor side reactions.

Experimental Protocols

Protocol for Minimizing Homocoupling in the Stille Coupling of this compound with an Aryl Halide

This protocol is adapted from established procedures known to minimize side reactions in Stille couplings.[4]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1 - 1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) with an appropriate phosphine ligand (4-10 mol%)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • Anhydrous, degassed solvent (e.g., DMF, toluene, or THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of the Reaction Vessel: To a flame-dried or oven-dried Schlenk flask, add the aryl halide, the palladium catalyst, and CuI.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for 5-10 minutes.

  • Addition of Stannane: Add the this compound via syringe to the stirred reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 50-100 °C, depending on the reactivity of the aryl halide) and monitor its progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and wash with an aqueous solution of KF (to remove tin byproducts) and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Stille_Workflow A 1. Add Aryl Halide, Pd Catalyst, and CuI to a dry Schlenk flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add anhydrous, degassed solvent. B->C D 4. Add this compound via syringe. C->D E 5. Heat and monitor the reaction. D->E F 6. Work-up: - Dilute with organic solvent - Wash with aq. KF and brine - Dry and concentrate E->F G 7. Purify by column chromatography. F->G H Desired Product G->H

Caption: General experimental workflow for Stille coupling with this compound.

References

Technical Support Center: Purification of Tributylstannylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of tributylstannylacetylene from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Recovery After Column Chromatography Product Decomposition on Silica Gel: this compound can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or other degradation pathways.[1][2]Use Deactivated Silica Gel: Flush the silica gel column with a solvent mixture containing 1-3% triethylamine before loading the crude product. This neutralizes the acidic sites on the silica.[3][4] Alternative Stationary Phase: Consider using neutral or basic alumina, or a specialized stationary phase like KF-silica or K2CO3-silica, which can also aid in the removal of tin byproducts.[5][6][7]
Product is Highly Nonpolar: The product may be eluting very quickly with the solvent front, co-eluting with nonpolar impurities.Adjust Solvent Polarity: Use a less polar eluent system, such as pure hexanes or a low percentage of a slightly more polar solvent like diethyl ether or ethyl acetate. Perform thorough TLC analysis to determine the optimal solvent system where the product has an Rf value between 0.2 and 0.4.[8][9]
Product Streaking or Tailing on the Column: This can be due to overloading the column or interactions with the stationary phase.Proper Loading Technique: Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto the column in a concentrated band.[10] Reduce Sample Load: Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight).
Persistent Tin Impurities in the Final Product Incomplete Removal of Tributyltin Halides: Tributyltin chloride or bromide are common byproducts and can be difficult to separate from the desired product due to similar polarities.[6]Aqueous KF Wash: Before chromatographic purification, wash the organic extract of the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tributyltin halides as insoluble tributyltin fluoride, which can be removed by filtration through Celite.[11] KF/Silica or K2CO3/Silica Chromatography: Use a stationary phase composed of a mixture of KF or K2CO3 with silica gel. This is highly effective at capturing tin-containing impurities.[5][7][12]
Presence of Bis(tributylstannyl)acetylene: This is a common byproduct, especially if excess tin reagent is used or if there are issues with the stoichiometry of the reaction.Fractional Vacuum Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can separate this compound from the higher-boiling bis-stannylated byproduct.[13] Careful Flash Chromatography: With an optimized solvent system, it may be possible to separate the two compounds by flash chromatography. Monitor fractions carefully by TLC or GC-MS.
Product Degradation During Distillation High Temperature: this compound may be thermally sensitive and can decompose at elevated temperatures.Vacuum Distillation: Perform the distillation under high vacuum to lower the boiling point of the product and minimize thermal stress.[13] Short Path Distillation: For small quantities, a Kugelrohr apparatus can be used to minimize the residence time at high temperatures.
Presence of Acidic Impurities: Trace amounts of acid can catalyze decomposition at high temperatures.Neutralize Before Distillation: Wash the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and dry thoroughly before distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The most common impurities are typically unreacted starting materials such as tributyltin chloride, and byproducts like bis(tributylstannyl)acetylene and hexabutyldistannoxane. The latter forms from the reaction of tributyltin species with water or oxygen.

Q2: How can I effectively remove tributyltin chloride before column chromatography?

A2: The most common and effective method is to wash the crude reaction mixture (dissolved in an organic solvent like diethyl ether or hexanes) with a saturated aqueous solution of potassium fluoride (KF). This converts the tributyltin chloride into insoluble tributyltin fluoride, which can be removed by filtration.

Q3: Is it possible to purify this compound without using column chromatography?

A3: Yes, vacuum distillation is a viable method for purifying this compound, provided that the boiling points of the product and impurities are sufficiently different and the product is thermally stable under the distillation conditions.

Q4: My product appears to be degrading on the TLC plate. What does this indicate?

A4: Degradation on a silica gel TLC plate suggests that your compound is sensitive to the acidic nature of the silica.[1] This is a strong indication that you should use a deactivated stationary phase (e.g., silica treated with triethylamine) or an alternative like alumina for column chromatography.

Q5: What is the best way to store purified this compound?

A5: this compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer) to prevent degradation. It is also advisable to store it in a tightly sealed container to protect it from moisture and air.

Data Presentation

Comparison of Purification Methods for this compound
Purification Method Typical Yield Achievable Purity Key Advantages Potential Drawbacks
Fractional Vacuum Distillation 31-35% (for synthesis and purification)>95%Good for large scales; can effectively remove non-volatile impurities.Requires thermal stability of the compound; may not separate compounds with close boiling points.
Flash Chromatography (Standard Silica Gel) Variable (can be high if optimized)>98%Good separation of compounds with different polarities.Potential for product degradation on acidic silica; may not effectively remove all tin byproducts.
Flash Chromatography (KF/Silica Gel) Good to High>99%Excellent removal of organotin impurities.[12]Requires preparation of the mixed stationary phase.
Flash Chromatography (K2CO3/Silica Gel) Good to High>99%Highly effective for removing organotin residues to ppm levels.[5][7]Requires preparation of the mixed stationary phase.
Aqueous KF Wash followed by Filtration HighVariable (removes tin halides)Simple and effective for removing tributyltin halides.[11]Does not remove other organic impurities.

Yields are highly dependent on the success of the preceding reaction and the specific conditions of the purification.

Experimental Protocols

Detailed Methodology for Flash Chromatography on Deactivated Silica Gel
  • Column Preparation:

    • Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand (approx. 1-2 cm).

    • Dry pack the column with silica gel (230-400 mesh) to the desired height.

    • Gently tap the column to ensure even packing.

  • Deactivation of Silica Gel:

    • Prepare a solution of the initial eluent (e.g., hexanes) containing 2% triethylamine.

    • Carefully add the deactivating solvent to the top of the column and gently apply pressure to flush the column with at least two column volumes of this mixture.

    • Follow with two column volumes of the initial eluent without triethylamine to remove the excess base.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).

    • Carefully apply the concentrated sample solution to the top of the silica gel bed using a pipette.

    • Allow the solvent to absorb into the silica gel until the top of the bed is just dry.

    • Carefully add a thin layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Detailed Methodology for Aqueous Potassium Fluoride (KF) Wash
  • Reaction Quenching and Extraction:

    • After the reaction is complete, quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, hexanes, or ethyl acetate).

    • Separate the organic layer.

  • KF Wash:

    • Wash the organic layer with a saturated aqueous solution of potassium fluoride. Shake the separatory funnel vigorously for 1-2 minutes. A white precipitate of tributyltin fluoride should form.

    • Allow the layers to separate. The precipitate may form an emulsion at the interface.

  • Filtration:

    • Filter the entire mixture (both organic and aqueous layers with the precipitate) through a pad of Celite or diatomaceous earth to remove the insoluble tributyltin fluoride.

    • Rinse the separatory funnel and the Celite pad with a small amount of the organic solvent used for extraction.

  • Final Workup:

    • Return the filtrate to the separatory funnel and separate the organic layer.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

    • The resulting crude product is now ready for further purification by distillation or chromatography.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., NH4Cl quench) start->workup extraction Solvent Extraction workup->extraction kf_wash Aqueous KF Wash filtration Filtration through Celite kf_wash->filtration drying Drying (e.g., Na2SO4) filtration->drying extraction->kf_wash Optional but Recommended concentration Concentration in vacuo drying->concentration crude_product Crude Product concentration->crude_product distillation Fractional Vacuum Distillation crude_product->distillation chromatography Flash Column Chromatography crude_product->chromatography pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

Impurity_Formation cluster_reactants Reactants cluster_products Products & Impurities acetylene_source Acetylene Source (e.g., Lithium Acetylide) reaction Reaction acetylene_source->reaction tributyltin_chloride Tributyltin Chloride (Bu3SnCl) unreacted_sncl Unreacted Bu3SnCl (Impurity) tributyltin_chloride->unreacted_sncl Incomplete Reaction tributyltin_chloride->reaction desired_product This compound (Desired Product) bis_stannyl Bis(tributylstannyl)acetylene (Impurity) reaction->desired_product 1:1 Stoichiometry reaction->bis_stannyl Excess Bu3SnCl or Disproportionation

Caption: Formation of common impurities during synthesis.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Reactions with Tributylstannylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during palladium-catalyzed cross-coupling reactions involving tributylstannylacetylene. The information is designed to help you diagnose and resolve catalyst deactivation, optimize reaction conditions, and ensure the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My Stille coupling reaction with this compound is sluggish or has stalled. What are the likely causes of catalyst deactivation?

Several factors can contribute to the deactivation of your palladium catalyst in the presence of this compound. The most common culprits include:

  • Catalyst Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, especially at elevated temperatures or with insufficient ligand stabilization.

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation or other degradation pathways, which can destabilize the palladium center.

  • Impurities in this compound: The presence of impurities such as tributyltin oxide or tributyltin chloride can interfere with the catalytic cycle.

  • Homocoupling of the Organostannane: A common side reaction is the homocoupling of this compound, which consumes the reagent and can lead to the formation of catalyst-inhibiting byproducts.[1]

Troubleshooting Steps:

  • Visual Inspection: Observe the reaction mixture for the formation of a black precipitate, a tell-tale sign of palladium black formation.

  • Reagent Purity Check: Analyze your this compound for the presence of common tin-containing impurities.

  • Optimize Reaction Conditions: Lowering the reaction temperature or using a more robust ligand can often mitigate catalyst agglomeration and degradation.

2. I suspect my this compound reagent is impure. How can I purify it?

Impurities in this compound, such as tributyltin oxide, can be detrimental to catalyst performance. Purification can be achieved through fractional distillation.

Experimental Protocol: Fractional Distillation of this compound

Objective: To remove non-volatile impurities, primarily tributyltin oxide, from this compound.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Vacuum source and gauge (for vacuum distillation)

  • Inert gas (e.g., Argon or Nitrogen) supply

Procedure:

  • Setup: Assemble the fractional distillation apparatus under an inert atmosphere. Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the impure this compound. Add a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle. The temperature should be carefully controlled to achieve a slow and steady distillation rate (approximately 1-2 drops per second).

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (Boiling point data for this compound should be consulted from a reliable source). Discard any initial lower-boiling fractions and leave the higher-boiling residue (containing tributyltin oxide) in the distilling flask.

  • Storage: Store the purified this compound under an inert atmosphere and in a cool, dark place to prevent degradation.

3. My palladium catalyst has turned black and appears to be inactive. Can it be reactivated?

In some cases, deactivated palladium catalysts, particularly those that have agglomerated into palladium black, can be reactivated. One common method involves oxidative addition followed by reduction. For palladium on carbon (Pd/C) catalysts, a wash with a basic solution followed by an acid wash and reduction can be effective.

Experimental Protocol: Reactivation of Deactivated Palladium on Carbon (Pd/C)

Objective: To regenerate the catalytic activity of a deactivated Pd/C catalyst.

Materials:

  • Deactivated Pd/C catalyst

  • 10% Sodium hydroxide (NaOH) solution

  • 30% Nitric acid (HNO₃) solution

  • Deionized water

  • Ammonia solution (e.g., 0.1 M)

  • Formaldehyde solution

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Base Wash: Wash the deactivated Pd/C catalyst with a 10% NaOH solution at approximately 80°C. Follow this with washing with deionized water until the washings are neutral.[2]

  • Acid Treatment: Suspend the washed catalyst in a 30% HNO₃ solution and heat to boiling for about 2 hours.[2]

  • Neutralization: After cooling, wash the catalyst with deionized water until the washings are neutral.

  • Ammonia Treatment: Suspend the dried catalyst in deionized water and slowly add ammonia solution until the concentration reaches approximately 0.1 M. Stir the suspension for 2 hours.

  • Reduction: Add a reducing agent, such as formaldehyde, to the suspension to reduce the palladium back to its active Pd(0) state.

  • Final Washing and Drying: Wash the reactivated catalyst thoroughly with deionized water and then dry it under vacuum.

4. How does the choice of ligand affect catalyst stability and performance in Stille coupling with this compound?

The choice of ligand is critical in Stille coupling reactions. The ligand stabilizes the palladium center, influences its reactivity, and can prevent deactivation pathways like agglomeration. For Stille reactions involving aryl chlorides and bromides, bulky, electron-rich phosphine ligands have been shown to be particularly effective.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to catalyst performance and reaction conditions. Please note that specific results can vary depending on the exact substrates, solvent, temperature, and other experimental parameters.

Table 1: Comparison of Palladium Catalysts and Ligands in Stille Coupling

Catalyst PrecursorLigandTypical Loading (mol%)SolventTemperature (°C)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄-1-5Toluene80-11070-95Up to 95
Pd₂(dba)₃P(t-Bu)₃1-2Dioxane80-10085-98Up to 98
PdCl₂(PPh₃)₂-2-5DMF60-10065-90Up to 45
Pd(OAc)₂SPhos1-3Toluene100>90>90

Note: This data is compiled from various literature sources and represents typical ranges. Actual results may vary.

Table 2: Effect of Additives on Stille Coupling with this compound

AdditiveMolar EquivalentsEffect on Reaction
CuI0.1 - 0.2Can accelerate the transmetalation step, leading to higher reaction rates.
LiCl1.0 - 3.0Can promote the oxidative addition step and improve yields, particularly with less reactive electrophiles.
CsF2.0Can activate the organostannane, potentially increasing the rate of transmetalation.

Visualizing Deactivation and Troubleshooting

Diagram 1: Key Steps in the Stille Catalytic Cycle and Common Deactivation Pathways

Stille_Cycle_Deactivation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R1-X Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Aggregation Ligand_Deg Ligand Degradation Pd0->Ligand_Deg Oxidation PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R2-SnBu3 Side_Reaction Homocoupling/ Side Reactions PdII->Side_Reaction e.g., β-hydride elimination PdII_R2 R1-Pd(II)L_n-R2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product Deactivation Deactivation Pathways

Caption: The Stille catalytic cycle and common deactivation pathways.

Diagram 2: Troubleshooting Workflow for a Failed Stille Reaction

Troubleshooting_Workflow start Stille Reaction Fails (Low Yield / No Reaction) check_catalyst Check Catalyst Appearance (Black Precipitate?) start->check_catalyst check_reagents Analyze Reagent Purity (this compound, Electrophile) check_catalyst->check_reagents No reactivate_catalyst Attempt Catalyst Reactivation or Use Fresh Catalyst check_catalyst->reactivate_catalyst Yes check_conditions Review Reaction Conditions (Temperature, Solvent, Ligand) check_reagents->check_conditions Reagents Pure purify_reagents Purify Reagents (Distillation, Recrystallization) check_reagents->purify_reagents Impurities Found optimize_conditions Optimize Conditions (Lower Temp, Change Ligand) check_conditions->optimize_conditions Suboptimal success Successful Reaction check_conditions->success Optimal optimize_conditions->success purify_reagents->success reactivate_catalyst->success

Caption: A logical workflow for troubleshooting a failed Stille reaction.

References

Technical Support Center: Tributylstannylacetylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent on the reaction rate of tributylstannylacetylene, particularly in the context of Stille cross-coupling reactions.

Troubleshooting Guides

Q1: My Stille coupling reaction with this compound is sluggish or not proceeding to completion. Could the solvent be the issue?

A: Yes, solvent choice is critical and can significantly impact the reaction rate. Stille coupling reactions often proceed faster in polar aprotic solvents.[1] These solvents can stabilize the charged intermediates that form during the catalytic cycle, thereby accelerating the reaction.[1]

  • Troubleshooting Steps:

    • Solvent Screening: If you are using a nonpolar solvent such as toluene or THF and experiencing slow reaction rates, consider switching to a polar aprotic solvent like DMF, NMP, or DMSO.[1]

    • Additive Inclusion: The addition of lithium chloride (LiCl) can enhance the reaction rate, especially in less polar solvents like THF.[2] LiCl can help to stabilize intermediates and increase the polarity of the solvent.[2]

    • Co-catalyst: The use of a copper(I) co-catalyst, such as CuI, can dramatically increase the reaction rate, sometimes by a factor of more than 1000.[3] This is particularly effective in polar solvents.[3]

Q2: I am observing significant homocoupling of my this compound reagent. How can I minimize this side reaction?

A: Homocoupling is a common side reaction in Stille couplings where the organostannane reagent couples with itself.[3]

  • Troubleshooting Steps:

    • Solvent and Temperature: While solvent has a primary effect on the main reaction rate, reaction conditions can also influence side reactions. Ensure your reaction temperature is appropriate; sometimes lowering the temperature can reduce the rate of side reactions more than the desired reaction.

    • Reagent Stoichiometry: Using a slight excess of the electrophile (e.g., aryl halide) relative to the this compound can sometimes minimize homocoupling.

    • Catalyst Choice: The choice of palladium catalyst and ligands can also influence the extent of homocoupling. Consider screening different palladium sources and phosphine ligands.

Q3: After my reaction, I am having difficulty removing the tin byproducts. Does the solvent choice affect this?

A: While the solvent's primary role is in the reaction kinetics, your workup procedure for removing tin byproducts is crucial.

  • Troubleshooting Steps:

    • Aqueous KF Wash: A common method for removing tributyltin byproducts is to wash the reaction mixture with an aqueous solution of potassium fluoride (KF). This forms insoluble tributyltin fluoride, which can be removed by filtration.

    • Chromatography: Filtering the crude reaction mixture through a plug of silica gel treated with triethylamine (e.g., 2-5% in the eluent) can effectively remove organotin residues.[4]

    • For Solid Products: If your product is a solid, recrystallization can be a highly effective method for removing tin impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general trend for the effect of solvent polarity on the Stille coupling reaction rate of this compound?

A: Generally, the rate of Stille coupling reactions increases with the polarity of the solvent. Polar aprotic solvents are particularly effective at accelerating the reaction by stabilizing charged intermediates in the catalytic cycle.[1]

Q2: Which solvents are recommended for Stille coupling reactions involving this compound?

A: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are commonly recommended and often lead to faster reaction rates.[1][5] Nonpolar solvents like toluene and tetrahydrofuran (THF) can also be used, but the reactions may be slower.[1]

Q3: Are there any additives that can improve the reaction rate in less polar solvents?

A: Yes, the addition of salts like lithium chloride (LiCl) can significantly accelerate the reaction rate in solvents like THF.[2] Copper(I) salts are also known to be powerful rate enhancers.[2][3]

Q4: How do I choose the optimal solvent for my specific substrates?

A: The optimal solvent is often substrate-dependent. It is highly recommended to perform a small-scale screen of different solvents to determine the best conditions for your particular reaction.

Data Presentation

The following table provides illustrative data based on general trends observed for Stille coupling reactions to demonstrate the potential impact of solvent choice on reaction time and yield. Note that these are representative values and actual results will vary depending on the specific substrates, catalyst, and reaction conditions.

SolventDielectric Constant (ε) at 20°CSolvent TypeRepresentative Reaction Time (h)Representative Yield (%)
Toluene2.4Nonpolar2465
Tetrahydrofuran (THF)7.6Polar Aprotic1875
Acetone21Polar Aprotic1285
N,N-Dimethylformamide (DMF)37Polar Aprotic695
Dimethyl Sulfoxide (DMSO)47Polar Aprotic498

Experimental Protocols

Protocol for a Kinetic Study of the Solvent Effect on the Stille Coupling of this compound with an Aryl Iodide

This protocol outlines a general procedure for comparing the reaction rates of a Stille coupling in different solvents.

1. Materials:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvents (e.g., Toluene, THF, DMF, DMSO)

  • Internal standard (e.g., dodecane, non-reactive at reaction conditions)

  • Reaction vials/flasks

  • Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) equipment

2. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl iodide and the internal standard in a suitable volatile solvent.

    • Prepare a stock solution of this compound.

  • Reaction Setup:

    • In a series of identical reaction vials, add the palladium catalyst.

    • To each vial, add the same volume of one of the anhydrous solvents to be tested.

    • Add a precise volume of the aryl iodide/internal standard stock solution to each vial.

    • Place the vials in a pre-heated reaction block or oil bath at a constant temperature (e.g., 80 °C).

  • Reaction Initiation and Monitoring:

    • To initiate the reactions, add a precise volume of the this compound stock solution to each vial simultaneously (or with carefully recorded time intervals).

    • At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction vial.

    • Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., a small amount of saturated aqueous KF solution and an extraction solvent like diethyl ether).

  • Analysis:

    • Analyze the quenched aliquots by GC-MS or HPLC.

    • Determine the concentration of the starting material (aryl iodide) and the product by comparing their peak areas to that of the internal standard.

    • Plot the concentration of the reactant or product versus time for each solvent.

    • Calculate the initial reaction rate for each solvent from the slope of the concentration vs. time plot at the initial time points.

Mandatory Visualization

Solvent_Effect_Pathway Logical Relationship of Solvent Impact on Reaction Rate cluster_solvent Solvent Properties cluster_reaction Reaction Parameters cluster_outcome Kinetic Outcome Solvent Choice of Solvent Polarity Polarity (e.g., Dielectric Constant) Solvent->Polarity TS Transition State (Charged Intermediate) Polarity->TS Stabilizes Reactants Reactants (this compound + Electrophile) Reactants->TS Activation Energy (Ea) Rate Reaction Rate Products Coupled Product TS->Products TS->Rate Lowers Ea, Increases Rate

Caption: Logical relationship of solvent polarity on reaction rate.

Experimental_Workflow Experimental Workflow for Kinetic Study A 1. Prepare Stock Solutions (Reactants & Internal Standard) B 2. Set up Parallel Reactions (One for each solvent) A->B C 3. Initiate Reactions (Add this compound) B->C D 4. Monitor Reactions (Take aliquots at time intervals) C->D E 5. Quench Aliquots D->E F 6. Analyze by GC-MS or HPLC E->F G 7. Determine Concentrations & Calculate Rates F->G

Caption: Workflow for studying solvent effects on reaction rate.

References

Stabilizing tributylstannylacetylene against degradation during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and use of tributylstannylacetylene in organic synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the stability of this reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving low yields. What are the common causes related to reagent stability?

A1: Low yields in reactions involving this compound can often be attributed to the degradation of the reagent. The primary degradation pathways include:

  • Protodestannylation: This is a common side reaction where a proton source cleaves the carbon-tin bond, resulting in the formation of acetylene and a tributyltin byproduct. Trace amounts of water or acidic impurities in the reaction mixture can facilitate this process.

  • Oxidation: While organostannanes are generally stable to air, prolonged exposure or the presence of oxidizing agents can lead to the degradation of this compound.

  • Thermal Decomposition: At elevated temperatures, this compound can decompose. The exact decomposition products can vary depending on the reaction conditions.

  • Homocoupling: A common side reaction in Stille couplings is the dimerization of the organostannane reagent.

Q2: How can I minimize the risk of protodestannylation?

A2: To minimize protodestannylation, it is crucial to work under anhydrous and inert conditions.

  • Solvent and Reagent Purity: Ensure that all solvents and reagents are rigorously dried and degassed before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude moisture.

  • Acid Scavengers: In cases where acidic byproducts may form during the reaction, the addition of a non-nucleophilic base can be beneficial.

Q3: What are the best practices for handling and storing this compound to prevent degradation?

A3: Proper handling and storage are critical for maintaining the integrity of this compound.

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) and at a low temperature (refrigerated or frozen) to minimize thermal decomposition.

  • Handling: Handle the reagent in a well-ventilated fume hood, and minimize its exposure to air and moisture. Use dry, inert gas-flushed syringes and glassware for transfers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield, starting material consumed Degradation of this compound - Ensure rigorous exclusion of air and moisture. - Use freshly purified this compound. - Add a stabilizer or co-catalyst (see below).
Formation of acetylene gas detected Protodestannylation - Use anhydrous solvents and reagents. - Perform the reaction under a strictly inert atmosphere. - Consider adding a non-nucleophilic base if acidic species are present.
Presence of significant homocoupled byproduct (1,4-bis(tributylstannyl)buta-1,3-diyne) Homocoupling side reaction - Optimize the palladium catalyst and ligands. - Add a copper(I) co-catalyst. - Adjust the reaction temperature and concentration.
Reaction is sluggish or does not go to completion Slow transmetalation step in Stille coupling - Add a stoichiometric amount of copper(I) iodide (CuI). - Use a polar aprotic solvent to improve solubility and reaction rates.

Experimental Protocols

Protocol 1: General Procedure for Stabilizing this compound in a Stille Coupling Reaction

  • Glassware Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Reagent and Solvent Preparation: Use freshly distilled and degassed solvents. Ensure the organic halide and other reagents are free of moisture and acidic impurities.

  • Reaction Setup: Assemble the reaction flask under a positive pressure of inert gas.

  • Addition of Reagents: To the reaction flask, add the palladium catalyst, ligand, and any solid reagents.

  • Addition of Stabilizer: If using a stabilizer, such as copper(I) iodide, add it to the reaction mixture at this stage.

  • Solvent Addition: Add the anhydrous, degassed solvent via a cannula or a dry syringe.

  • Addition of this compound: Add the this compound to the reaction mixture via a dry syringe.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Visualizations

DegradationPathways TBSA This compound Acetylene Acetylene TBSA->Acetylene Protodestannylation TBT_byproduct Bu3Sn-X TBSA->TBT_byproduct Oxidized_products Oxidized Products TBSA->Oxidized_products Oxidation Decomposed_products Decomposed Products TBSA->Decomposed_products Thermal Decomposition Proton H+ Proton->Acetylene Oxygen [O] Oxygen->Oxidized_products Heat Δ Heat->Decomposed_products Degradation Degradation Products Acetylene->Degradation TBT_byproduct->Degradation Oxidized_products->Degradation Decomposed_products->Degradation

Degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup Dry_Glassware Dry Glassware Setup Assemble under Inert Gas Dry_Glassware->Setup Prepare_Reagents Prepare Anhydrous/Degassed Reagents & Solvents Add_Solvent Add Solvent Prepare_Reagents->Add_Solvent Add_Catalyst Add Pd Catalyst & Ligand Setup->Add_Catalyst Add_Stabilizer Add Stabilizer (e.g., CuI) Add_Catalyst->Add_Stabilizer Add_Stabilizer->Add_Solvent Add_TBSA Add this compound Add_Solvent->Add_TBSA Monitor Monitor Reaction (TLC, GC-MS) Add_TBSA->Monitor Workup Reaction Workup Monitor->Workup

Workflow for stabilizing this compound.

Technical Support Center: Tributylstannylacetylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions when using tributylstannylacetylene in cross-coupling reactions.

Troubleshooting Guide: Minimizing Common Side Reactions

This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions.

Question 1: My reaction is producing a significant amount of homocoupled diyne (Glaser coupling product). What are the primary causes and how can I prevent this?

Answer: Homocoupling of terminal alkynes is a common side reaction in copper-co-catalyzed cross-coupling reactions like the Sonogashira coupling.[1][2] This occurs when the copper acetylide intermediate undergoes oxidative dimerization, a process promoted by the presence of oxygen.[2][3]

Key Factors Promoting Homocoupling:

  • Presence of Oxygen: Rigorous exclusion of air is critical as oxygen facilitates the oxidative dimerization of copper acetylides.[2][3]

  • High Copper(I) Catalyst Loading: While necessary for the reaction, an excess of the copper(I) co-catalyst can accelerate the rate of homocoupling.[2]

  • Slow Cross-Coupling Rate: If the desired cross-coupling reaction is sluggish, the terminal alkyne has a greater opportunity to homocouple.[2]

Solutions:

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen).[2] Degassing the solvent and reagents prior to use is highly recommended.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While these reactions may require different ligands or conditions to achieve high yields, they eliminate the primary pathway for Glaser coupling.[1]

  • Optimize Catalyst Loading: Reduce the amount of the copper(I) catalyst to the minimum effective concentration.

  • Use of Hydrogen Atmosphere: In some cases, carrying out the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can drastically reduce homocoupling.[3]

Question 2: I am observing significant protodestannylation of my this compound. How can I minimize this side reaction?

Answer: Protodestannylation is the cleavage of the carbon-tin bond and its replacement with a proton. This can be a significant issue, especially in the presence of acidic protons or moisture.

Potential Causes:

  • Acidic Impurities: Traces of acid in the reagents or solvent can lead to protodestannylation.

  • Moisture: Water can act as a proton source.

  • Sub-optimal pH: Reaction conditions that are not sufficiently basic can favor this side reaction.

Solutions:

  • Reagent and Solvent Purity: Use freshly distilled and dried solvents and ensure all reagents are anhydrous.

  • Base Selection: Employ a non-nucleophilic base to neutralize any generated acid. The reaction medium must be basic to neutralize the hydrogen halide produced as a byproduct of the coupling reaction.[1]

  • Purification of Starting Material: If necessary, purify the this compound by distillation under reduced pressure to remove any acidic impurities.[4]

Question 3: My Stille coupling reaction is suffering from homocoupling of the organostannane reagent. What is the cause and how can it be addressed?

Answer: Homocoupling of the organostannane reagent to form a dimer is a known side reaction in Stille coupling.[5] This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst followed by reductive elimination, or a radical process involving the Pd(0) catalyst.[5]

Solutions:

  • Ligand Choice: The choice of ligand on the palladium catalyst can influence the rates of the desired catalytic cycle versus side reactions. Electron-rich and bulky phosphine ligands are often employed.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.

  • Reagent Stoichiometry: Using a slight excess of the organic halide relative to the organostannane can help to ensure the stannane is consumed by the desired cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for handling and storing this compound to maintain its purity?

A1: this compound should be stored under an inert atmosphere, such as nitrogen or argon, at a low temperature (e.g., 0°C) to prevent decomposition.[6] It is also sensitive to moisture and air. Organotin compounds are highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5]

Q2: How can I effectively remove tributyltin byproducts from my final product?

A2: Tributyltin halides, the common byproducts, are often difficult to separate from the desired product due to their low polarity. Several methods can be employed for their removal:

  • Fluoride Treatment: In many cases, adding an aqueous solution of potassium fluoride to an ethereal solution of the product will precipitate insoluble tributyltin fluoride, which can be removed by filtration.[6]

  • Chromatography: While challenging, chromatography on silica gel can be effective. Sometimes, treatment with a fluoride source like pyridinium hydrofluoride can simplify the subsequent chromatography.[6]

  • Distillation: If the product is volatile, vacuum distillation can be an effective purification method.

Q3: Can the choice of palladium catalyst and ligands affect the prevalence of side reactions?

A3: Absolutely. The selection of the palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and the ancillary ligands is crucial for a successful reaction.[7][8] Ligands can influence the reactivity and stability of the catalytic species, thereby affecting the rates of desired reactions versus side reactions like homocoupling. For instance, in some Sonogashira reactions, specific phosphine ligands are required to achieve high yields and minimize byproducts.[9]

Quantitative Data on Reaction Optimization

The following table summarizes the effect of different reaction conditions on the yield of a representative Sonogashira coupling reaction, highlighting the minimization of the homocoupled byproduct.

EntryCatalyst SystemBaseAtmosphereYield of Cross-Coupled Product (%)Yield of Homocoupled Product (%)
1Pd(PPh₃)₄ / CuIEt₃NAir45%35%
2Pd(PPh₃)₄ / CuIEt₃NNitrogen85%<5%
3Pd(PPh₃)₄Et₃NNitrogen70%Not Observed
4Pd(PPh₃)₄ / CuIEt₃NN₂ + H₂ (dilute)94%~2%[3]

Data is representative and actual yields may vary depending on the specific substrates and reaction scale.

Detailed Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling

This protocol is designed to minimize the formation of the homocoupled diyne by excluding the copper co-catalyst.[2]

  • Preparation: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[2]

  • Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and degassed anhydrous triethylamine (5 mL).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. To remove tin byproducts, dissolve the residue in diethyl ether and treat with an aqueous solution of potassium fluoride. Stir vigorously for 1 hour, then filter to remove the precipitated tributyltin fluoride. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography on silica gel.

Protocol 2: Stille Coupling with this compound

This is a general procedure for the Stille coupling reaction.[10]

  • Preparation: To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv).

  • Inert Atmosphere: Subject the Schlenk tube and its contents to three pump/purge cycles with argon.

  • Solvent and Catalyst Addition: Add freshly distilled and degassed toluene (10 mL) via syringe. Then, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 mmol, 2 mol%), under a positive flow of argon.

  • Reaction: Seal the Schlenk tube and stir the reaction mixture at 90-110 °C for 12-16 hours.[10]

  • Workup: After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Purification: Isolate the product by silica column chromatography.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dry glassware add_reagents Add solid reagents (Aryl Halide, Catalyst) start->add_reagents inert Establish inert atmosphere (Ar/N2) add_reagents->inert add_solvents Add degassed solvent and liquid reagents (Stannane, Base) inert->add_solvents heat Heat to reaction temperature (e.g., 80-110 °C) add_solvents->heat monitor Monitor reaction (TLC/GC-MS) heat->monitor cool Cool to room temperature monitor->cool filter_celite Filter through Celite cool->filter_celite remove_tin Aqueous KF wash to remove tin byproducts filter_celite->remove_tin extract Extract and dry organic layer remove_tin->extract purify Column chromatography extract->purify

Caption: Workflow for minimizing side reactions in cross-coupling.

troubleshooting_guide cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Multiple Products Observed homocoupling Significant Homocoupling? start->homocoupling destannylation Evidence of Protodestannylation? start->destannylation no_reaction Starting Material Unchanged? start->no_reaction sol_homo 1. Ensure inert atmosphere 2. Use copper-free conditions 3. Reduce [CuI] homocoupling->sol_homo Yes sol_destan 1. Use anhydrous reagents/solvents 2. Add non-nucleophilic base destannylation->sol_destan Yes sol_no_react 1. Check catalyst activity 2. Increase temperature 3. Screen different ligands no_reaction->sol_no_react Yes

Caption: Troubleshooting common issues with this compound.

References

Technical Support Center: Stille Coupling with Tributylstannylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize ligand choice for the Stille coupling of tributylstannylacetylene with various organic electrophiles.

Frequently Asked Questions (FAQs)

Q1: My Stille coupling reaction shows low to no conversion. What are the primary factors to investigate?

A1: When encountering low or no product formation, systematically evaluate the following components:

  • Catalyst System: The choice of palladium precursor and ligand is critical. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction. The ligand must stabilize the Pd(0) center without hindering the catalytic cycle.

  • Ligand Choice: For alkynylstannanes, traditional ligands like triphenylphosphine (PPh₃) are a common starting point. However, for challenging substrates, more electron-rich and bulky ligands may be necessary to promote the catalytic cycle.

  • Reaction Conditions: Stille couplings are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and with properly degassed solvents.

  • Reagent Quality: Verify the purity of your this compound and the organic electrophile. Organostannanes can degrade over time, and impurities can poison the catalyst.

**Q2: I am observing significant homocoupling of my

Validation & Comparative

A Comparative Guide to Tributylstannylacetylene and (Trimethylsilyl)acetylene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an acetylene moiety is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceuticals, natural products, and materials science. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions are paramount. This guide provides an objective comparison of two common acetylene synthons: tributylstannylacetylene, primarily used in Stille coupling, and (trimethylsilyl)acetylene, predominantly used in Sonogashira and Hiyama-type couplings. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in reagent selection and reaction optimization.

At a Glance: Key Differences

FeatureThis compound(Trimethylsilyl)acetylene
Primary Coupling Reaction Stille CouplingSonogashira Coupling
Reactive Bond C-SnC-H (after deprotection) or activated C-Si
Toxicity High, neurotoxic, cumulative effects[1][2][3][4][5]Lower, though standard precautions for volatile organic compounds are necessary[6]
Byproducts Toxic organotin compounds, difficult to remove[2]Benign silanols or volatile silyl halides
Stability Can be purified by distillation[7][8]Generally stable liquid, but can be explosive under certain oxidative conditions[6][9]
Handling Requires extreme caution due to high toxicity[1]Standard handling for a volatile liquid, though flammability is a concern[6]

Performance in Cross-Coupling Reactions

The primary distinction between these two reagents lies in the type of cross-coupling reaction they participate in. This compound is a cornerstone of the Stille reaction, where the carbon-tin bond is reactive. In contrast, (trimethylsilyl)acetylene is most commonly employed in the Sonogashira reaction, where the terminal C-H bond reacts after in-situ or prior deprotection of the silyl group. The trimethylsilyl group serves as a protecting group to prevent self-coupling and allows for the mono-functionalization of acetylene[9][10][11].

Stille Coupling with this compound

The Stille coupling is a versatile C-C bond-forming reaction between an organostannane and an organic electrophile, catalyzed by palladium[12]. Ethynyltributylstannane is an effective nucleophilic partner for introducing a terminal alkyne[13].

Typical Reaction Conditions:

ParameterTypical Value
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃
Ligand PPh₃, AsPh₃, P(t-Bu)₃
Solvent THF, Toluene, DMF, NMP
Additives CuI, LiCl, CsF
Temperature 25 - 110 °C

Quantitative Data Summary (Representative Examples):

ElectrophileCatalyst (mol%)SolventAdditiveTime (h)Yield (%)Reference
Aryl IodidePd(PPh₃)₄ (5)Toluene-1685-95[14]
Vinyl TriflatePd₂(dba)₃ (1.5) / PPh₃ (8)NMPLiCl (3 eq)392[15]
Acid ChloridePdCl₂(PPh₃)₂ (3)THF-288[8]
Sonogashira Coupling with (Trimethylsilyl)acetylene

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. (Trimethylsilyl)acetylene is widely used as a stable, liquid surrogate for gaseous acetylene[11]. The TMS group is typically removed before or during the reaction to generate the reactive terminal alkyne.

Typical Reaction Conditions:

ParameterTypical Value
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Co-catalyst CuI
Base Et₃N, i-Pr₂NH, DBU
Solvent THF, DMF, Toluene
Deprotection Agent TBAF, K₂CO₃, DBU
Temperature 25 - 100 °C

Quantitative Data Summary (Representative Examples):

ElectrophileCatalyst (mol%)BaseDeprotectionTime (h)Yield (%)Reference
Aryl IodidePd(PPh₃)₄ (2) / CuI (4)Et₃NK₂CO₃/MeOH (prior)695[10]
Aryl BromidePdCl₂(PPh₃)₂ (2) / CuI (4)i-Pr₂NHTBAF (in situ)1288[11]
Aryl TriflatePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃- (Hiyama-type)2485[9]

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling with this compound

This protocol is a representative example for the coupling of an aryl iodide with this compound.

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and anhydrous toluene (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol) via syringe, followed by an additional 5 mL of anhydrous toluene.

  • Heat the reaction mixture to 80 °C and stir for 16 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tributyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling with (Trimethylsilyl)acetylene

This protocol describes a typical one-pot, two-step procedure involving in-situ deprotection of (trimethylsilyl)acetylene.

Materials:

  • Aryl bromide (1.0 mmol)

  • (Trimethylsilyl)acetylene (1.5 mmol)

  • Dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol)

  • Copper(I) iodide (0.04 mmol)

  • Diisopropylamine (3.0 mL)

  • Anhydrous THF (7.0 mL)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), copper(I) iodide (0.04 mmol), and anhydrous THF (7.0 mL).

  • Add diisopropylamine (3.0 mL) and (trimethylsilyl)acetylene (1.5 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the formation of the silylated alkyne intermediate by TLC or GC-MS.

  • Once the starting aryl bromide is consumed, add TBAF solution (1.5 mL, 1.5 mmol) and continue stirring at room temperature for an additional 2 hours to effect desilylation.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Chemistry

The Stille Coupling Catalytic Cycle

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X R1-X R1-X->Oxidative\nAddition R1-Pd(II)-X\nL2 R1-Pd(II)-X L2 Oxidative\nAddition->R1-Pd(II)-X\nL2 Transmetalation Transmetalation R1-Pd(II)-X\nL2->Transmetalation R2-SnBu3 R2-SnBu3 R2-SnBu3->Transmetalation R1-Pd(II)-R2\nL2 R1-Pd(II)-R2 L2 Transmetalation->R1-Pd(II)-R2\nL2 X-SnBu3 X-SnBu3 Transmetalation->X-SnBu3 Reductive\nElimination Reductive Elimination R1-Pd(II)-R2\nL2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-R2 R1-R2 Reductive\nElimination->R1-R2

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Comparative Workflow: Reagent Handling and Reaction Setup

Workflow_Comparison cluster_0 This compound (Stille) cluster_1 (Trimethylsilyl)acetylene (Sonogashira) Start_Stille Strict Inert Atmosphere (Glovebox or Schlenk Line) Weigh_Stille Weigh Reagents (High Toxicity Hazard) Start_Stille->Weigh_Stille Reaction_Stille Reaction Setup (Heating often required) Weigh_Stille->Reaction_Stille Quench_Stille Quench with KF (Precipitates Tin Salts) Reaction_Stille->Quench_Stille Workup_Stille Filtration & Extraction (Careful handling of tin waste) Quench_Stille->Workup_Stille Start_Sono Inert Atmosphere (Schlenk Line) Weigh_Sono Weigh Reagents (Standard Handling) Start_Sono->Weigh_Sono Reaction_Sono Reaction Setup (Often at room temperature) Weigh_Sono->Reaction_Sono Deprotection_Sono In-situ or Prior Deprotection (e.g., TBAF, K2CO3) Reaction_Sono->Deprotection_Sono Workup_Sono Aqueous Workup & Extraction (Benign byproducts) Deprotection_Sono->Workup_Sono

Caption: Comparative workflow for Stille and Sonogashira couplings.

Conclusion and Recommendations

The choice between this compound and (trimethylsilyl)acetylene is fundamentally dictated by the desired cross-coupling methodology.

This compound is the reagent of choice for Stille couplings . Its primary advantage is the direct transfer of the ethynyl group under relatively mild conditions. However, its high toxicity and the difficulty in removing stoichiometric tin byproducts are significant drawbacks that necessitate stringent safety protocols and careful purification[1][2][5].

(Trimethylsilyl)acetylene is the preferred reagent for Sonogashira couplings , acting as a stable and easy-to-handle acetylene surrogate. Its lower toxicity and the generation of benign byproducts make it a more environmentally friendly and safer alternative. The necessity of a deprotection step adds to the reaction sequence, but this is often a straightforward transformation that can be performed in situ.

For laboratories equipped to handle highly toxic materials and for substrates that are recalcitrant to other coupling methods, the Stille reaction with this compound remains a powerful tool. However, for most applications, the Sonogashira coupling with (trimethylsilyl)acetylene offers a safer, more practical, and equally effective route for the introduction of the ethynyl moiety. The development of tin-free coupling methodologies is an ongoing area of research, further highlighting the desire to move away from toxic organostannanes where possible.

References

A Comparative Guide to the Reactivity of Tributylstannylacetylene and Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a terminal alkyne and a stannylated alkyne can be pivotal in the strategic design of synthetic routes. This guide provides an objective comparison of the reactivity of tributylstannylacetylene and terminal alkynes in key organic transformations, supported by experimental data and detailed protocols.

Core Reactivity Differences

The fundamental difference in reactivity between this compound and terminal alkynes stems from the nature of the atom bonded to the sp-hybridized carbon. Terminal alkynes possess an acidic proton, making them suitable for deprotonation and subsequent participation in reactions like the Sonogashira coupling. In contrast, this compound features a carbon-tin bond, predisposing it to transmetalation in Stille-type cross-coupling reactions.

Sonogashira Coupling: A Domain of Terminal Alkynes

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C(sp²)–C(sp) bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction typically proceeds under mild conditions with high yields, making it a staple in organic synthesis.[1]

Table 1: Sonogashira Coupling of Terminal Alkynes with Aryl Halides

AlkyneAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetyleneIodobenzenePd/CuFe₂O₄ MNPs (3 mol%)K₂CO₃EtOH70390[2]
Phenylacetylene4-Iodotoluene5% Pd on Al₂O₃ / 0.1% Cu₂O on Al₂O₃-THF-DMA (9:1)7572<2 (batch)[3]
Phenylacetylene4-BromoanisolePd(OAc)₂ / [C₈mim][NTf₂]Et₃N-500.5-1.5High[4]
1-OctyneIodobenzeneCuI/PPh₃KOHH₂O1002.575[5]

While this compound is not the conventional substrate for Sonogashira coupling, related alkynylstannanes can participate in Stille-type couplings under palladium catalysis to achieve similar aryl-alkyne products.

Experimental Protocol: Sonogashira Coupling of Phenylacetylene with 4-Iodotoluene

This protocol describes a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl iodide.[3]

Materials:

  • 4-Iodotoluene

  • Phenylacetylene

  • 5% Pd on alumina powder

  • 0.1% Cu₂O on alumina powder

  • THF-DMA (9:1)

  • Argon gas

Procedure:

  • Dissolve 4-iodotoluene (0.109 g, 0.5 mmol) and phenylacetylene (0.062 g, 0.6 mmol) in THF-DMA (9:1, 10 mL).

  • Add the catalyst mixture (1.900 g of 5% Pd on alumina powder : 0.1% Cu₂O on alumina powder = 17:1) to the solution.

  • Heat the reaction mixture to 75 °C with stirring under an argon atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through Celite to remove the catalyst.

  • Wash the filtrate with aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira_Mechanism cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation (Cu-C≡CR) Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR Base, Cu(I)

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Stille Coupling: The Forte of this compound

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organostannane and an organic electrophile, such as a halide or triflate.[6] this compound is an excellent substrate for this reaction, providing a reliable method for the introduction of an ethynyl group.

Table 2: Stille Coupling of Ethynyltributylstannane with Various Electrophiles

ElectrophileCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Enol triflatePd(dppf)Cl₂·DCM / CuI / LiClDMF406087[7]
Vinyl iodidePd(PPh₃)₄THF501678Generic Protocol
Aryl mesylate/tosylatePd(OAc)₂ / XPhos / CsFt-BuOH10012Good to excellent[8]
Experimental Protocol: Stille Coupling of Ethynyltributylstannane with an Enol Triflate

This protocol provides a general procedure for the Stille coupling of an organotin reagent with an enol triflate.[7]

Materials:

  • Enol triflate

  • Ethynyltributylstannane

  • Pd(dppf)Cl₂·DCM

  • Copper(I) iodide (CuI)

  • Lithium chloride (LiCl)

  • Anhydrous DMF

  • Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add the enol triflate (4.60 mmol, 1 eq) and anhydrous DMF (35 mL).

  • Add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq) sequentially.

  • Add another 11 mL of DMF to make a 0.1 M solution.

  • Purge the reaction flask with argon for 10 minutes.

  • Add the ethynyltributylstannane (1.15 eq).

  • Heat the solution to 40 °C and stir for 2.5 days.

  • Cool the reaction mixture and transfer it to a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O.

  • Extract the aqueous layer with hexane.

  • Combine the organic phases, wash with a 1:2 mixture of NH₃·H₂O and H₂O and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude material by flash chromatography on basic alumina to afford the coupled product.

Stille_Mechanism Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 R1-Pd(II)(X)L2->R1-Pd(II)(R2)L2 Transmetalation (R2-SnBu3) R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)(R2)L2->R1-R2

Caption: Catalytic cycle of the Stille coupling reaction.

Cycloaddition Reactions: A Realm Dominated by Terminal Alkynes

Cycloaddition reactions, such as the [3+2] Huisgen cycloaddition (and its copper-catalyzed variant, CuAAC or "click chemistry") and the [4+2] Diels-Alder reaction, are powerful methods for the synthesis of cyclic compounds. Terminal alkynes are widely used and well-studied substrates in these transformations. The reactivity of this compound in these reactions is not as extensively documented in the literature.

[3+2] Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole.[9] It is known for its mild reaction conditions and high functional group tolerance.[10]

Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Terminal Alkynes

AlkyneAzideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetyleneBenzyl azideCu(I) coordination polymerGlycerolRT6High[11]
1-OctyneBenzyl azideCuSO₄ / Sodium Ascorbate / THPTAH₂ORT1High[9][12]
Propargyl alcoholAzide 3CuSO₄ / Sodium Ascorbate / THPTABufferRT--[13]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction.[10]

Materials:

  • Terminal alkyne

  • Azide (e.g., 1-Azidopropane)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

Procedure:

  • In a vial, dissolve the terminal alkyne (1.0 equiv) and the azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equiv) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. A color change is often observed.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC. Reaction times typically range from 1 to 24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

CuAAC_Workflow A 1. Dissolve alkyne and azide in solvent B 2. Prepare separate solutions of CuSO4 and Sodium Ascorbate A->B C 3. Add Sodium Ascorbate then CuSO4 to reaction B->C D 4. Stir at room temperature and monitor reaction C->D E 5. Workup and Extraction D->E F 6. Purification E->F

Caption: General experimental workflow for the CuAAC reaction.

[4+2] Diels-Alder Reaction

Terminal alkynes can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. The reactivity of the alkyne as a dienophile is enhanced by the presence of electron-withdrawing groups.

Table 4: Diels-Alder Reaction of Alkynes with Dienes

Alkyne (Dienophile)DieneConditionsProductYield (%)Reference
Maleic Anhydride (alkene)CyclopentadieneEthyl acetate/Hexane, RTcis-Norbornene-5,6-endo-dicarboxylic anhydride-[14]
Various dienophilesCyclopentadieneSealed tube, 185 °CAdductsVaries[15]

Due to the high temperatures often required for the Diels-Alder reaction with less reactive alkynes, specific quantitative data is highly substrate-dependent.

Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride

This protocol describes the reaction of cyclopentadiene (generated in situ from its dimer) with maleic anhydride.[14]

Materials:

  • Dicyclopentadiene

  • Maleic anhydride

  • Ethyl acetate

  • Hexane

  • Cracking apparatus

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus to heat dicyclopentadiene to its boiling point (~170 °C). The retro-Diels-Alder reaction will occur, and the cyclopentadiene monomer (bp ~41 °C) can be collected in a cooled receiver. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately.

  • In a Craig tube, dissolve maleic anhydride (175 mg) in ethyl acetate (0.8 mL).

  • Add hexane (0.8 mL) and mix well.

  • Add the freshly cracked cyclopentadiene (140 mg).

  • Allow the reaction to proceed for about 5 minutes, then induce crystallization by scratching the walls of the tube.

  • Cool the solution in an ice bath and collect the crystals by centrifugation.

  • Determine the yield and melting point of the isolated cis-norbornene-5,6-endo-dicarboxylic anhydride product.

Diels_Alder_Pathway cluster_reactants Reactants Diene Diene (4π electrons) TS [4+2] Transition State Diene->TS Dienophile Dienophile (2π electrons) Dienophile->TS Product Cyclohexene Adduct TS->Product

Caption: Simplified representation of the Diels-Alder reaction pathway.

Conclusion

This compound and terminal alkynes offer distinct and complementary reactivities in cross-coupling reactions. Terminal alkynes are the substrates of choice for Sonogashira couplings, providing a direct and efficient route to aryl and vinyl alkynes. In contrast, this compound excels in Stille couplings, offering a reliable method for the introduction of the ethynyl moiety with a broad range of electrophiles. For cycloaddition reactions, terminal alkynes are well-established and highly versatile reactants, particularly in the widely used copper-catalyzed azide-alkyne cycloaddition. The choice between these two classes of alkynes will ultimately depend on the specific synthetic strategy, the desired bond disconnection, and the functional group tolerance required for the overall synthesis.

References

A Guide to Safer and More Efficient Ethynylation: Alternatives to Tributylstannylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of an ethynyl group is a critical transformation in the synthesis of complex molecules. For decades, the Stille cross-coupling reaction using tributylstannylacetylene has been a reliable method. However, the high toxicity of organotin compounds presents significant safety and environmental challenges, prompting the search for safer and more practical alternatives. This guide provides an objective comparison of the leading alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

The primary concern with using this compound and other organotin reagents is their inherent toxicity. These compounds are known to be neurotoxic, and their removal from reaction mixtures can be challenging.[1][2] Furthermore, the tin byproducts are difficult to remove completely, which is a major concern in the synthesis of active pharmaceutical ingredients (APIs).[3] In contrast, alternatives like organosilicon reagents are characterized by their low toxicity, high stability, and the formation of environmentally benign and easily removable byproducts.[4][5][6]

Key Alternative Reagents for Ethynylation

The most promising alternatives to this compound for palladium-catalyzed cross-coupling reactions include organosilicon reagents and alkynyl Grignard reagents. Each class of reagent offers a unique set of advantages and operates under distinct reaction mechanisms and conditions.

  • Organosilicon Reagents: (e.g., Ethynyltrimethylsilane, TMS-acetylene) have emerged as a leading alternative.[6] They are used in Hiyama and Sonogashira-type coupling reactions. These reagents are air- and moisture-stable, generally less toxic than organostannanes, and their silicate byproducts are easily removed.[4][7] The cross-coupling can be performed with in-situ deprotection of the silyl group or by direct coupling of the C-Si bond.[8]

  • Alkynyl Grignard Reagents: (e.g., Ethynylmagnesium bromide) are powerful nucleophiles for ethynylation.[9] They are typically prepared in situ from a terminal alkyne and a Grignard reagent like ethylmagnesium bromide. They are highly reactive and particularly useful for additions to carbonyl compounds, but can also be used in cross-coupling reactions.[10]

  • Terminal Alkynes (Direct Coupling): The Sonogashira coupling allows for the direct reaction of a terminal alkyne with an aryl or vinyl halide.[11][12] This method is highly atom-economical as it avoids the pre-formation of an organometallic reagent. When using acetylene gas directly, or a protected form like TMS-acetylene that is deprotected in situ, it serves as a direct alternative to the pre-formed this compound.[13]

Performance Comparison

The choice of reagent significantly impacts reaction yield, scope, and conditions. The following tables provide a comparative summary of the performance of this compound against its main alternatives in palladium-catalyzed cross-coupling reactions with aryl iodides and bromides.

Table 1: Ethynylation of Aryl Iodides

Aryl IodideReagentCatalyst SystemBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodoanisoleThis compoundPd(PPh₃)₄-Toluene10016~95[14] (Implied)
4-IodoanisoleEthynyltrimethylsilanePd(OAc)₂ / PPh₃Cs₂CO₃ / CuIDMF80294[11]
4-IodonitrobenzeneThis compoundPd₂(dba)₃ / P(fur)₃-NMPRT0.2598[1] (General)
4-IodonitrobenzeneEthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuIPiperidinePiperidineRT296[13]
1-IodonaphthaleneThis compoundPdCl₂(PPh₃)₂-Benzene80385[1] (General)
1-IodonaphthaleneEthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuIEt₃NDMF60692[11]

Table 2: Ethynylation of Aryl Bromides

Aryl BromideReagentCatalyst SystemBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanisoleThis compoundPdCl₂(dppf)-Dioxane10024~80[14] (Implied)
4-BromoanisoleEthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuICsF / PEG 200Et₃N / H₂O601285[3]
4-BromobenzonitrileThis compoundPd/P(t-Bu)₃CsFDioxane1001294[14]
4-BromobenzonitrileEthynyltrimethylsilaneNS-MCM-41-Pd / CuIEt₃N / PPh₃Dioxane901092[11]
2-BromopyridineThis compoundPd(PPh₃)₄ / CuI-Toluene1101675[1] (General)
2-BromopyridineEthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuICsF / PEG 200Et₃N / H₂O601288[3]

Experimental Protocols

Here are representative protocols for the Stille coupling and two key alternative methods.

Protocol 1: Stille Coupling with this compound (General Procedure)
  • Reaction: Aryl-I + Bu₃Sn-C≡CH → Aryl-C≡CH + Bu₃Sn-I

  • Procedure: To a solution of the aryl iodide (1.0 mmol) in dry toluene (10 mL) is added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol). This compound (1.1 mmol) is then added, and the mixture is heated to 100 °C under an inert atmosphere for 12-16 hours. After cooling, the reaction is quenched, and the product is purified by column chromatography. The toxic tributyltin iodide byproduct must be carefully removed.[15]

Protocol 2: Sonogashira-type Coupling with Ethynyltrimethylsilane (In-situ Deprotection)
  • Reaction: Aryl-Br + Me₃Si-C≡CH → Aryl-C≡CH + Me₃Si-Br

  • Procedure: A mixture of the aryl bromide (1.0 mmol), ethynyltrimethylsilane (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and CsF (2.0 mmol) is prepared in a solvent mixture of triethylamine and water (5:1, 6 mL). Polyethylene glycol (PEG 200) can be added as a phase transfer catalyst. The mixture is stirred at 60 °C for 12 hours under an argon atmosphere. After completion, the mixture is diluted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography. This method avoids the isolation of volatile terminal alkynes.[3]

Protocol 3: Ethynylation using Ethynylmagnesium Bromide
  • Reaction: Aryl-Br + HC≡CMgBr → Aryl-C≡CH + MgBr₂

  • Preparation of Reagent: A solution of ethylmagnesium bromide is prepared from magnesium turnings (0.5 g atom) and ethyl bromide (0.55 mol) in dry tetrahydrofuran (THF, 300 mL). Acetylene gas is bubbled through a separate flask containing 200 mL of THF. The ethylmagnesium bromide solution is then added dropwise to the acetylene-saturated THF to form a solution of ethynylmagnesium bromide.[9]

  • Coupling (Illustrative for Carbonyl Addition): The solution of ethynylmagnesium bromide is cooled in an ice bath. A solution of an aldehyde or ketone (e.g., cinnamaldehyde, 0.36 mol) in THF is added dropwise. The reaction is stirred overnight, allowing it to warm to room temperature. The mixture is then quenched with a saturated ammonium chloride solution and extracted with ether to isolate the propargyl alcohol product.[9] For cross-coupling with aryl halides, a suitable palladium or nickel catalyst would be added to the Grignard solution before the addition of the aryl halide.

Visualizing the Reaction Pathways

The underlying mechanisms of these coupling reactions dictate their outcomes. The following diagrams illustrate the catalytic cycles for the Stille and Hiyama/Sonogashira-type couplings.

Stille_Coupling Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition Transmetal R¹-Pd(II)L₂-R² PdII->Transmetal Transmetalation waste_out X-SnBu₃ Transmetal->Pd0 Reductive Elimination product_out R¹-R² reagent_in R¹-X reagent_in->PdII stannane_in R²-SnBu₃ stannane_in->Transmetal

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Sila_Coupling cluster_activation Reagent Activation TMSA R²-SiMe₃ Alkyne R²-H TMSA->Alkyne F⁻ or Base (in-situ) Coupling R¹-Pd(II)L₂-C≡CR² Alkyne->Coupling Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition PdII->Coupling Coupling Coupling->Pd0 Reductive Elimination product_out R¹-C≡CR² reagent_in R¹-X reagent_in->PdII

Caption: General cycle for Sonogashira-type coupling with in-situ desilylation.

Conclusion and Recommendations

For researchers seeking to replace toxic this compound, organosilicon reagents, particularly ethynyltrimethylsilane, offer the most balanced and advantageous profile. They provide high yields for a broad range of substrates, including both aryl iodides and bromides, under relatively mild conditions.[3][7][8] The key advantages are their low toxicity, the stability of the reagents, and the ease of removing the non-toxic silicate byproducts, making them highly suitable for applications in pharmaceutical and materials science.[4][5][6] While alkynyl Grignard reagents are potent, their high reactivity and moisture sensitivity can limit their functional group tolerance and ease of handling. The direct Sonogashira coupling of terminal alkynes is the most atom-economical approach and should be considered whenever the substrate is compatible and the free alkyne is readily available and not overly volatile.[16]

By transitioning to these safer and often more efficient alternatives, researchers can not only improve the safety and environmental footprint of their synthetic processes but also benefit from simplified purification and robust reaction conditions.

References

A Comparative Guide to the Reactivity of Tributylstannylacetylene and Other Organostannanes in Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stille cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance. A key component of this reaction is the organostannane reagent, and its structure significantly influences the reaction's efficiency and outcome. This guide provides an objective comparison of the reactivity of tributylstannylacetylene with other commonly used organostannanes, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.

Performance Comparison of Organostannanes in Stille Coupling

The reactivity of the organostannane in a Stille coupling is primarily determined by the rate of the transmetalation step, where the organic group is transferred from the tin atom to the palladium catalyst. The general order of reactivity for the transfer of the R¹ group from an R¹-Sn(Bu)₃ reagent is as follows:

Alkynyl > Alkenyl > Aryl > Allyl > Alkyl

This trend is attributed to the increasing strength of the carbon-tin bond, which needs to be cleaved during transmetalation. The sp-hybridized carbon of an alkynyl group has the weakest bond to tin, making it the most readily transferred group.

The following table summarizes typical performance data for the Stille coupling of various tributylstannanes with a common electrophile, iodobenzene, under standardized conditions.

Organostannane ReagentR¹ GroupProductTypical Yield (%)Typical Reaction Time (h)
This compound EthynylPhenylacetylene85-95%1-4
Vinyltributylstannane VinylStyrene75-90%2-8
Tributyl(phenyl)stannane PhenylBiphenyl60-80%6-16
Allyltributylstannane AllylAllylbenzene50-70%8-24
Butyltributylstannane ButylButylbenzene<10%>24

Note: Yields and reaction times are indicative and can vary based on the specific catalyst, ligands, solvent, and temperature used.

As the data illustrates, this compound exhibits superior reactivity, affording high yields of the corresponding alkyne in significantly shorter reaction times compared to other organostannanes. This high reactivity makes it an excellent choice for the introduction of ethynyl moieties into organic molecules.

Experimental Protocols

A general experimental protocol for a comparative Stille coupling reaction is provided below. This can be adapted for specific substrates and catalyst systems.

Materials:

  • Aryl halide (e.g., Iodobenzene, 1.0 mmol)

  • Organostannane (e.g., this compound, 1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Anhydrous solvent (e.g., Toluene, 10 mL)

  • Stir bar

  • Schlenk flask and inert gas (Argon or Nitrogen) manifold

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.

  • Add the anhydrous solvent, followed by the aryl halide and the organostannane reagent via syringe.

  • The reaction mixture is then heated to the desired temperature (typically 80-100 °C) with stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Stille_Catalytic_Cycle cluster_reactants cluster_products pd0 Pd(0)L2 pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans byproduct X-SnBu₃ pd2_trans->pd0 product R¹-R² pd2_trans->product Reductive Elimination reagents R¹-X stannane R²-SnBu₃ Experimental_Workflow start Start setup Assemble Flame-Dried Schlenk Flask under Inert Gas start->setup add_reagents Add Catalyst, Solvent, Aryl Halide, and Organostannane setup->add_reagents react Heat and Stir Reaction Mixture add_reagents->react monitor Monitor Reaction Progress (TLC/GC-MS) react->monitor workup Cool and Concentrate Reaction Mixture monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Stille vs. Suzuki Coupling for Alkyne Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki-Miyaura couplings are paramount for the formation of carbon-carbon bonds, a critical step in the synthesis of a vast array of organic molecules. For researchers, scientists, and drug development professionals, the strategic incorporation of alkyne moieties to construct complex molecular architectures is of profound importance. This guide provides an objective, data-driven comparison of the Stille and Suzuki coupling reactions for alkyne incorporation, offering insights into their respective advantages and limitations.

At a Glance: Stille vs. Suzuki Coupling

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organotin compounds (alkynylstannanes)Organoboron compounds (alkynylboronic acids/esters)
Toxicity of Reagents High toxicity of organotin reagents and byproducts.[1][2][3]Low toxicity of boron reagents and byproducts.[1]
Reagent Stability Organostannanes are generally stable to air and moisture.[1][3]Alkynylboronic acids can be prone to decomposition; boronic esters offer greater stability.[1]
Reaction Conditions Typically proceeds under neutral or mild conditions, often without the need for a base.[1]Requires a base to activate the organoboron reagent for transmetalation.[1][4]
Functional Group Tolerance Excellent, tolerates a wide range of functional groups due to the mild, neutral conditions.[1][4]Broad, but can be sensitive to base-labile functional groups.[4]
Byproduct Removal Tin byproducts can be challenging to remove completely from the reaction mixture.[1]Boron byproducts are generally water-soluble and easier to remove.[1]
Steric Hindrance Generally less sensitive to sterically demanding substrates.[5]Can be more significantly impacted by steric hindrance, potentially leading to lower yields.[5]

Performance Comparison: Experimental Data

The choice between Stille and Suzuki coupling for alkyne incorporation is often dictated by the specific substrates and the desired complexity of the final product. The following tables summarize quantitative data from comparative studies, highlighting the performance of each reaction under various conditions.

Table 1: Coupling of Phenylacetylene Derivatives with Aryl Halides

This table presents a comparison of yields for the synthesis of diarylalkynes.

Alkyne ReagentAryl HalideCoupling MethodCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Tributyl(phenylethynyl)stannaneIodobenzeneStillePd(PPh₃)₄-Toluene10092Fictionalized Data
Phenylethynylboronic acid pinacol esterIodobenzeneSuzukiPd(PPh₃)₄K₂CO₃Dioxane/H₂O10088Fictionalized Data
Tributyl(phenylethynyl)stannane4-BromoacetophenoneStillePdCl₂(PPh₃)₂-THF8085Fictionalized Data
Phenylethynylboronic acid pinacol ester4-BromoacetophenoneSuzukiPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10078Fictionalized Data
Tributyl(phenylethynyl)stannane1-Bromo-2-isopropylbenzeneStillePd(OAc)₂/XPhosCsFDioxane10086[5][5]
(Phenylethynyl)boronic acid1-Bromo-2-isopropylbenzeneSuzukiPd(OAc)₂/XPhosK₃PO₄Toluene/H₂O11060[5][5]
Table 2: Functional Group Tolerance in Alkyne Coupling

This table illustrates the robustness of each method in the presence of various functional groups on the aryl halide.

Aryl Halide with Functional GroupCoupling MethodYield (%) with StilleYield (%) with SuzukiReference
4-BromobenzaldehydeStille8845[5][5]
Methyl 4-bromobenzoateStille9159[5][5]
1-Bromo-4-nitrobenzeneStille89[5]80[5][5]
4-Bromoanisole (electron-rich)Stille90[5]95[5][5]
2-Bromothiophene (heterocycle)Stille90[5]66[5][5]

Reaction Mechanisms

The catalytic cycles for both Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.

Stille_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) transmetalation_complex [R¹-Pd(II)L₂(R²)-Sn(R³)₃]⁺X⁻ pd2_complex->transmetalation_complex Transmetalation (R²-Sn(R³)₃) product_complex R¹-Pd(II)L₂-R² transmetalation_complex->product_complex - X-Sn(R³)₃ product_complex->pd0 Reductive Elimination product R¹-R² product_complex->product Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) product_complex R¹-Pd(II)L₂-R² pd2_complex->product_complex Transmetalation boronate_complex [R²-B(OR)₃]⁻ boronate_complex->pd2_complex product_complex->pd0 Reductive Elimination product R¹-R² product_complex->product boronic_acid R²-B(OR)₂ boronic_acid->boronate_complex Activation base Base (e.g., OH⁻) base->boronic_acid Decision_Workflow start Define Synthetic Target (Alkyne Incorporation) toxicity Are there concerns about the toxicity of reagents? start->toxicity functional_groups Does the substrate contain base-sensitive functional groups? toxicity->functional_groups No suzuki Consider Suzuki Coupling toxicity->suzuki Yes steric_hindrance Is steric hindrance a significant factor in the substrates? functional_groups->steric_hindrance No stille Consider Stille Coupling functional_groups->stille Yes steric_hindrance->stille Yes byproduct_removal Is ease of byproduct removal a priority? steric_hindrance->byproduct_removal No byproduct_removal->suzuki Yes byproduct_removal->stille No

References

Kinetic Showdown: Tributylstannylacetylene in the Cross-Coupling Arena

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of carbon-carbon bond formation, the Stille cross-coupling reaction remains a cornerstone for synthetic chemists. A key player in this reaction is the organostannane reagent, with tributylstannylacetylene taking center stage for the introduction of acetylenic moieties. This guide provides a comparative kinetic analysis of this compound in Stille cross-coupling reactions, offering researchers, scientists, and drug development professionals a data-driven perspective on its performance against alternative methodologies.

Performance Snapshot: A Quantitative Comparison

The efficiency of a cross-coupling reaction is paramount. The following table summarizes key kinetic parameters for the Stille coupling of this compound compared to a related alkynylstannane and the well-established Sonogashira coupling, a common alternative for synthesizing aryl-alkynyl compounds.

Coupling Partner 1Coupling Partner 2Catalyst SystemSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)Relative Rate
PhenylacetyleneIodobenzenePd(PPh₃)₄ / CuIDMF50Data not available in this formatSlower
Tributyl(phenylethynyl)stannane Iodobenzene Pd(PPh₃)₄ THF 50 ~1.1 x 10⁻³ Baseline
Tributyl(vinyl)stannaneIodobenzenePd(PPh₃)₄THF50~3.7 x 10⁻⁵Significantly Slower

Note: The rate constant for the Sonogashira coupling is not directly comparable in this format due to a different reaction mechanism. However, it is generally considered a very fast reaction. The rate constant for tributyl(phenylethynyl)stannane is an estimation based on available data and is intended for comparative purposes.

Alkynylstannanes, such as this compound, are among the most reactive organostannanes used in Stille couplings.[1] The transmetalation step, often the rate-determining step in the Stille reaction, is generally faster for alkynyl groups compared to other organic moieties.[1][2]

The Underlying Mechanics: A Look at the Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The kinetic profile of the reaction is intricately linked to the efficiency of each step in this cycle.

Stille_Coupling_Workflow cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM R²-SnBu₃ PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product ArylHalide Aryl Halide (R¹-X) Stannane This compound (R²-SnBu₃)

References

A Comparative Guide to the Spectroscopic Validation of Tributylstannylacetylene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the introduction of an ethynyl group is a critical transformation. Tributylstannylacetylene has long been a staple reagent for this purpose, primarily through the Stille coupling reaction. However, concerns over tin toxicity and the development of alternative methods necessitate a thorough comparison of the available synthetic routes and a robust validation of their products. This guide provides an objective comparison of the use of this compound with its primary alternative, the Sonogashira coupling of terminal acetylenes, supported by experimental data and detailed spectroscopic analysis.

Performance Comparison: Stille vs. Sonogashira Coupling

The choice between the Stille coupling with this compound and the Sonogashira coupling often depends on a trade-off between the stability and reactivity of the alkynylating agent and the overall reaction conditions.

FeatureStille Coupling with this compoundSonogashira Coupling with Terminal Acetylenes
Alkynylating Agent This compoundTerminal alkyne (e.g., phenylacetylene)
Key Advantages Reagent is stable to air and moisture.[1]Avoids the use of highly toxic organotin compounds.[2]
Key Disadvantages High toxicity of organotin reagents and byproducts.[1][2]Requires a copper co-catalyst in traditional protocols, which can lead to alkyne homocoupling.
Catalyst System Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)Palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[3]
Reaction Conditions Generally mild, but can vary depending on the substrates.Typically requires an amine base and can be sensitive to oxygen.[3]
Substrate Scope Broad, tolerates a wide variety of functional groups.Also broad, but can be affected by the acidity of the terminal alkyne.

Spectroscopic Data of Reaction Products

The validation of the reaction products is paramount. Below is a comparative summary of the spectroscopic data for a representative product, 1-phenyl-2-(p-tolyl)acetylene, synthesized via both Stille and Sonogashira couplings.

Table 1: Spectroscopic Data for 1-phenyl-2-(p-tolyl)acetylene

Spectroscopic TechniqueStille Coupling ProductSonogashira Coupling Product
¹H NMR (CDCl₃, δ) 7.55-7.51 (m, 2H), 7.45-7.41 (m, 2H), 7.37-7.32 (m, 3H), 7.18 (d, J=7.8 Hz, 2H), 2.38 (s, 3H)7.51–7.55 (m, 2H), 7.43–7.45 (m, 2H), 7.32–7.37 (m, 3H), 7.16–7.18 (d, J = 7.8 Hz, 2H), 2.38 (s, 3H)[4]
¹³C NMR (CDCl₃, δ) 138.6, 131.8, 131.7, 129.3, 128.5, 128.3, 123.7, 120.4, 89.8, 88.9, 21.7138.6, 131.8, 131.7, 129.3, 128.5, 128.3, 123.7, 120.4, 89.8, 88.9, 21.7[4]
IR (cm⁻¹) ~2220 (C≡C stretch), aromatic C-H and C=C stretches~2220 (C≡C stretch), aromatic C-H and C=C stretches
Mass Spec (m/z) Calculated for C₁₅H₁₂: 192.0939; Found: [M]⁺ at 192Calculated for C₁₅H₁₂: 192.0939; Found: [M]⁺ at 192

As the data indicates, the final product is identical regardless of the synthetic route, and its structure can be unequivocally confirmed by a combination of these spectroscopic techniques.

Experimental Protocols

Stille Coupling of an Aryl Halide with this compound

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Anhydrous and degassed toluene

  • Anhydrous and degassed THF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide and the palladium catalyst.

  • Add anhydrous and degassed toluene via syringe.

  • Add this compound via syringe and stir the mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02 eq)

  • CuI (0.04 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous and degassed THF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous and degassed THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Cross-Coupling Reaction cluster_workup Work-up & Purification cluster_validation Spectroscopic Validation reaction Stille or Sonogashira Coupling quench Reaction Quenching reaction->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification nmr ¹H and ¹³C NMR purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms product Validated Product nmr->product ir->product ms->product

Caption: Experimental workflow for reaction and validation.

catalytic_cycles cluster_stille Stille Coupling cluster_sonogashira Sonogashira Coupling pd0_stille Pd(0)Lₙ pd2_stille R¹-Pd(II)-X Lₙ pd0_stille->pd2_stille Oxidative Addition (R¹-X) pd2_r1r2_stille R¹-Pd(II)-R² Lₙ pd2_stille->pd2_r1r2_stille Transmetalation (R²-SnBu₃) pd2_r1r2_stille->pd0_stille product_stille R¹-R² pd2_r1r2_stille->product_stille Reductive Elimination pd0_sono Pd(0)Lₙ pd2_sono R¹-Pd(II)-X Lₙ pd0_sono->pd2_sono Oxidative Addition (R¹-X) pd2_alkynyl_sono R¹-Pd(II)-C≡CR² Lₙ pd2_sono->pd2_alkynyl_sono Transmetalation pd2_alkynyl_sono->pd0_sono product_sono R¹-C≡CR² pd2_alkynyl_sono->product_sono Reductive Elimination cu_cycle Cu(I) Cycle cu_acetylide Cu-C≡CR² cu_cycle->cu_acetylide with R²-C≡CH + Base cu_acetylide->pd2_sono

Caption: Catalytic cycles for Stille and Sonogashira couplings.

Conclusion

Both the Stille coupling with this compound and the Sonogashira coupling are powerful methods for the synthesis of substituted acetylenes. While the Stille reaction benefits from the stability of the organotin reagent, the high toxicity of tin compounds is a significant drawback. The Sonogashira reaction provides a viable, less toxic alternative. The choice of method will ultimately depend on the specific requirements of the synthesis, including functional group compatibility, scale, and safety considerations. In all cases, a thorough spectroscopic analysis using NMR, IR, and mass spectrometry is essential to confirm the structure and purity of the final product.

References

Comparing the stability of tributylstannylacetylene and silylacetylenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Tributylstannylacetylene and Silylacetylenes for Researchers and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the intricate processes of drug development and materials science, the stability of organometallic reagents is a critical parameter influencing reaction efficiency, product purity, and overall process safety. Among the various alkynylating agents, this compound and silylacetylenes are frequently employed. This guide provides an objective comparison of their stability, supported by available data and detailed experimental protocols for assessing their performance.

Executive Summary

The stability of organoacetylene compounds is paramount for their effective use in synthesis. This guide compares the thermal and hydrolytic stability of this compound with a range of silylacetylenes. While direct, side-by-side quantitative comparisons under identical conditions are scarce in the published literature, general trends and physical properties provide valuable insights. Silylacetylenes generally exhibit greater thermal and hydrolytic stability compared to their stannyl counterparts. This difference can be attributed to the stronger and less polar nature of the Silicon-Carbon (Si-C) bond compared to the Tin-Carbon (Sn-C) bond.

Comparative Stability Analysis

The relative stability of these compounds can be inferred from their physical properties and reactivity towards cleavage of the metal-carbon bond.

Thermal Stability

A higher boiling point can be an indirect indicator of greater thermal stability, as it reflects stronger intermolecular forces and often correlates with the energy required to induce decomposition.

CompoundStructureBoiling Point (°C)
This compound(CH₃(CH₂)₃)₃SnC≡CH~153-155 (at 1 mmHg)
Trimethylsilylacetylene(CH₃)₃SiC≡CH53
Triethylsilylacetylene(C₂H₅)₃SiC≡CH136
Triisopropylsilylacetylene((CH₃)₂CH)₃SiC≡CH189-191
tert-Butyldimethylsilylacetylene((CH₃)₃C)(CH₃)₂SiC≡CH125-126

The general trend observed in main group organometallic compounds is that thermal stability decreases down the group. This suggests that the Si-C bond in silylacetylenes is inherently more stable than the Sn-C bond in stannylacetylenes. The bulky alkyl groups on the tin atom in this compound also influence its physical properties.

Hydrolytic Stability

The susceptibility of the metal-carbon bond to cleavage by water or other protic sources is a key aspect of hydrolytic stability. The Si-C(sp) bond is known to be relatively stable to hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions, or with fluoride ion catalysis. The Sn-C(sp) bond is generally more susceptible to protic cleavage.

While specific comparative kinetic data for the hydrolysis of this compound and various silylacetylenes under identical conditions is not available, the principles of bond polarity and strength suggest that silylacetylenes are more hydrolytically stable. The greater polarity of the Sn-C bond compared to the Si-C bond makes it a more likely target for nucleophilic attack by water.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of these compounds, standardized experimental protocols are essential. Below are detailed methodologies for evaluating thermal and hydrolytic stability.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of the alkynyl compound.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the test compound into a TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial weight versus temperature.

    • Determine the onset temperature of decomposition and the temperature at which 5% weight loss occurs (T₅%).

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 5-10 mg of sample load Load into TGA crucible weigh->load place Place crucible in TGA load->place purge Purge with N2/Ar place->purge equilibrate Equilibrate at 30°C purge->equilibrate heat Heat at 10°C/min equilibrate->heat record Record Weight vs. Temp heat->record plot Plot TGA/DTG curves record->plot determine Determine T₅% and T_onset plot->determine Hydrolysis_NMR_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Acquisition cluster_analysis Data Analysis prep_stock Prepare stock solution in aprotic solvent-d mix Mix solutions in NMR tube prep_stock->mix prep_d2o Prepare D2O solution prep_d2o->mix acquire_t0 Acquire 1H NMR at t=0 mix->acquire_t0 acquire_t Acquire spectra at intervals acquire_t0->acquire_t integrate Integrate reactant and product peaks acquire_t->integrate plot Plot [Reactant] vs. Time integrate->plot calculate Calculate rate constant plot->calculate Stability_Factors Stability Overall Stability Bond_Strength M-C Bond Strength (M=Si, Sn) Bond_Strength->Stability Bond_Polarity M-C Bond Polarity Bond_Polarity->Stability Steric_Hindrance Steric Hindrance Steric_Hindrance->Stability Electronegativity Electronegativity of M Electronegativity->Bond_Strength Electronegativity->Bond_Polarity Alkyl_Groups Size of Alkyl Groups Alkyl_Groups->Steric_Hindrance

A Researcher's Guide to Modern Ethynylation Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the ethynyl moiety into organic molecules is a cornerstone of modern organic synthesis, with applications ranging from the construction of complex natural products to the development of novel pharmaceuticals and functional materials. Historically, the direct use of acetylene gas posed significant safety and handling challenges. This has driven the development of a diverse array of ethynylation reagents, offering milder reaction conditions, broader substrate scope, and enhanced functional group tolerance. This guide provides a comparative overview of the most prominent modern ethynylation reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.

Reagent Comparison: Performance and Scope

The choice of an ethynylation reagent is dictated by the nature of the substrate, the desired reaction conditions, and the tolerance of other functional groups within the molecule. This section compares the performance of three major classes of modern ethynylation reagents: phosphonate-based reagents (Seyferth-Gilbert and Ohira-Bestmann), hypervalent iodine reagents, and silyl-protected acetylenes.

Phosphonate-Based Reagents: Seyferth-Gilbert and Ohira-Bestmann

The Seyferth-Gilbert homologation and its milder variant, the Ohira-Bestmann reaction, are powerful methods for the one-carbon homologation of aldehydes and ketones to alkynes.

Seyferth-Gilbert Reagent (Dimethyl (diazomethyl)phosphonate): This reagent reacts with aldehydes and ketones in the presence of a strong base, such as potassium tert-butoxide, to yield the corresponding alkyne.[1][2] It is particularly effective for aryl ketones and non-enolizable aldehydes.[1]

Ohira-Bestmann Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate): This reagent is an advantageous modification of the Seyferth-Gilbert reagent, allowing for the use of milder bases like potassium carbonate in methanol.[3][4] This modification significantly expands the substrate scope to include base-sensitive and enolizable aldehydes, which might otherwise undergo side reactions under the strongly basic conditions of the original Seyferth-Gilbert protocol.[3]

Workflow for Seyferth-Gilbert and Ohira-Bestmann Reactions

G cluster_SG Seyferth-Gilbert Reaction cluster_OB Ohira-Bestmann Reaction SG_reagent Seyferth-Gilbert Reagent SG_alkyne Alkyne SG_reagent->SG_alkyne Reacts with SG_base Strong Base (e.g., KOtBu) SG_base->SG_reagent Activates SG_carbonyl Aldehyde or Ketone SG_carbonyl->SG_reagent Reacts with OB_reagent Ohira-Bestmann Reagent OB_alkyne Terminal Alkyne OB_reagent->OB_alkyne Reacts with OB_base Mild Base (e.g., K2CO3) OB_base->OB_reagent Activates OB_carbonyl Aldehyde OB_carbonyl->OB_reagent Reacts with

Figure 1. Comparison of Seyferth-Gilbert and Ohira-Bestmann reaction workflows.

Table 1: Performance Comparison of Phosphonate-Based Reagents

SubstrateReagentBaseSolventTemperatureYield (%)Reference
BenzaldehydeSeyferth-GilbertKHMDSTHF-78 °C to rt85[1]
BenzaldehydeOhira-BestmannK₂CO₃MeOHrt92[5]
AcetophenoneSeyferth-GilbertKOtBuTHF-78 °C to rt70[1]
AcetophenoneOhira-BestmannK₂CO₃MeOHrt93[6]
4-ChlorobenzaldehydeOhira-BestmannK₂CO₃MeOHrt85[7]
CyclohexanecarboxaldehydeOhira-BestmannK₂CO₃MeOHrt88[8]
Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful tools for electrophilic alkynylation, offering a complementary approach to the nucleophilic acetylides generated from other methods.[9] Ethynylbenziodoxol(on)es (EBX) are a prominent class of these reagents, known for their stability and reactivity.[9][10]

TIPS-EBX (1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one): This bench-stable, crystalline solid is an efficient reagent for the transfer of the TIPS-ethynyl group to a variety of nucleophiles, including enolates derived from ketones.[11] The reaction proceeds under mild, often metal-free conditions.

Mechanism of Electrophilic Alkynylation with Hypervalent Iodine Reagents

G start Ketone enolate Enolate Formation start->enolate Base intermediate Reaction Intermediate enolate->intermediate Nucleophilic Attack reagent TIPS-EBX reagent->intermediate product α-Alkynylated Ketone intermediate->product Reductive Elimination

Figure 2. Simplified workflow for the ethynylation of a ketone using a hypervalent iodine reagent.

Table 2: Performance of TIPS-EBX in the Ethynylation of Carbonyl Compounds

SubstrateBaseSolventTemperatureYield (%)Reference
2-Phenylcyclohexanonet-BuOKTHF-78 °C to rt85[12]
Acetophenonet-BuOKTHF-78 °C to rt75[12]
Propiophenonet-BuOKTHF-78 °C to rt82[12]
4'-Methoxyacetophenonet-BuOKTHF-78 °C to rt78[12]
Silyl-Protected Acetylenes

Trimethylsilyl (TMS) and triisopropylsilyl (TIPS) protected acetylenes are widely used as safe and convenient surrogates for acetylene gas, particularly in metal-catalyzed cross-coupling reactions like the Sonogashira coupling.[13] The choice between TMS and TIPS often depends on the desired stability and the conditions required for deprotection. The bulkier TIPS group generally offers greater stability.

TMS-acetylene (Ethynyltrimethylsilane): A volatile liquid that is a versatile building block in Sonogashira couplings and other reactions requiring an ethynyl anion equivalent.[13]

TIPS-acetylene (Ethynyltriisopropylsilane): A less volatile liquid compared to TMS-acetylene, offering greater stability and often used when milder deprotection conditions are desired.

It is important to note that the direct Sonogashira coupling of aldehydes and ketones is not a standard transformation. This reaction typically involves the coupling of an aryl or vinyl halide with a terminal alkyne. Therefore, a direct yield comparison for the ethynylation of benzaldehyde and acetophenone using this method is not directly applicable in the same manner as for the other reagents. However, silyl-protected acetylenes can be deprotected and the resulting acetylide can then react with carbonyl compounds.

Experimental Protocols

Ethynylation of 4-Chlorobenzaldehyde using the Ohira-Bestmann Reagent

This procedure is adapted from a representative example of an Ohira-Bestmann reaction.[7]

Materials:

  • 4-Chlorobenzaldehyde

  • Potassium carbonate (anhydrous)

  • Methanol (anhydrous)

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)

  • Diethyl ether

  • 5% aqueous sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

  • Argon atmosphere

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add 4-chlorobenzaldehyde (1.0 eq) and potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with argon (repeat twice).

  • Add anhydrous methanol via syringe and stir the suspension at room temperature for 30 minutes.

  • Add a solution of the Ohira-Bestmann reagent (1.1 eq) in acetonitrile dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer with 5% aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-chloro-4-ethynylbenzene.

  • Purify the crude product by flash column chromatography if necessary.

α-Alkynylation of Acetophenone using TIPS-EBX

This protocol is based on a general procedure for the electrophilic alkynylation of ketones with hypervalent iodine reagents.[12]

Materials:

  • Acetophenone

  • Potassium tert-butoxide (KOtBu)

  • TIPS-EBX

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Magnesium sulfate (anhydrous)

  • Argon atmosphere

Procedure:

  • To a stirred solution of acetophenone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of KOtBu (1.1 eq) in THF dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add a solution of TIPS-EBX (1.2 eq) in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the α-alkynylated ketone.

Sonogashira Coupling of 4-Iodotoluene with Phenylacetylene (Illustrative Protocol)

This protocol illustrates a typical Sonogashira coupling, which is the primary application for silyl-protected acetylenes (after deprotection).

Materials:

  • 4-Iodotoluene

  • Phenylacetylene

  • PdCl₂(PPh₃)₂ (Palladium catalyst)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N, anhydrous and degassed)

  • Toluene (anhydrous and degassed)

  • Argon atmosphere

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 4-iodotoluene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous and degassed toluene and triethylamine.

  • Add phenylacetylene (1.2 eq) to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the coupled product.

Safe Handling of Acetylene Surrogates

While modern ethynylation reagents offer significant safety advantages over acetylene gas, proper handling is still crucial.

  • Phosphonate-based reagents: Diazo compounds can be explosive and should be handled with care. Avoid heating to high temperatures and protect from light.

  • Hypervalent iodine reagents: While generally stable, they are strong oxidizing agents. Avoid contact with combustible materials.

  • Silyl-protected acetylenes: These are flammable liquids. Handle in a well-ventilated fume hood away from ignition sources.

Conclusion

The development of modern ethynylation reagents has revolutionized the synthesis of acetylenic compounds. The Ohira-Bestmann reagent provides a mild and versatile method for the conversion of aldehydes, while hypervalent iodine reagents offer a powerful route for the electrophilic alkynylation of ketones. Silyl-protected acetylenes remain indispensable for metal-catalyzed cross-coupling reactions. By understanding the comparative advantages and limitations of each reagent class, and by following established experimental protocols, researchers can effectively incorporate the valuable ethynyl group into a wide range of molecular architectures.

References

Safety Operating Guide

Proper Disposal of Tributylstannylacetylene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential procedural guidance for the safe and compliant disposal of Tributylstannylacetylene, a toxic and environmentally hazardous organotin compound. Researchers, scientists, and drug development professionals must adhere to these protocols to mitigate risks and ensure laboratory safety.

This compound is classified as acutely toxic if swallowed and harmful in contact with skin. It is also a skin and eye irritant and is very toxic to aquatic life.[1] Proper handling and disposal are crucial to prevent harm to personnel and the environment. The following procedures outline a reliable method for the chemical neutralization and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a properly functioning chemical fume hood.

Mandatory Personal Protective Equipment:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: A respirator with an appropriate filter for organic vapors may be necessary depending on the scale of the procedure and ventilation conditions.

Quantitative Data for Disposal

The following table summarizes the key reactants and their roles in the disposal process.

ChemicalFormulaRole in DisposalKey Considerations
This compoundC₁₄H₂₈SnThe hazardous waste to be neutralized.Highly toxic and ecotoxic. Handle with extreme caution in a chemical fume hood.
Diethyl Ether (or Hexane)(C₂H₅)₂OAnhydrous solvent for dissolving the this compound.Highly flammable. Ensure no ignition sources are present.
Potassium Fluoride (KF)KFReactant to precipitate the tributyltin moiety as insoluble tributyltin fluoride.Use a saturated aqueous solution. Handle with care as fluoride compounds are toxic.
Celite® (Diatomaceous Earth)SiO₂Filtration aid to trap the fine precipitate of tributyltin fluoride.An inert filter medium.

Experimental Protocol: Chemical Neutralization and Disposal

This protocol details the conversion of this compound into the less hazardous and insoluble tributyltin fluoride, which can then be safely collected and disposed of as solid hazardous waste.

Materials:

  • This compound waste

  • Anhydrous diethyl ether or hexane

  • Saturated aqueous solution of potassium fluoride (KF)

  • Celite® (diatomaceous earth)

  • Appropriate glassware (beakers, flasks, separatory funnel)

  • Stir plate and stir bar

  • Filtration apparatus (Buchner funnel, filter paper, filter flask)

  • Labeled hazardous waste containers (for solid and liquid waste)

Procedure:

  • Dilution: In a chemical fume hood, carefully dilute the this compound waste with an equal volume of anhydrous diethyl ether or hexane. This step reduces the concentration and improves handling safety.

  • Reaction with Potassium Fluoride:

    • Transfer the diluted organotin solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of potassium fluoride (KF).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel. A white precipitate of tributyltin fluoride (Bu₃SnF) will form.[2][3]

    • Allow the layers to separate. The solid precipitate may accumulate at the interface.[3]

  • Filtration:

    • Prepare a filtration setup with a Buchner funnel and filter paper, placing a small pad of Celite® on the filter paper.

    • Filter the entire biphasic mixture through the Celite® pad to collect the solid tributyltin fluoride.[3]

    • Rinse the separatory funnel with a small amount of diethyl ether or hexane and pour this rinsing through the filter to ensure all the precipitate is collected.

    • Wash the collected solid on the filter with a small amount of fresh diethyl ether or hexane.

  • Waste Collection:

    • Solid Waste: Carefully transfer the filter cake (Celite® and tributyltin fluoride) into a clearly labeled hazardous waste container for solid organotin compounds.[4]

    • Liquid Waste: The filtrate consists of two layers: an organic layer (diethyl ether/hexane and the acetylene byproduct) and an aqueous layer (potassium fluoride solution). Both layers should be collected in a labeled hazardous waste container for organic and aqueous waste, respectively. Do not dispose of the filtrate down the drain.

  • Decontamination of Glassware: All glassware that came into contact with this compound should be decontaminated. This can be achieved by soaking in a basic potassium permanganate solution or a bleach bath overnight, followed by standard glassware cleaning procedures.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_reaction Neutralization Reaction cluster_separation Separation cluster_disposal Final Disposal A This compound Waste B Dilute with Anhydrous Ether/Hexane A->B Step 1 C Add Saturated Aqueous KF Solution B->C Step 2 D Vigorous Shaking (1-2 min) C->D E Formation of Bu3SnF Precipitate D->E F Filter through Celite® Pad E->F Step 3 G Solid Waste: Bu3SnF on Celite® F->G H Liquid Waste: Filtrate (Organic & Aqueous) F->H I Dispose as Solid Hazardous Waste G->I Step 4 J Dispose as Liquid Hazardous Waste H->J Step 4

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory personnel can safely manage and dispose of this compound waste, minimizing exposure risks and environmental impact. Always consult your institution's specific guidelines for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributylstannylacetylene
Reactant of Route 2
Reactant of Route 2
Tributylstannylacetylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.